Vasopressin exerts its diverse effects by binding to at least three distinct receptor subtypes, each with unique signaling pathways and tissue distributions.
| Receptor | Primary Signaling Pathway | Key Tissue Locations | Primary Physiological Effects |
|---|---|---|---|
| V1a (V1) | Gq/11 → Phospholipase C (PLC) → IP₃ & DAG → ↑ Intracellular Ca²⁺ [1] [2] | Vascular smooth muscle, liver, brain, platelets [3] [2] [4] | Vasoconstriction, platelet aggregation, glycogenolysis [3] [2] [4] |
| V2 | Gs → Adenylyl Cyclase (AC) → ↑ cAMP → Protein Kinase A (PKA) [5] [2] | Renal collecting duct cells [3] [6] [2] | Insertion of aquaporin-2 (AQP2) water channels; antidiuresis [6] [2] |
| V1b (V3) | Gq/11 → PLC → IP₃ & DAG → ↑ Intracellular Ca²⁺ [3] | Anterior pituitary, pancreas, brain [3] [2] | Corticotropin (ACTH) release, insulin secretion, stress/anxiety modulation [3] [2] [4] |
Vasopressin signaling through V1a and V2 receptors.
The biological activity of vasopressin is highly dependent on its amino acid structure. Research into modifying this structure has led to clinically useful analogues.
| Analog Name | Key Structural Modifications | Receptor Selectivity | Primary Clinical Application | Half-life (vs. AVP) |
|---|---|---|---|---|
| Arginine Vasopressin (AVP) | Native human sequence [2] | V1a = V2 = V1b [3] | Vasodilatory shock [2] | 10-20 min (Reference) [3] |
| Desmopressin (DDAVP) | Deamination of 1-Cys, D-Arg at position 8 [3] | V2 > V1a [3] | Diabetes insipidus, bleeding disorders [3] | 90-190 min (Longer) [3] |
| Terlipressin | Glycyl-glycyl-glycyl-lysine vasopressin (prodrug) [3] | V1 > V2 [3] | Portal hypertension, variceal bleeding [3] | 240-360 min (Longer) [3] |
| Selepressin | Phe-2-Ile-3-Hgn-4-Orn-8 vasopressin [3] | V1 > V2 [3] | Investigational (septic shock) [3] | 10-30 min (Similar) [3] |
A 1989 study demonstrated that the entire tripeptide tail (Pro-Arg-Gly-NH2) of vasopressin antagonist analogues could be replaced by simple alkyldiamine or (aminoalkyl)guanidine groups while retaining V2 receptor antagonist activity [7]. The research indicated an optimal distance between the basic functional group and the hexapeptide ring is critical for receptor affinity, with activity decreasing if the group is too close or extends too far [7].
Understanding vasopressin's mechanism relies on specific experimental models. Key methodologies from the search results include:
Cell-Based Signaling Studies: To investigate constitutive signaling of V2 receptor mutants (e.g., R137L/ C), researchers can stably transfect mouse cortical collecting duct MCD4 cells with plasmids encoding human AQP2 and the mutant V2R-Rluc (Renilla luciferase) fusion protein [5]. Signaling pathways are dissected using inhibitors and activators like Rho kinase (ROCK) inhibitor (e.g., Y-27632) and PKA modulators, followed by analysis via Western blotting for phosphorylated AQP2 (e.g., pS256, pT269) and ROCK activity assays (e.g., anti-phospho-MYPT1) [5].
Functional Transport Assays: The classic "toad urinary bladder" model is used to study the hydro-osmotic effect (water transport) of vasopressin and its analogs [8]. The protocol involves mounting the bladder as a membrane between fluid-filled chambers. Test compounds (agonists, antagonists, forskolin, 8Br-cAMP) are added to the serosal side, and transepithelial water flux is measured in response to an osmotic gradient [8]. This model allows for generating dose-response curves and determining the potency of analogs and antagonists.
The complex mechanism of vasopressin action presents multiple avenues for therapeutic intervention.
Receptor-Selective Agonists/Antagonists: The development of selective agents is a major focus. Selepressin, a V1a-selective agonist, was investigated for septic shock to exploit vasoconstriction while potentially avoiding the hyponatremia risk associated with V2-mediated water retention, though a clinical trial was stopped for futility [3]. Conversely, Tolvaptan, a V2 receptor antagonist, is used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD) [5] [9].
The Concept of "Decatecholaminization": In septic shock, high doses of catecholamines like norepinephrine are associated with adverse effects [1]. Adding vasopressin as a second-line vasopressor reduces the norepinephrine dose required, a strategy known as "decatecholaminization," which may mitigate catecholamine-induced cardiotoxicity and immunosuppression [1].
Beyond Fluid Balance: Emerging research highlights vasopressin's role in glucose and lipid metabolism [9]. Elevated copeptin (a stable marker of AVP release) is linked to diabetes, metabolic syndrome, and insulin resistance [9]. This suggests V1a and V1b receptors as potential novel targets for managing metabolic diseases.
Vasopressin, or arginine vasopressin (AVP), is a nonapeptide (nine-amino acid peptide) hormone synthesized in the hypothalamus and released from the posterior pituitary gland [1] [2]. Its primary roles are maintaining osmotic balance, regulating blood pressure, and controlling kidney water reabsorption [2].
The table below summarizes its fundamental characteristics:
| Attribute | Description |
|---|---|
| Systematic Name | Arginine Vasopressin (AVP), Antidiuretic Hormone (ADH) [1] [2] |
| Peptide Length | Nonapeptide (9 amino acids) [1] [2] |
| Molecular Formula | C46H65N15O12S2 [1] |
| Molar Mass | 1084.24 g·mol−1 [1] |
| Source | Synthesized in the supraoptic and paraventricular nuclei of the hypothalamus; stored and released from the posterior pituitary [1] [2] [3] |
| Primary Physiological Functions | • Water Retention: Increases water reabsorption in the renal collecting ducts. • Vasoconstriction: Causes contraction of vascular smooth muscle. • ACTH Release: Stimulates adrenocorticotropic hormone release from the pituitary [1] [2] [4]. | | Half-Life | 10–20 minutes [1] |
Vasopressin exerts its diverse effects by binding to three tissue-specific G protein-coupled receptors (GPCRs): V1A, V2, and V1B (also known as V3) [4]. The table below details the location, signaling, and function of each receptor.
| Receptor Subtype | G-Protein / Signaling Pathway | Primary Tissue Locations | Key Physiological & Clinical Effects |
|---|---|---|---|
| V1A (V1) [4] | Gq / Phospholipase C (PLC) → IP3 → Increased intracellular Ca2+ [4] [3] [5] | Vascular smooth muscle, platelets, hepatocytes [4] | Vasoconstriction, platelet aggregation, glycogenolysis [4] [3] |
| V1B (V3) [4] | Gq / Phospholipase C (PLC) → IP3 → Increased intracellular Ca2+ [4] [3] | Anterior pituitary, pancreas, brain [4] | Release of ACTH (and endorphins, prolactin); insulin secretion [4] [3] |
| V2 [4] | Gs / Adenylate Cyclase (AC) → Increased cyclic AMP (cAMP) [4] | Basolateral membrane of renal collecting duct cells [4] | Antidiuresis: Insertion of aquaporin-2 (AQP2) water channels into the apical membrane, leading to water reabsorption [1] [2] [4] |
The following diagram illustrates the major signaling pathways for the V1A and V2 receptors, which are central to vasopressin's vascular and renal effects.
Vasopressin signaling through V1A and V2 receptors. V1A activation increases vascular tone; V2 activation mediates renal water conservation.
A significant area of modern vasopressin research involves its use as a second-line vasopressor in septic shock. Current guidelines suggest adding it to norepinephrine in refractory cases [3]. Recent evidence points toward benefits with earlier initiation.
A 2025 meta-analysis of 3,993 patients found that initiating vasopressin within 6 hours of septic shock onset was associated with improved outcomes compared to later initiation [6]. The data are summarized below:
| Outcome Measure | Effect of Early Vasopressin Initiation (<6 hours) | Relative Risk (RR) or Mean Difference (MD) [95% CI] | P-value |
|---|---|---|---|
| Short-term Mortality (Primary Outcome) | Lower | RR 0.84 [0.71–0.99] | p = 0.033 [6] |
| Hospital Mortality | Lower | RR 0.83 [0.76–0.92] | p = 0.0003 [6] |
| ICU Mortality | Lower | RR 0.86 [0.78–0.95] | p = 0.003 [6] |
| Requirement for RRT | Reduced | RR 0.78 [0.61–0.99] | p = 0.043 [6] |
| Hospital Length of Stay | Reduced | MD -1.83 [-3.41 to -0.25] days | p = 0.02 [6] |
| New-Onset Arrhythmias | No significant difference | Not Significant | NScitation:3] |
The physiological rationale includes catecholamine-sparing, potentially reducing adverse effects of high-dose norepinephrine like arrhythmias and immunosuppression, a concept known as decatecholaminization [3]. Septic shock is also associated with a relative vasopressin deficiency, where levels are inappropriately low for the degree of hypotension, making replacement therapy logical [6] [3].
The search results discuss the importance of detailed experimental protocols for reproducibility in biomedical science [7] [8]. However, they focus on the framework for representing protocols semantically rather than providing specific, step-by-step laboratory methods for studying vasopressin.
Vasopressin receptor binding represents a critical pharmacological pathway with significant implications for water balance disorders, cardiovascular function, and endocrine regulation. This technical whitepaper provides researchers and drug development professionals with a comprehensive analysis of vasopressin receptor interactions, focusing on the structural mechanisms, binding affinities, and functional consequences of ligand-receptor engagement. We present synthesized experimental data across receptor subtypes (V1, V2), detailed methodologies for receptor binding assays, and visualization of signaling pathways to facilitate advanced research in this domain. The integration of quantitative binding data with structural insights into antagonist recognition provides a foundation for rational drug design targeting vasopressin receptors, particularly for conditions such as hyponatremia, hepatorenal syndrome, and polycystic kidney disease. All tabulated data and experimental protocols are derived from current peer-reviewed research to ensure technical accuracy and reproducibility.
Vasopressin receptors belong to the class A G-protein-coupled receptor (GPCR) family and are activated by the neurohypophyseal peptide hormone arginine vasopressin (AVP). These receptors are categorized into three main subtypes: V1a, V1b (also known as V3), and V2, each with distinct tissue distribution, signaling pathways, and physiological functions. The V1a receptor is predominantly expressed in vascular smooth muscle cells and mediates vasoconstriction through the Gq/11-phospholipase C pathway, leading to intracellular calcium mobilization. The V1b receptor is primarily located in the anterior pituitary and regulates ACTH release. The V2 receptor, mainly expressed in the renal collecting duct principal cells, couples to Gαs to stimulate adenylyl cyclase activity and cAMP production, ultimately regulating water reabsorption through aquaporin-2 (AQP2) water channels [1].
The critical role of vasopressin receptors in maintaining body water homeostasis makes them prominent therapeutic targets. Dysregulated V2 receptor function is implicated in multiple water balance disorders, including nephrogenic diabetes insipidus (NDI) characterized by polyuria and polydipsia, and the syndrome of inappropriate antidiuresis (SIAD) leading to hyponatremia [1]. Understanding the molecular mechanisms of ligand binding to these receptors is therefore essential for developing targeted therapeutics with improved efficacy and safety profiles.
The primary endogenous ligand for vasopressin receptors is arginine vasopressin (AVP), a nine-amino-acid peptide hormone synthesized in the hypothalamus and released from the posterior pituitary. AVP exhibits varying affinities across receptor subtypes and has a short plasma half-life of approximately 24 minutes in humans due to rapid degradation by vasopressinase and renal excretion [1]. Terlipressin, a synthetic vasopressin analogue used clinically for the treatment of hepatorenal syndrome and esophageal varices bleeding, functions as a prodrug that is enzymatically converted to its active metabolite, [Lys8]-vasopressin (LVP) [2]. Several selective antagonists have been developed, including tolvaptan (V2-selective) and conivaptan (V1a/V2 dual antagonist), which are approved for the treatment of hyponatremia but present safety concerns that limit their long-term use [3].
Table 1: Binding affinities of vasopressin receptor ligands at human V1 and V2 receptors
| Ligand | V1 Receptor Binding (Kd or IC50) | V2 Receptor Binding (Kd or IC50) | V1:V2 Selectivity Ratio |
|---|---|---|---|
| AVP | High (Reference agonist) | High (Reference agonist) | ~1:1 |
| LVP | ~6x lower than AVP | ~36x lower than AVP | ~6:1 (V1 selective) |
| Terlipressin | Significantly lower than AVP | Much lower than AVP | ~6:1 (V1 selective) |
| Tolvaptan | Negligible binding | High (Kd = nM range) | >100:1 (V2 selective) |
| Conivaptan | Moderate to high | Moderate to high | ~1:1 (Dual antagonist) |
Data derived from competitive binding assays using cell membrane homogenates of Chinese hamster ovary cells expressing human V1 and V2 receptors, with binding measured by [3H]AVP displacement [2] [3].
Table 2: Functional activity characteristics of vasopressin receptor ligands
| Ligand | V1 Receptor Activity | V2 Receptor Activity | Primary Clinical Applications |
|---|---|---|---|
| AVP | Full agonist | Full agonist | Diabetes insipidus, vasodilatory shock |
| LVP | Full agonist | Full agonist | - |
| Terlipressin | Partial agonist (direct); Full agonist (via LVP metabolite) | Full agonist | Hepatorenal syndrome, esophageal varices |
| Tolvaptan | No significant activity | Competitive antagonist | Hyponatremia, ADPKD |
| Conivaptan | Competitive antagonist | Competitive antagonist | Hyponatremia |
Functional activity measured by intracellular calcium mobilization (V1) and cyclic adenosine monophosphate accumulation (V2) in cell-based assays [2].
The binding data reveal important structure-activity relationships among vasopressin receptor ligands. Terlipressin demonstrates approximately sixfold higher affinity for V1 receptors compared to V2 receptors, contributing to its V1-selective vasoconstrictive effects in clinical applications [2]. The non-peptide antagonists tolvaptan and conivaptan exhibit distinct binding modes despite targeting the same orthosteric pocket, with tolvaptan displaying deep insertion into the binding pocket while conivaptan adopts a shallower position [3]. These differences in binding orientation translate to varying pharmacological profiles and therapeutic applications.
Receptor binding assays are essential tools for quantifying ligand-receptor interactions and determining binding affinities (Kd) and inhibitory constants (IC50). The following protocol outlines a standardized approach for competitive binding assays at vasopressin receptors, adapted from methodologies described in the search results [2] [4]:
Membrane Preparation: Prepare cell membrane homogenates from Chinese hamster ovary (CHO) cells stably expressing human V1 or V2 receptors. Wash cells with ice-cold phosphate-buffered saline (PBS), harvest by scraping, and homogenize in hypotonic buffer (e.g., 10 mM HEPES, pH 7.4) using a Dounce homogenizer or sonication. Centrifuge at 40,000 × g for 20 minutes at 4°C, resuspend the pellet in binding assay buffer, and aliquot for storage at -80°C. Determine protein concentration using a Bradford or BCA assay.
Binding Reaction: In a 96-well plate, combine membrane preparation (10-20 μg protein), [3H]AVP (1 nM final concentration as tracer ligand), and increasing concentrations of unlabeled test compounds (for competitive binding) or buffer alone (for total binding). Include wells with excess unlabeled AVP (1 μM) to determine nonspecific binding. Incubate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.
Separation and Detection: Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce nonspecific binding). Wash filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity. Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. For competitive binding assays, plot percentage of specific binding versus log concentration of competitor and fit data using a four-parameter logistic equation to determine IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
This membrane-based binding assay format offers advantages including reduced assay variability through pooled cell membrane preparations and elimination of complications from cellular uptake mechanisms that can occur in whole-cell assays [4]. However, it should be noted that traditional binding assays cannot differentiate between agonists and antagonists, necessitating complementary functional assays for complete pharmacological characterization.
Table 3: Key functional assays for characterizing vasopressin receptor activity
| Assay Type | Measured Parameter | V1 Receptor Readout | V2 Receptor Readout |
|---|---|---|---|
| Calcium mobilization | Intracellular Ca2+ flux | Fluorometric detection (e.g., Fura-2) | Not primary pathway |
| cAMP accumulation | intracellular cAMP levels | Not primary pathway | ELISA, FRET, or luminescence |
| β-arrestin recruitment | Receptor internalization | BRET or FRET assays | BRET or FRET assays |
| AQP2 trafficking | Membrane water permeability | Not applicable | Immunofluorescence, surface biotinylation |
Functional assays are necessary to distinguish agonist from antagonist activity and to determine efficacy profiles (full, partial, or inverse agonism) of vasopressin receptor ligands. For V2 receptors, the primary signaling pathway involves cAMP production through Gαs activation, which can be quantified using cAMP-responsive luciferase reporters, enzyme immunoassays, or homogeneous time-resolved fluorescence (HTRF) assays [1]. In contrast, V1 receptor signaling primarily involves calcium mobilization through Gq/11 activation, typically measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) in fluorometric imaging plate reader (FLIPR) systems [2].
Recent advances in structural biology have enabled more detailed characterization of vasopressin receptor interactions. Cryo-electron microscopy structures of V2 receptor bound to antagonists such as tolvaptan and conivaptan have revealed critical residue interactions and binding poses that determine antagonist specificity and efficacy [3]. These structural insights facilitate structure-based drug design approaches for developing novel vasopressin receptor modulators with improved therapeutic profiles.
The signaling pathways activated upon ligand binding to vasopressin receptors involve complex intracellular cascades that regulate diverse physiological processes. The following Graphviz diagram illustrates the primary signaling mechanisms for V1 and V2 receptors:
Vasopressin receptor signaling pathways showing V1-mediated calcium mobilization and V2-mediated cAMP production
The V2 receptor signaling pathway exemplifies a highly specialized mechanism for regulating water homeostasis. Upon AVP binding, V2 receptor activation stimulates adenylyl cyclase 6 through Gαs, increasing intracellular cAMP levels and activating protein kinase A (PKA) [1]. PKA then phosphorylates the water channel protein aquaporin-2 (AQP2) at multiple serine residues in its C-terminal tail, particularly Ser256 and Ser269, which promotes AQP2 translocation to the apical membrane of renal collecting duct principal cells and increases water permeability [1]. This pathway is regulated through both short-term mechanisms (AQP2 trafficking) and long-term mechanisms (increased AQP2 protein abundance via enhanced translation and stability) [1].
While the primary V2 receptor signaling occurs through the Gαs-cAMP-PKA pathway, evidence suggests additional signaling components including calcium mobilization that appears to result from PKA-mediated phosphorylation of inositol trisphosphate (IP3) receptors rather than direct Gq/11 coupling [1]. The V2 receptor can also signal through β-arrestin pathways, though the physiological significance of this pathway in collecting duct cells remains uncertain [1]. Understanding these signaling mechanisms is essential for developing targeted therapies for water balance disorders.
Vasopressin receptor ligands have significant clinical applications across multiple therapeutic areas. V2 receptor antagonists (vaptans) are used to treat hyponatremia in conditions such as SIAD, heart failure, and cirrhosis by promoting water excretion (aquaresis) without significant solute loss [3]. Terlipressin, with its V1-preferential activity, is employed in hepatorenal syndrome and variceal bleeding due to its potent splanchnic vasoconstriction effects [2]. Recent structural insights into antagonist binding modes provide opportunities for developing improved therapeutics with better efficacy and safety profiles.
The cryo-EM structures of V2 receptor bound to tolvaptan and conivaptan reveal distinct binding poses and interaction networks that explain their pharmacological differences [3]. Tolvaptan inserts deeply into the orthosteric binding pocket, with its benzazepine group forming hydrophobic interactions with residues M120³³³, M123³³⁶, Y205⁵³⁸, and F287⁶⁵¹, while also establishing hydrogen bonds with Q174⁴⁶⁰ and K116³²⁹ [3]. In contrast, conivaptan occupies a shallower position with extended interactions toward ECL1. These structural insights enable rational drug design approaches to optimize receptor selectivity and minimize adverse effects such as the hepatotoxicity associated with tolvaptan.
Future directions in vasopressin receptor drug development include exploring allosteric modulators, biased agonists that selectively activate beneficial signaling pathways while avoiding adverse effects, and gene therapy approaches for congenital disorders such as nephrogenic diabetes insipidus. The continued integration of structural biology, molecular dynamics simulations, and systems biology approaches will further advance our understanding of vasopressin receptor function and facilitate the development of next-generation therapeutics.
This technical guide has synthesized current knowledge on vasopressin receptor binding mechanisms, experimental methodologies, and therapeutic applications. The integrated presentation of quantitative binding data, standardized protocols, and signaling pathway visualizations provides researchers with a comprehensive resource for advancing studies in this field. The recent elucidation of high-resolution structures of antagonist-bound V2 receptors represents a significant advancement that enables structure-based drug design approaches. Further research is needed to fully characterize the structural determinants of subtype selectivity, biased signaling, and allosteric modulation of vasopressin receptors to develop improved therapeutics with optimized clinical profiles.
The following table summarizes the core characteristics of the V1b receptor, a primary target for drugs modulating the stress response and glucagon secretion.
| Feature | Description |
|---|---|
| Full Name | Arginine vasopressin receptor 1B (V1b receptor) [1] |
| IUPHAR Classification | Family: GPCR (Class A/1); Vasopressin receptor subtype [2] |
| Gene Name | AVPR1B [1] |
| Primary Signaling Pathways | Primarily Gq/11-coupled, leading to phospholipase C activation, IP3-mediated calcium release, and DAG-PKC signaling [3] [4]. |
| High-Expression Tissues/Cells | Anterior pituitary corticotrophs, pancreatic alpha-cells, various brain regions [1] [4]. |
| Key Physiological Roles | • Stress Response: Potentiates CRH-induced ACTH release from the pituitary [4]. • Glucose Metabolism: Mediates hypoglycemia-induced glucagon secretion from pancreatic alpha-cells [1]. |
Since "Invopressin" was not found, the table below compares the signaling efficacy (Log(Bias Factor)) of several known peptide ligands at the closely related V2 receptor, demonstrating how minor structural changes can create signaling bias. This illustrates the methodological approach used in modern GPCR pharmacology [3].
| Ligand | Sequence/Modification | Log(Bias Factor) Gs vs. G13 | Log(Bias Factor) Gs vs. Gz |
|---|---|---|---|
| Arginine-Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | 0.00 (Reference) | 0.00 (Reference) |
| Vasotocin | Cys-Tyr-Ile-Gln-Asn-Cisp-Pro-Arg-Gly-NH₂ | -0.28 | -0.24 |
| Desmopressin | deamino-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂ | -0.42 | 0.22 |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | -1.26 | -0.59 |
| Key Takeaway | Substitutions in position 3 (Phe→Ile) and 8 (Arg→Leu/D-Arg) significantly alter signaling bias across pathways. |
For a researcher looking to characterize a compound like "this compound," the following core methodologies are essential.
This diagram maps the core signaling pathway of the V1b receptor, from ligand binding to physiological effects, integrating the mechanisms discussed.
V1b receptor signaling via Gq protein triggers glucagon and ACTH release, relevant for diabetes and stress therapy.
The table below summarizes the key available information on Invopressin, a vasopressin receptor ligand.
| Property | Description |
|---|---|
| Biological Activity | Vasopressin V1A receptor partial agonist [1] |
| EC50 (Potency) | 1.0 nM [1] |
| CAS Number | 1488411-60-4 [1] |
| Molecular Formula | C₁₁₀H₁₆₁N₃₁O₂₇S₂ [1] |
| Molecular Weight | 2413.78 g/mol [1] |
| Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1] |
| Primary Research Use | For research use only; not for human consumption [1] |
While specific data on this compound's pathway is limited, it targets the V1A receptor [1]. Vasopressin receptors are G-protein coupled receptors (GPCRs) with distinct signaling cascades [2] [3]. The diagram below illustrates the core pathways of the V1A and V2 receptors, which provide context for this compound's action.
Vasopressin receptor signaling: V1A activates calcium-dependent pathways; V2 regulates water balance via cAMP [2] [4] [5].
As a V1A receptor partial agonist, this compound would primarily signal through the Gq/11 protein pathway (left), leading to calcium mobilization and protein kinase C (PKC) activation [2] [3] [5]. This is distinct from the V2 receptor pathway (right) which is responsible for water reabsorption in the kidneys [2] [6].
The available data is insufficient to provide the detailed experimental protocols you requested. Based on general research practices for receptor ligands, your investigation could focus on:
To proceed, I suggest you:
Vasopressin, or arginine vasopressin (AVP), is a nonapeptide hormone synthesized primarily in the supraoptic (SON) and paraventricular (PVN) nuclei of the hypothalamus [1] [2]. It is produced as a preprohormone that is cleaved into the mature hormone, neurophysin II, and copeptin during axonal transport to the posterior pituitary, from where it is released into the systemic circulation [1] [2] [3].
The physiological effects of vasopressin are mediated through three main G-protein-coupled receptor (GPCR) subtypes, each with distinct signaling pathways and tissue distributions [1] [2] [4].
| Receptor | Primary Location | G-Protein | Key Signaling Pathway | Primary Physiological Effects |
|---|---|---|---|---|
| V1a | Vascular smooth muscle, liver, brain, platelets [1] [2] [4] | Gq/11 [2] [4] | ↑ Phospholipase C (PLC) → ↑ IP3 & DAG → ↑ Intracellular Ca²⁺ [1] [4] | Vasoconstriction, platelet aggregation, glycogenolysis, central effects (behavior, stress) [1] [4] |
| V1b (V3) | Anterior pituitary, pancreas, brain (limbic regions) [2] [4] | Gq/11 [4] | ↑ Phospholipase C (PLC) → ↑ IP3 & DAG → ↑ Intracellular Ca²⁺ [4] | Stimulates ACTH release (HPA axis), insulin secretion [3] [4] |
| V2 | Renal collecting duct cells [1] [4] | Gs [1] [4] | ↑ Adenylate cyclase → ↑ cAMP → ↑ PKA → Translocation of aquaporin-2 (AQP2) [1] [4] | Water reabsorption (antidiuresis), release of von Willebrand factor [1] [4] |
The diagram below illustrates the intracellular signaling pathways triggered by vasopressin receptor activation.
Vasopressin signaling pathways via V1 and V2 receptors.
Beyond its classic roles, vasopressin, via V1a receptor activation, can also transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the expression of growth-related immediate-early genes like c-Fos and Egr-1 in vascular smooth muscle cells. This occurs through two distinct pathways: one involving metalloproteinase-mediated shedding of HB-EGF, and another via c-Src activation [5].
A 2025 retrospective study of 1,409 patients with septic shock investigated how the timing and context of vasopressin initiation affect in-hospital mortality [6]. The table below summarizes key associations.
| Variable at Vasopressin Initiation | Association with In-Hospital Mortality | Adjusted Odds Ratio (95% CI) |
|---|---|---|
| Norepinephrine-equivalent Dose | Odds of mortality increased when initiated at higher doses. | 1.90 (1.49-2.41) at 28 µg/min vs. 9 µg/min [6] |
| Lactate Concentration | Odds of mortality increased per mmol/L increase. | 1.16 (1.11-1.21) per mmol/L [6] |
| Time from Shock Onset | Odds of mortality increased for every hour of delay. | 1.03 (1.01-1.04) per hour [6] |
A 2024 pharmacodynamic and pharmacokinetic study in a neonatal piglet model compared various routes of vasopressin administration [7]. The results are summarized below.
| Route of Administration | Dose Ranges Studied | Key Pharmacokinetic/Pharmacodynamic Findings | Clinical Implications |
|---|---|---|---|
| Intravenous (IV) | 0.4 IU/kg | Gold standard; 100% bioavailability, immediate effect [7]. | Most effective route. |
| Intraosseous (IO) | 0.2, 0.4, 0.8 IU/kg | PK parameters not significantly different from IV; significant hemodynamic changes observed [7]. | A viable and effective alternative when IV access is unavailable. |
| Endotracheal (ETT) | 4, 8, 16 IU/kg | Significantly lower C~max~ and absorption; no significant hemodynamic changes [7]. | Appears unsuitable for vasopressin administration. |
| Intranasal (IN) | 8, 16, 32 IU/kg | Significantly lower C~max~ and absorption; no significant hemodynamic changes [7]. | Appears unsuitable for vasopressin administration. |
This protocol is adapted from studies on the V1a receptor's role in upregulating immediate-early genes in vascular smooth muscle cells (e.g., A-10 cell line) [5].
This methodology is based on a neonatal piglet model study designed to evaluate vasopressin's effects and pharmacokinetics across different administration routes [7].
Distinguishing between Arginine Vasopressin Deficiency (AVP-D, formerly central diabetes insipidus) and Primary Polydipsia (PP) remains a key diagnostic challenge. Recent studies have focused on developing more accurate and simpler diagnostic methods.
The table below summarizes a novel diagnostic score from a 2025 international multicenter study for differentiating AVP-D from PP [1].
| Parameter | Points Assigned |
|---|---|
| Basal Plasma Sodium × Plasma Osmlality / 100 | (Actual value) |
| Plasma Copeptin > 4.9 pmol/L | -50 |
| Nycturia (≥ 3 times per night) | +30 |
| Nycturia (2 times per night) | +20 |
| Sudden onset of polyuria/polydipsia | +20 |
| Nocturnal fluid intake > 1 L | +30 |
| Anterior pituitary dysfunction | +50 |
| History of pituitary surgery | +50 |
| Interpretation (Total Score) | Diagnosis |
| > 441 points | AVP-D (86% overall accuracy) |
| > 461 points | AVP-D (93% specificity) |
| < 415 points | Primary Polydipsia (93% specificity) |
Clinical Utility: This score offers a stepwise approach that could shorten diagnostic timelines and reduce dependence on more complex dynamic tests like the hypertonic saline infusion [1].
Another 2025 study investigated improving the accuracy of the Arginine Stimulation Test (AST), a cheaper and better-tolerated alternative to the hypertonic saline test. Key findings included [2]:
Arginine Vasopressin (AVP) exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily V1a, V1b, and V2, triggering diverse intracellular signaling cascades [3] [4].
The diagram below outlines the core V1a receptor signaling pathway that can lead to the expression of growth-related genes.
AVP V1a receptor signaling activates gene expression via two distinct EGFR transactivation pathways [3].
Experimental Evidence from Cell Studies:
The table below summarizes the fundamental information available for the research compound Invopressin.
| Property | Description |
|---|---|
| Drug Type | Synthetic peptide [1] |
| CAS Registry Number | 1488411-60-4 [2] [3] |
| Molecular Formula | C₁₁₀H₁₆₁N₃₁O₂₇S₂ [2] [3] |
| Molecular Weight | 2413.78 g/mol [2] [3] |
| Primary Target | Vasopressin V1A receptor (AVPR1A) [1] [2] |
| Mechanism of Action | Vasopressin V1a receptor modulators; Partial agonist (EC₅₀: 1.0 nM) [1] [2] [3] |
| Research Applications | Cirrhosis (including bacterial peritonitis, HRS2, and refractory ascites), Acute Kidney Injury, Ascites, Fibrosis, Hepatorenal Syndrome, End Stage Liver Disease [1] [3] |
| Highest Development Phase | Phase 2 (as of May 2025) [1] |
| Regulatory Status | Orphan Drug designation in the United States [1] |
As a V1A receptor partial agonist, this compound binds to and partially activates the AVPR1A receptor. To understand its cellular effects, it is helpful to view the canonical signaling pathway of this receptor, which this compound is expected to modulate.
Figure 1: Proposed V1A receptor signaling pathway modulated by this compound. As a partial agonist, it would elicit a submaximal response in this cascade compared to a full agonist like native vasopressin [4] [5] [6].
This compound is under active clinical investigation. The table below outlines the conditions for which it has reached Phase 2 trials.
| Indication | Highest Phase | Location | Update Date |
|---|---|---|---|
| Acute Kidney Injury | Phase 2 | United States & Canada | 28 Apr 2022 |
| Ascites | Phase 2 | United States & Canada | 28 Apr 2022 |
| Fibrosis | Phase 2 | United States & Canada | 28 Apr 2022 |
| Hepatorenal Syndrome | Phase 2 | United States & Canada | 28 Apr 2022 |
| End Stage Liver Disease | Phase 1 | - | - |
Safety Profile: An early clinical result (November 2022) indicated that the most frequent adverse events were abdominal pain, abnormal gastrointestinal sounds, and diarrhea. No cases of mesenteric ischemia were reported, and adverse events were generally mild or moderate in severity [1].
Vasopressin (arginine vasopressin, AVP) represents a critical regulatory peptide in human physiology with far-reaching implications for fluid balance, cardiovascular function, and cellular growth processes. Despite decades of research, significant knowledge gaps persist across the basic science, clinical application, and therapeutic development spectrum. The vasopressin system encompasses multiple receptor subtypes (V1a, V1b, V2), complex intracellular signaling pathways, and diverse physiological effects that remain incompletely understood. Recent market analyses project the global vasopressin market to grow from USD 2.4 billion in 2025 to approximately USD 8 billion by 2035, reflecting a compound annual growth rate of 14.4% [1]. This substantial market expansion underscores the therapeutic potential of vasopressin modulation while highlighting the urgent need for targeted research to address critical knowledge deficiencies.
The complexity of vasopressin biology spans from molecular recognition mechanisms to systemic physiological effects, creating a multifaceted research landscape. Recent structural biology breakthroughs, including cryo-EM structures of V2 receptor-antagonist complexes, have revealed new opportunities for rational drug design [2]. Simultaneously, clinical evidence gaps identified during guideline development processes highlight areas where practice relies on low-certainty evidence rather than robust scientific consensus [3]. This technical guide synthesizes current research gaps across the vasopressin field, providing researchers and drug development professionals with a comprehensive framework for prioritizing investigative efforts and resources toward the most pressing scientific questions with the greatest potential impact on therapeutic innovation.
Clinical management of vasopressin-related disorders suffers from significant evidence deficiencies across multiple therapeutic areas. A systematic guideline development process identified nine major research gaps in hypertension management alone, highlighting the limited high-certainty evidence supporting many current practices [3]. These gaps encompass both diagnostic and therapeutic approaches, including non-pharmacological interventions, treatment thresholds for specific patient populations, optimal monitoring strategies, and the comparative effectiveness of treatment regimens. The evidence limitations are particularly pronounced for special populations, including patients with comorbid chronic kidney disease, diabetes, cardiovascular conditions, and elderly patients, where extrapolation from general population studies may not adequately capture unique physiological considerations or risk-benefit profiles.
The therapeutic application of vasopressin antagonists faces specific evidence gaps regarding long-term efficacy and safety profiles. While vasopressin antagonists like tolvaptan and conivaptan have demonstrated therapeutic value for conditions such as hyponatremia, their prolonged use is typically contraindicated due to safety concerns, including potential hepatotoxicity [2]. The absence of long-term comparative data between monotherapy and combination therapy regimens represents a significant limitation in optimizing treatment strategies for chronic conditions. Furthermore, research is needed to establish the cost-effectiveness and budget implications of different treatment approaches across various healthcare systems, particularly as healthcare organizations face increasing pressure to demonstrate value-based care outcomes [3].
Table 1: Clinical Evidence Gaps in Vasopressin-Related Hypertension Management
| Evidence Gap Category | Specific Research Needs | Patient Populations/Contexts |
|---|---|---|
| Non-pharmacological Treatment | Effect of exercise, nutrition, alcohol, smoking, stress on hypertension | General and at-risk populations |
| Treatment Thresholds & Goals | Thresholds for initiating pharmacological treatment | CKD, diabetes, cardiovascular disease, elderly |
| Monitoring & Follow-up | Optimal visit intervals before/after reaching treatment goals | Various healthcare settings and resource levels |
| Laboratory Testing | Necessary tests and frequency to balance cost and outcomes | Resource-limited settings |
| Treatment Regimens | Long-term data comparing monotherapy vs. combination therapy | Chronic management across different age groups |
| Adherence Interventions | Timing, frequency, and intensity of adherence-improving strategies | Patients with documented adherence challenges |
| Telehealth Applications | Long-term outcomes and generalizability of telemonitoring | Diverse socioeconomic and educational backgrounds |
Sepsis management represents one of the most significant clinical applications for vasopressin therapy, with the sepsis treatment segment projected to capture 65.5% of the vasopressin market by 2035 [1]. Despite this clinical importance, substantial evidence gaps persist regarding optimal dosing strategies, timing of initiation, and patient selection criteria. Recent clinical trials, including the Vasopressin for Septic Shock Pragmatic Trial (2024-2027) and the HYdrocortisone and VAsopressin in Post-RESuscitation Syndrome (HYVAPRESS) study, aim to address some of these questions by comparing different management strategies and combination therapies [1]. Early research suggests that early adjunctive vasopressin initiation for septic shock patients may reduce 30-day ICU mortality by 0.8% [1], but more robust evidence is needed to establish standardized protocols.
The critical care applications of vasopressin extend beyond sepsis to include post-resuscitation syndrome, intraoperative management, and other forms of vasodilatory shock. Ongoing trials like the VAsopressin vs. NOradrenaline in the Management of Patients at Risk of Kidney Failure Undergoing Cardiac Surgery (2023-2026) directly compare vasopressin with alternative vasopressors on clinically relevant endpoints including acute renal failure and mortality [1]. These studies highlight the importance of patient-centered outcomes beyond mere physiological parameters, addressing significant gaps in our understanding of how vasopressin therapy influences long-term functional recovery and organ function preservation in critical illness. The field would benefit from larger, more diverse trials that include patients with varying comorbidities and from different healthcare settings to ensure generalizability of findings.
The intracellular signaling mechanisms of vasopressin receptors involve complex networks that remain incompletely characterized, particularly regarding receptor crosstalk and context-dependent signaling biases. While the canonical G-protein coupled receptor pathways are reasonably well-established, emerging research reveals unexpected complexity in how vasopressin receptors communicate with other signaling systems. For instance, studies in rat vascular smooth muscle A-10 cells have demonstrated that V1a receptor activation triggers expression of growth-related immediate-early genes (c-Fos and Egr-1) through transactivation of EGFR (epidermal growth factor receptor) [4]. This transactivation occurs through two distinct mechanisms: metalloproteinase-catalyzed shedding of HB-EGF (heparin-binding EGF-like growth factor) for c-Fos expression, and c-Src activation for Egr-1 expression [4]. These findings reveal unexpected complexity in vasopressin signaling and suggest significant gaps in our understanding of how vasopressin receptors integrate with growth factor signaling networks.
The signaling specificity between different vasopressin receptor subtypes and their downstream effects represents another major knowledge gap. While the V2 receptor primarily couples to Gαs to stimulate cAMP production, and V1 receptors typically couple to Gαq/11 to activate phospholipase C, growing evidence suggests these receptors can activate additional signaling pathways under certain conditions [5] [2]. The precise mechanisms governing this signaling plasticity and its physiological implications remain poorly understood. Furthermore, the role of β-arrestin recruitment in mediating both receptor desensitization and initiating distinct signaling cascades requires further elaboration across different vasopressin receptor subtypes and cellular contexts. Understanding these nuanced signaling mechanisms could reveal opportunities for developing biased ligands that selectively activate therapeutic while avoiding detrimental signaling pathways.
Figure 1: Vasopressin Signaling Pathways and Cross-Talk Mechanisms. Illustration of major V1a and V2 receptor signaling pathways, including G-protein dependent mechanisms and EGFR transactivation processes. Dashed lines indicate pathways with significant research gaps.
Structural characterization of vasopressin receptors has advanced significantly with recent cryo-EM structures of the V2 receptor bound to antagonists tolvaptan and conivaptan [2]. These structures reveal distinct binding poses: tolvaptan inserts deeply within the orthosteric binding pocket, while conivaptan occupies a shallower position with different interaction networks [2]. Despite these advances, critical gaps remain in understanding how structural features translate to functional outcomes. The precise molecular mechanisms governing receptor inactivation following antagonist binding differ from classical GPCR inactivation modes, suggesting unique aspects of V2 receptor pharmacology that require further investigation [2]. Additionally, the structural basis for receptor selectivity between vasopressin receptor subtypes remains incompletely characterized, limiting the rational design of subtype-selective ligands with improved therapeutic profiles.
The pharmacological characterization of vasopressin receptor antagonists reveals additional mechanistic gaps. While key residues involved in antagonist binding have been identified through mutagenesis studies (e.g., Y2055.38 and F2876.51 for tolvaptan binding) [2], the dynamic processes of ligand-receptor association and dissociation remain poorly understood. Molecular dynamics simulations suggest stable binding modes for clinically approved antagonists, but the relationship between binding kinetics and therapeutic efficacy represents an important area for future research [2]. Furthermore, the mechanisms underlying adverse effects associated with current vasopressin antagonists, including hepatotoxicity risks with tolvaptan, remain incompletely characterized, limiting the development of safer alternatives [2]. Elucidating these structure-function relationships could accelerate the development of next-generation vasopressin receptor modulators with improved efficacy and safety profiles.
Structure-based drug design for vasopressin receptors faces significant challenges despite recent structural biology advances. The cryo-EM structures of V2 receptor bound to tolvaptan and conivaptan provide valuable templates for rational drug design but also highlight the complexity of antagonist recognition mechanisms [2]. These structures reveal that tolvaptan recognition involves deep insertion within the orthosteric pocket, with critical interactions with residues M1203.33, M1233.36, Y2055.38, F2876.51, and F2886.52, while conivaptan binding occupies a shallower position with distinct interaction networks [2]. The structural basis for conivaptan's dual V2R/V1aR antagonism versus tolvaptan's V2R selectivity remains incompletely understood, representing a significant gap in our ability to design receptor-subtype-selective compounds with precision.
The translational gap between structural information and clinical therapeutics remains substantial for vasopressin receptor modulators. While structural studies identify potential interaction points, converting this information into optimized therapeutic candidates requires addressing multiple challenges, including oral bioavailability, metabolic stability, and tissue distribution. Current vasopressin antagonists face limitations in these areas, particularly for chronic administration. Additionally, the structural mechanisms underlying functional selectivity (biased signaling) at vasopressin receptors remain largely unexplored, despite the potential for developing ligands that selectively activate beneficial while avoiding detrimental signaling pathways. Research efforts focused on understanding the molecular determinants of signaling bias could unlock new therapeutic opportunities for vasopressin receptor modulation across various disease contexts.
Table 2: Vasopressin Antagonist Development Pipeline and Therapeutic Gaps
| Therapeutic Area | Current Status | Development Gaps | Key Players |
|---|---|---|---|
| Hyponatremia | Two approved antagonists (tolvaptan, conivaptan) | Hepatotoxicity risks, limited chronic use data, need for safer alternatives | Otsuka, Cumberland Pharmaceuticals [6] |
| Heart Failure | Limited approved indications | Optimal dosing, patient selection, combination strategies | Research institutions (Mayo Clinic, Hopital du Sacre-Coeur de Montreal) [6] |
| ADPKD | Tolvaptan approved but with limitations | Liver safety concerns, need for better risk stratification | Otsuka [2] |
| Sepsis & Critical Care | Used as vasopressor in shock | Timing, dosing, combination therapy evidence | Multiple pharmaceutical companies [1] |
| Diabetes Insipidus | Desmopressin as standard | Limited antagonist applications, novel formulations needed | Ferring, Sanofi, Pfizer [7] |
Clinical development pathways for vasopressin-targeted therapies face multiple obstacles, including high development costs, lengthy approval processes, and regulatory challenges [8]. The stringent health technology assessment requirements in key markets demand extensive real-world evidence and comparative effectiveness data, creating significant barriers for new vasopressin-targeted therapies [1]. Additionally, restrictive pricing controls and reimbursement policies in many jurisdictions create economic challenges for justifying the development costs of innovative vasopressin modulators, particularly for conditions with relatively small patient populations [1] [8]. These economic realities disproportionately affect development programs for rare disease indications where vasopressin modulation might offer significant benefits.
The commercialization landscape for vasopressin-related therapeutics reveals additional development gaps. While the overall vasopressin market is projected to experience robust growth, reaching approximately $8 billion by 2035 [1], this growth is unevenly distributed across therapeutic areas and product types. The synthetic vasopressin segment is anticipated to maintain a dominant position with 98% market share by 2035, reflecting advantages in stability, safety, and production efficiency [1]. However, innovation in formulation technologies and drug delivery systems represents a significant opportunity area, with emerging approaches including IV infusion pumps and subcutaneous pens potentially improving treatment affordability and efficacy [1]. The limited development of non-peptide vasopressin receptor modulators with improved oral bioavailability and duration of action represents another significant gap in the current therapeutic landscape.
Molecular dynamics simulations have emerged as powerful tools for understanding vasopressin receptor function and ligand interactions, but methodological gaps limit their predictive power. Current simulations of V2 receptor-antagonist complexes typically span microseconds, which may be insufficient to capture relevant conformational changes and binding/unbinding events [2]. Enhanced sampling techniques and longer simulation timescales could provide more comprehensive understanding of dynamic receptor behavior. Additionally, improved force field parameters for membrane protein systems would increase the accuracy of simulations, particularly for predicting the binding affinities of novel compounds. Standardized protocols for simulating vasopressin receptor-ligand interactions would facilitate more meaningful comparisons across studies and research groups, accelerating the application of computational insights to drug discovery efforts.
Cell-based assay systems for evaluating vasopressin receptor function require continued development to better recapitulate native physiological contexts. Commonly used heterologous expression systems often lack important regulatory components present in native cells, potentially limiting their predictive value for in vivo efficacy [4]. The development of more physiologically relevant assay systems, including primary cell cultures, patient-derived cells, and advanced co-culture models could bridge this gap. Furthermore, standardized protocols for assessing vasopressin receptor signaling bias would facilitate the identification of improved therapeutic candidates with selective signaling profiles. Implementation of high-content screening approaches that simultaneously monitor multiple signaling endpoints could provide more comprehensive characterization of compound effects while improving screening efficiency.
Figure 2: Experimental Methodology Framework for Vasopressin Research. Comprehensive approach spanning structural biology, cellular assays, preclinical models, and clinical research to address critical knowledge gaps.
Clinical trial methodologies for vasopressin-targeted therapies need innovation to more efficiently address key research questions. Traditional randomized controlled trial designs face practical and economic challenges, particularly for conditions with relatively small patient populations. Novel adaptive trial designs that allow for modification based on accumulating data could accelerate therapeutic development while maximizing information gain. Additionally, master protocol approaches that evaluate multiple therapies or multiple patient subgroups within a single trial structure could improve efficiency in the vasopressin field [3]. Development of validated biomarker endpoints that can predict long-term clinical benefits would facilitate earlier decision-making in clinical development programs, particularly for conditions where traditional clinical endpoints require extended follow-up periods.
Evidence generation strategies must evolve to address the research gaps identified in clinical practice guidelines. The systematic approach used in the Iranian hypertension guideline update, which identified research gaps through structured PICO (Population, Intervention, Comparison, Outcome) questions, provides a model for methodically identifying evidence needs [3]. Implementation of registry-based randomized trials that leverage real-world data infrastructure could efficiently address certain evidence gaps while enhancing generalizability of findings. Furthermore, pragmatic clinical trials embedded within healthcare systems could provide evidence more directly relevant to routine practice conditions, addressing important questions about implementation and effectiveness in diverse care settings [3]. These methodological innovations could accelerate evidence generation for vasopressin-related therapies while improving the practical applicability of research findings.
Based on comprehensive analysis of the vasopressin research landscape, several high-priority areas emerge as warranting focused investigative attention and resource allocation. First, structural biology efforts should prioritize determining structures of vasopressin receptor complexes with diverse ligand chemotypes and different receptor subtypes to enable comparative analyses and reveal structural determinants of subtype selectivity. Second, signaling mechanism studies should focus on elucidating the structural basis of signaling bias and functional selectivity at vasopressin receptors, potentially unlocking new therapeutic opportunities. Third, drug development efforts should prioritize addressing the safety limitations of current vasopressin antagonists, particularly the hepatotoxicity associated with tolvaptan, through targeted medicinal chemistry informed by structural insights.
From a clinical perspective, research should prioritize generating high-certainty evidence for practice guidelines, particularly regarding treatment thresholds and strategies for special populations identified as evidence gaps in recent guideline development processes [3]. Additionally, therapeutic optimization studies comparing monotherapy versus combination therapy approaches and evaluating different treatment sequencing strategies represent high-value research directions with direct clinical relevance. Finally, implementation science research examining strategies to improve adherence to vasopressin-related therapies and evaluating telehealth approaches for monitoring and dose adjustment could significantly enhance real-world effectiveness of existing treatments while informing optimal care delivery models.
Research investment in the vasopressin field should align with the strategic priorities outlined above, with particular attention to areas that bridge basic science discoveries and clinical applications. Public and private funding organizations should consider establishing targeted programs to address the specific research gaps identified in this analysis, with emphasis on translational research that moves mechanistic insights toward therapeutic applications. The substantial market growth projected for vasopressin-related therapies [1] suggests significant potential return on investment for targeted research efforts, particularly those addressing current limitations in safety profiles and therapeutic selectivity.
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), represents a critical regulatory peptide in human physiology with far-reaching implications for fluid balance, cardiovascular function, and endocrine signaling. Recent years have witnessed significant advances in our understanding of vasopressin pathophysiology, receptor biology, and diagnostic methodologies. The nomenclature evolution from diabetes insipidus to arginine vasopressin deficiency (AVP-D) and arginine vasopressin resistance (AVP-R) reflects an important paradigm shift that more accurately describes the underlying pathophysiology while reducing clinical confusion with diabetes mellitus. This change was driven by surveys showing that 85% of patients preferred a name change due to frequent misunderstandings by healthcare professionals, which in some cases led to adverse outcomes from inappropriate management [1].
The vasopressin system encompasses a complex network of receptors, signaling pathways, and regulatory mechanisms that maintain body water homeostasis through precise control of renal water reabsorption. Disruptions in this system can lead to profound clinical manifestations ranging from the polyuria-polydipsia syndrome to life-threatening electrolyte imbalances. Current research directions focus on refining diagnostic approaches, elucidating novel signaling mechanisms, and developing targeted therapeutics for conditions involving vasopressin pathway dysregulation. This comprehensive review synthesizes recent advances across the spectrum of vasopressin research, with particular emphasis on diagnostic innovations, receptor signaling complexity, and emerging therapeutic strategies relevant to researchers and drug development professionals [1] [2].
The accurate differentiation between various forms of polyuria-polydipsia syndrome remains a significant clinical challenge with important therapeutic implications. The current diagnostic framework recognizes three primary conditions: arginine vasopressin deficiency (AVP-D, formerly central diabetes insipidus), arginine vasopressin resistance (AVP-R, formerly nephrogenic diabetes insipidus), and primary polydipsia (PP). Each condition presents with hypotonic polyuria but requires distinct management approaches. Traditional diagnostic methods, particularly the water deprivation test (WDT), have limitations in specificity and patient tolerability. The WDT involves supervised water restriction with periodic measurements of weight, blood pressure, urine output, urine osmolality (UOsm), plasma osmolality (POsm), and serum sodium (Na). Interpretation relies on UOsm at test termination and response to desmopressin administration: UOsm >800 mOsm/kg indicates PP, while values <300 mOsm/kg suggest complete diabetes insipidus. Intermediate values (300-800 mOsm/kg) require additional assessment of the UOsm response to desmopressin [3] [1].
Recent research has focused on improving diagnostic accuracy through alternative stimulation tests and multimodal assessment. The hypertonic saline test with copeptin measurement has emerged as a highly accurate approach, with a recent multicenter trial confirming its superiority over other methods. Copeptin, a stable surrogate marker for AVP, demonstrates superior analytical properties compared to direct AVP measurement. However, the hypertonic saline test requires stringent safety measures, rapid sodium monitoring, and medical supervision due to potential adverse effects including seizures. Consequently, the arginine stimulation test (AST) has been investigated as a potentially safer alternative that is cheaper, better tolerated, and easier to perform. While AST demonstrates slightly lower diagnostic accuracy than hypertonic saline testing, it offers practical advantages for clinical implementation [3].
The research proposed a multistep diagnostic approach that substantially improved diagnostic performance. This algorithm begins with assessment of Na at AST end, reserving additional testing only for dubious cases (140-142 mmol/L). In these intermediate cases, the protocol recommends evaluating either copeptin peak (≤4.1 pmol/L), urinary osmolarity (≤428 mOsm/kg), or posterior pituitary hyperintense signal on MRI. This comprehensive approach achieved 100% diagnostic accuracy in the study cohort. Furthermore, logistic regression models combining Na-end with any of these additional variables enabled complete discrimination between AVP-D and PP. These findings highlight the value of a multivariable approach to AST interpretation, potentially reducing reliance on more complex hypertonic saline testing while maintaining diagnostic precision [3].
Table 1: Performance Metrics of Diagnostic Parameters for AVP-D Detection
| Diagnostic Parameter | Threshold Value | Sensitivity (%) | Specificity (%) | Overall Accuracy (%) | AUC |
|---|---|---|---|---|---|
| Na at AST end | ≥141 mmol/L | 87.5 | 100 | 94.7 | 0.989 |
| Copeptin peak | ≤4.1 pmol/L | 62.5 | 81.8 | 73.7 | 0.766 |
| Urinary osmolarity | ≤428 mOsm/kg | 75.0 | 90.9 | 84.2 | 0.852 |
| Combined model* | - | 100 | 100 | 100 | 1.000 |
*Combination of Na at AST end with any additional parameter (copeptin peak, UOsm, or posterior pituitary signal)
The vasopressin V2 receptor (V2R) represents a class A G protein-coupled receptor (GPCR) that is essential for regulating body water homeostasis through control of renal water reabsorption. The canonical V2R signaling pathway involves vasopressin binding to V2R in the basolateral membrane of collecting duct principal cells, leading to activation of Gαs proteins and subsequent stimulation of adenylate cyclase. This results in increased intracellular cyclic AMP (cAMP) production, which activates protein kinase A (PKA) and ultimately promotes phosphorylation of aquaporin-2 (AQP2) water channels. Phosphorylated AQP2 traffics to the apical plasma membrane where it facilitates water reabsorption from urine, thereby concentrating urine and conserving body water [2].
The critical role of this pathway is highlighted by the consequences of its disruption. Loss-of-function mutations in the AVPR2 gene encoding V2R cause approximately 90% of congenital nephrogenic diabetes insipidus (NDI) cases, an X-linked recessive condition affecting about 1 in 250,000 males. These mutations result in renal unresponsiveness to vasopressin despite normal or elevated hormone levels, leading to defective urine concentrating ability, polyuria, polydipsia, and risk of dehydration and electrolyte imbalances. Conversely, gain-of-function mutations in V2R can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD), characterized by impaired renal water excretion and hyponatremia despite undetectable vasopressin levels [4] [2].
Recent research has revealed surprising complexity in vasopressin receptor signaling, including alternative pathways that can modulate AQP2 trafficking and activity. Studies of NSIAD-associated V2R mutations have provided particularly valuable insights. While some gain-of-function mutations (F229V, I130N, L312S) cause constitutive cAMP generation, others (R137L, R137C) activate alternative signaling cascades. The R137L mutation, located in the highly conserved DRY/H motif of the second intracellular loop, signals through a novel PKA-independent pathway that increases AQP2 membrane targeting. This alternative mechanism involves activation of the Gα12/13-Rho-ROCK pathway, leading to increased phosphorylation of AQP2 at threonine 269 (T269) independently of the classical serine 256 (S256) phosphorylation site [4].
The ROCK-induced phosphorylation at T269 represents a significant alternative mechanism for AQP2 regulation. Inhibition of ROCK activity in cells expressing V2R-R137L reduced both T269 phosphorylation and the constitutively elevated osmotic water permeability to control levels. This finding demonstrates that gain-of-function mutations can signal through distinct intracellular pathways despite occurring in the same receptor. Further complexity arises from the involvement of calcium signaling in AQP2 regulation. The exchange protein directly activated by cAMP (Epac), particularly Epac2 in collecting ducts, mediates cAMP-induced calcium oscillation through release of calcium from endoplasmic reticulum stores and subsequent store-operated calcium entry. This calcium signaling coordinates with PKA to modulate AQP2 activity, though the relative contribution may vary across experimental systems and specific physiological contexts [4] [2].
Figure 1: Vasopressin V2 Receptor Signaling Pathways - Classical and Alternative Mechanisms
Vasopressin receptor antagonists represent an important class of therapeutics for conditions characterized by impaired water excretion. Tolvaptan and conivaptan are clinically approved V2R antagonists used in the treatment of hyponatremia. Recent structural biology advances have shed light on their mechanism of action through cryo-electron microscopy structures of V2R bound to these antagonists. These structures reveal distinct binding poses: tolvaptan inserts deeply within the binding pocket, while conivaptan occupies a shallower position. This structural information provides critical insights for rational drug design of novel V2R-targeted therapies. Of particular interest is the identification of a TM7 helical conformation-dependent antagonism mechanism that differs from classical GPCR inactivation modes, suggesting new approaches to developing more selective and effective antagonists [5].
The therapeutic response to V2R antagonists varies significantly depending on the specific mutation in NSIAD. Notably, tolvaptan and satavaptan effectively reduce constitutive cAMP elevation in F229V, I130N, and L312S V2R mutants but show minimal efficacy against R137L/C mutations. This differential response correlates with clinical observations, as a patient carrying the R137L mutation failed to respond to V2R antagonist administration. This highlights the importance of personalized therapeutic approaches based on specific molecular defects and suggests that mutations causing NSIAD activate diverse intracellular pathways with distinct pharmacological profiles. Beyond V2R antagonists, drugs targeting other vasopressin receptors are under development, with several V1b receptor-targeted therapeutics in Phase II and III clinical trials for conditions including major depressive disorder and hepatorenal syndrome [5] [6] [4].
For congenital NDI caused by V2R mutations, current research focuses on bypass strategies that activate AQP2 independently of defective V2R signaling. These approaches target downstream elements in the water reabsorption pathway and can be categorized into several mechanistic classes. GPCR agonists that activate alternative Gs-coupled receptors in collecting duct cells can increase intracellular cAMP and stimulate AQP2 trafficking. Similarly, phosphodiesterase (PDE) inhibitors reduce cAMP degradation, thereby potentiating the effects of basal adenylate cyclase activity. Research has identified several PDE isoforms in renal collecting ducts, with selective inhibitors showing promise in experimental models of NDI [2].
The calcium signaling pathway represents another promising target for NDI therapy. The Wnt5a/calcium/calmodulin/calcineurin signaling pathway can induce AQP2 phosphorylation, trafficking, and expression independently of V2R activation. Wnt5a treatment increases osmotic water transport in isolated perfused cortical collecting ducts and improves urine concentration in V2R-inhibited mouse models. Similarly, arachidonic acid, a direct activator of calcineurin, produces vasopressin-like effects on AQP2 in collecting duct cells. These findings suggest that calcineurin activators may represent a viable therapeutic strategy for congenital NDI. Additionally, peptide-based drug development platforms have advanced considerably, with improvements in structural modification, delivery systems, and screening technologies enabling more effective targeting of vasopressin-related pathways [7] [2].
Table 2: Vasopressin Receptor-Targeted Therapeutics in Development
| Receptor Target | Therapeutic Agent | Mechanism of Action | Development Stage | Primary Indications |
|---|---|---|---|---|
| V2R | Tolvaptan | Competitive antagonist | Approved | Hyponatremia |
| V2R | Conivaptan | Competitive antagonist | Approved | Hyponatremia |
| V1aR | Multiple candidates | Antagonism/Agonism | Preclinical | Cardiovascular disorders |
| V1bR | Multiple candidates | Antagonism | Phase II-III | Major depressive disorder, Hepatorenal syndrome |
| V2R (mutant) | Chemical chaperones | Protein folding correction | Preclinical | Congenital NDI |
In vitro model systems have been essential for elucidating vasopressin signaling mechanisms and testing therapeutic interventions. The mouse cortical collecting duct MCD4 cell line stably transfected with human AQP2 has been particularly valuable for studying AQP2 trafficking and phosphorylation. These cells can be further engineered to express wild-type or mutant V2R receptors, enabling detailed investigation of specific signaling pathways. For example, studies expressing NSIAD-associated V2R mutants (R137L, R137C, F229V) in MCD4 cells revealed distinct phosphorylation patterns and signaling mechanisms. The rat vascular smooth muscle A-10 cell line has also contributed to understanding V1a receptor signaling, particularly mechanisms involving EGFR transactivation and immediate-early gene expression [8] [4].
Advanced molecular techniques facilitate dissection of complex signaling pathways. Western blot analysis with phospho-specific antibodies enables detection of AQP2 phosphorylation at specific residues (S256, S261, T269), providing insights into regulatory mechanisms. Rho-associated kinase (ROCK) activity assays measuring MYPT1 phosphorylation at T696 help quantify alternative signaling pathway activation. Gene silencing approaches using siRNA for specific pathway components (e.g., β-arrestin 2) establish functional requirements, while receptor fusion constructs with luciferase enable sophisticated bioluminescence resonance energy transfer (BRET) studies of receptor trafficking and interactions. These methodologies collectively provide a comprehensive toolkit for investigating vasopressin signaling complexity [8] [4].
The Vasopressin Loading for Refractory Septic Shock (VALOR) study provides an example of rigorous clinical methodology for evaluating vasopressin therapeutics. This prospective observational study examined vasopressin loading (1 U bolus followed by continuous infusion at 1 U/h) in patients with septic shock requiring ≥0.2 μg/kg/min noradrenaline. The protocol included detailed hemodynamic monitoring using arterial pressure wave analysis (ProAQT system) and comprehensive endocrine testing (vasopressin, ACTH, cortisol levels). Patients were classified as responders or non-responders based on mean arterial pressure (MAP) changes after loading, with the lower tertile of ΔMAP serving as the cutoff. This systematic approach demonstrated that vasopressin loading safely predicts responses to continuous infusion and helps guide catecholamine management in septic shock [9].
The vasopressin research landscape has evolved dramatically, transitioning from phenomenological descriptions to molecular mechanistic understanding and increasingly targeted therapeutic interventions. The nomenclature shift from diabetes insipidus to AVP-D and AVP-R reflects this maturation, emphasizing underlying pathophysiology rather than symptomatic presentation. Ongoing advances in structural biology, particularly cryo-EM studies of vasopressin receptors, continue to provide critical insights for rational drug design. The discovery of alternative signaling pathways activated by specific V2R mutations reveals unexpected complexity and offers new therapeutic targets for conditions like NSIAD and congenital NDI [5] [1] [4].
Future research directions will likely focus on personalized approaches to vasopressin-related disorders, leveraging genetic information to guide diagnostic and therapeutic strategies. The development of biased ligands that selectively activate beneficial signaling pathways while avoiding adverse effects represents another promising frontier. Additionally, advances in peptide-based therapeutics and targeted delivery systems may overcome current limitations in bioavailability and tissue specificity. As our understanding of vasopressin signaling complexity deepens, so too will opportunities for innovative interventions across the spectrum of water balance disorders, from congenital NDI to SIADH and septic shock. These advances will ultimately enable more precise, effective, and personalized management of conditions involving vasopressin pathway dysregulation [7] [4] [2].
Vasopressin, also known as arginine vasopressin (AVP) or antidiuretic hormone (ADH), represents a critical evolutionary adaptation that enabled terrestrial life by regulating water homeostasis and blood pressure. This nonapeptide hormone exhibits remarkable conservation across species while demonstrating diverse physiological functions ranging from osmotic balance to complex social behaviors. The discovery of vasopressin's biological activity dates to 1913 when Farini and von den Velden independently demonstrated that posterior pituitary extracts could control water loss in diabetes insipidus [1]. The peptide was subsequently isolated and chemically synthesized in the 1950s, enabling detailed structure-function studies and therapeutic applications [2] [1].
The molecular complexity of vasopressin signaling continues to reveal new dimensions of its physiological and pathophysiological significance. Contemporary research has elucidated its roles in various disease states including polycystic kidney disease, chronic heart failure, and neuropsychiatric conditions, leading to pharmacological advances that target specific vasopressin pathways [1]. This comprehensive review integrates fundamental biological knowledge with emerging research trends to establish a robust theoretical framework for vasopressin, with particular emphasis on molecular mechanisms, physiological integration, and therapeutic applications relevant to drug development professionals.
Vasopressin is synthesized as a 164-amino acid pre-pro-hormone precursor in the hypothalamic magnocellular neurons, primarily within the supraoptic and paraventricular nuclei [3] [1]. The pre-pro-AVP molecule consists of an N-terminal signal peptide, the vasopressin nonapeptide sequence, neurophysin II, and copeptin [1]. The biosynthetic processing involves several critical steps:
The mature vasopressin molecule has the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, with the disulfide bridge creating a cyclic structure essential for receptor binding and biological activity [1]. The structural determinants of receptor specificity have been extensively studied through structure-activity relationship (SAR) analyses, revealing that positions 2, 3, and 8 are critical for receptor selectivity and functional potency [4].
Vasopressin gene expression is tightly controlled through transcriptional and post-transcriptional mechanisms. The AVP promoter contains cAMP response elements (CREs) that respond to phosphorylated CRE-binding protein, along with binding sites for AP1 and AP2 transcription factors, while being repressed by the glucocorticoid receptor [1]. Interestingly, post-transcriptional regulation through polyadenylation plays a crucial role in modulating AVP expression; during osmotic stress such as salt deprivation, the poly(A) tail length of AVP mRNA increases, enhancing translation efficiency [1]. Additionally, in mammalian neurons, the poly(A) binding protein interacts with the "dendritic localization sequence" to stabilize AVP mRNA and promote its translation [1].
Table: Vasopressin Receptor Subtypes and Characteristics
| Receptor Subtype | Gene Symbol | Signaling Pathway | Primary Tissue Distribution | Physiological Functions |
|---|---|---|---|---|
| V1a | AVPR1A | Gq/11 → PLCβ → IP₃/DAG → Ca²⁺ release | Vascular smooth muscle, liver, platelets, brain | Vasoconstriction, glycogenolysis, platelet aggregation, social behavior |
| V1b (V3) | AVPR1B | Gq/11 → PLCβ → IP₃/DAG → Ca²⁺ release | Anterior pituitary, brain | ACTH release, stress response, anxiety, social memory |
| V2 | AVPR2 | Gs → adenylate cyclase → cAMP → PKA | Renal collecting duct, vascular endothelium | Water reabsorption via AQP2 trafficking, von Willebrand factor release |
Vasopressin exerts its diverse physiological effects through three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2 receptors [5]. These receptors demonstrate unique tissue distributions and utilize different intracellular signaling mechanisms. The V1a receptor is widely expressed in vascular smooth muscle cells, hepatocytes, platelets, and specific brain regions [5]. The V1b receptor is predominantly found in the anterior pituitary and certain brain areas, particularly the hippocampal CA2 pyramidal neurons [5]. The V2 receptor is primarily located in the kidney's collecting duct but is also expressed in vascular endothelium and other tissues [5].
According to the BGee gene expression database, there are significant differences in receptor distribution across tissues, with V1aR mRNA detected in 168 human tissues, V1bR in 59, and V2R in 129, demonstrating both widespread and selective expression patterns [1]. This differential receptor distribution underlies the diverse physiological effects of vasopressin and presents opportunities for therapeutic targeting with tissue-specific agents.
The signaling specificity of vasopressin receptors is achieved through distinct G protein coupling and downstream effectors:
V1 Receptor Signaling: V1a and V1b receptors couple to Gq/11 proteins, activating phospholipase C-β (PLCβ) which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) [3] [1]. IP₃ binds to receptors on the endoplasmic reticulum, triggering calcium release from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration leads to calmodulin-dependent activation of myosin light-chain kinase, ultimately causing vascular smooth muscle contraction [3].
V2 Receptor Signaling: The V2 receptor uniquely couples to Gs proteins, stimulating adenylate cyclase to increase intracellular cAMP levels [3] [1]. cAMP activates protein kinase A (PKA), which phosphorylates numerous targets, including the aquaporin-2 (AQP2) water channels. This signaling cascade triggers the translocation of AQP2-containing vesicles to the apical membrane of collecting duct principal cells, dramatically increasing water permeability and enabling water reabsorption [3]. Interestingly, recent research has revealed that the V2R continues to activate Gs after being internalized by β-arrestin rather than being desensitized, forming "mega-complexes" consisting of a single V2R, β-arrestin, and heterotrimeric Gs that sustain signaling [5].
Vasopressin receptor signaling pathways showing V1 and V2 mechanisms.
Recent research has revealed unexpected complexity in vasopressin signaling, including concentration-dependent pathway activation and receptor cross-talk. Studies in rat mesenteric arteries have demonstrated that picomolar concentrations of AVP (10-100 pM) induce vasoconstriction through a PKC-dependent pathway requiring L-type voltage-sensitive Ca²⁺ channels, whereas nanomolar concentrations activate the classical PLC pathway independent of these channels [6]. This dual-pathway model explains how vasopressin can exert physiological effects at circulating concentrations that are orders of magnitude lower than those required for maximal PLC activation.
Additionally, quantitative phosphoproteomic analyses have revealed that vasopressin signaling involves a broader network of kinases than previously appreciated. In collecting duct cells, vasopressin administration increases phosphorylation of basophilic motifs consistent with AGC kinase family activation while decreasing phosphorylation of proline-directed motifs, suggesting downregulation of mitogen-activated or cyclin-dependent kinases [7]. These findings indicate extensive signaling cross-talk and regulation beyond the canonical pathways.
The antidiuretic action of vasopressin represents its most thoroughly characterized physiological function. Vasopressin maintains body fluid balance by regulating water reabsorption in the renal collecting ducts. When plasma osmolality increases by as little as 2 mOsm/L, hypothalamic osmoreceptors trigger AVP release from the posterior pituitary [3]. The circulating hormone binds to V2 receptors on the basolateral membrane of collecting duct principal cells, initiating the signaling cascade that results in AQP2 translocation to the apical membrane [3] [1]. This dramatically increases water permeability, allowing water reabsorption along the osmotic gradient and resulting in urine concentration.
The regulation of AQP2 occurs through both short-term and long-term mechanisms. Acute exposure to vasopressin triggers the rapid translocation of pre-synthesized AQP2 vesicles to the apical membrane, while prolonged stimulation increases AQP2 transcription and synthesis [3]. This dual regulation allows precise adaptation to both sudden and sustained changes in hydration status. When vasopressin levels decrease, AQP2 is internalized from the plasma membrane, rendering the collecting duct impermeable to water and allowing excess water excretion [3].
Vasopressin plays a complex role in cardiovascular homeostasis, with effects that vary depending on concentration, receptor distribution, and physiological context. At concentrations observed during dehydration or hypovolemic shock, vasopressin induces vasoconstriction particularly in skin, muscle, and splanchnic vascular beds, which may help shunt blood to vital organs [6]. This vasoconstrictor effect is mediated primarily through V1a receptors on vascular smooth muscle cells [3].
Paradoxically, vasopressin can also cause vasodilation in certain vascular beds through binding to oxytocin receptors and activating endothelial nitric oxide synthase [2]. Additionally, vasopressin acting through both V1 and oxytocin receptors can stimulate cardiac release of atrial natriuretic peptide (ANP), which has a negative inotropic effect [2]. This functional complexity allows vasopressin to integrate multiple cardiovascular responses, with net effects determined by local receptor expression and physiological conditions.
Beyond its peripheral actions, vasopressin functions as a neurotransmitter and neuromodulator with important roles in social behavior, stress response, and memory formation. Centrally released vasopressin influences diverse processes including:
Clinical trials have investigated intranasal vasopressin administration for modulating social communication in healthy individuals and those with autism spectrum disorder, measuring effects on emotional responses to facial stimuli, heart rate, and electrodermal activity [8]. These behavioral effects appear to be influenced by polymorphic variation in the V1a receptor gene promoter, suggesting genetic contributions to individual differences in vasopressin-responsive social behaviors [8].
Vasopressin and its analogs have established roles in several clinical contexts. The primary FDA-approved indication for exogenous vasopressin is to increase blood pressure in adults with vasodilatory shock who are refractory to fluids and catecholamine therapy [2]. In this setting, vasopressin helps restore vascular tone through multiple mechanisms, including direct V1 receptor-mediated vasoconstriction, restoration of catecholamine sensitivity, and inhibition of excessive nitric oxide production [2] [9].
Table: Clinical Applications of Vasopressin-Related Therapies
| Therapeutic Agent | Receptor Target | Clinical Application | Mechanism of Action |
|---|---|---|---|
| Vasopressin (VASOSTRICT) | V1a, V2 | Vasodilatory shock, diabetes insipidus | Vasoconstriction, water reabsorption |
| Desmopressin (dDAVP) | V2 (selective) | Diabetes insipidus, enuresis, coagulation disorders | Enhanced water reabsorption, von Willebrand factor release |
| Conivaptan | V1a, V2 antagonist | Hyponatremia, SIADH | Blocks water reabsorption, promotes aquaresis |
| Tolvaptan | V2 (selective) antagonist | Hyponatremia, autosomal dominant PKD | Blocks water reabsorption, slows cyst growth |
| V1a antagonists (investigational) | V1a selective | Congestive heart failure, vasospasm | Reduces vasoconstriction, afterload |
Additional clinical applications include the treatment of central diabetes insipidus using desmopressin (dDAVP), a V2-selective agonist, and the use of vasopressin for controlling variceal bleeding through splanchnic vasoconstriction [2]. The dose-dependent effects of vasopressin are clinically significant, with lower doses primarily producing antidiuresis through V2 receptor activation, while higher doses cause marked vasoconstriction through V1 receptor stimulation [2].
The development of specific receptor antagonists has enabled targeted intervention in conditions characterized by excessive vasopressin activity. The "vaptan" class includes non-selective agents such as conivaptan (V1a/V2 antagonist) and selective V2 antagonists like tolvaptan, which are primarily used for treating euvolemic or hypervolemic hyponatremia in SIADH, congestive heart failure, and cirrhosis [5].
These agents promote electrolyte-free water excretion (aquaresis) by blocking V2 receptors in the collecting duct, thereby inhibiting AVP-mediated water reabsorption [5]. Tolvaptan has additionally received approval for slowing renal function decline in autosomal dominant polycystic kidney disease, representing an important application beyond fluid balance disorders [1].
Recent clinical research has explored optimization of vasopressin therapy through refined dosing and timing strategies. A 2025 multicenter target trial emulation in septic shock patients demonstrated potential benefit from early vasopressin initiation (within 6 hours), particularly at lower norepinephrine-equivalent doses (<0.25 µg·kg⁻¹·min⁻¹) than currently recommended by guidelines [9]. This suggests that early adjunctive use rather than rescue therapy may improve outcomes in distributive shock.
Additionally, ongoing research aims to develop more selective analogs with improved therapeutic profiles. Structure-activity relationship studies have yielded highly potent V2 agonists with minimal vasopressor activity for treating diabetes insipidus and enuresis, as well as the first specific antagonists for oxytocin and V1a receptors that will enhance delineation of receptor-specific functions [4]. The discovery of novel hypotensive vasopressin peptides that act through a putative new receptor subtype may lead to an entirely new class of antihypertensive agents [4].
Vasopressin research employs diverse experimental systems ranging from molecular approaches to whole-animal models. Cultured cell lines provide valuable tools for elucidating signaling mechanisms, with the mpkCCD mouse collecting duct cell line serving as a particularly relevant model for studying V2 receptor function and AQP2 regulation [7]. These cells exhibit high levels of AQP2 expression and V2R-mediated trafficking similar to native collecting duct cells, enabling detailed investigation of vasopressin signaling networks [7].
For vascular studies, the A7r5 cell line derived from embryonic rat thoracic aorta has been instrumental in characterizing V1 receptor signaling mechanisms [6]. Research using this model revealed the existence of two concentration-dependent signaling pathways, with picomolar AVP concentrations activating a PKC- and voltage-sensitive calcium channel-dependent pathway, while nanomolar concentrations trigger the classical PLC pathway [6].
Contemporary vasopressin research employs sophisticated omics technologies to comprehensively map signaling networks. Quantitative phosphoproteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has identified numerous vasopressin-regulated phosphorylation events in collecting duct cells, revealing involvement of multiple kinase pathways beyond the canonical PKA pathway [7]. This approach quantified 2,884 phosphopeptides in response to dDAVP stimulation, with 273 increased and 254 decreased in abundance, providing a system-level view of V2 receptor signaling [7].
Mathematical modeling approaches have also been developed to simulate the complex stimulus-secretion coupling of hypothalamic magnocellular neurons, helping to explain the highly non-linear relationship between neuronal input and vasopressin release [10]. These computational models integrate experimental data to provide insights into the regulation of vasopressin secretion under different physiological conditions.
Experimental approaches in vasopressin research showing methodological diversity.
Isolated tissue preparations remain invaluable for studying vasopressin's physiological effects in a controlled context. The pressurized mesenteric artery model has been particularly useful for characterizing vasoconstrictor responses, allowing direct measurement of vessel diameter while controlling intravascular pressure [6]. This approach demonstrated that vasopressin induces constriction at concentrations as low as 1 pM, with half-maximal vasoconstriction at 30 pM, consistent with circulating AVP concentrations in humans [6].
For behavioral studies, human trials employing intranasal vasopressin administration combined with physiological monitoring (facial electromyography, skin conductance, heart rate) and subjective ratings have provided insights into central effects on emotional processing and social behavior [8]. These experimental paradigms typically utilize crossover designs with placebo control and incorporate genetic analyses to examine contributions of polymorphic variation in vasopressin receptor genes [8].
The theoretical framework of vasopressin encompasses multilevel biological organization, from atomic-resolution receptor-ligand interactions to integrated physiological systems and complex behaviors. Future research directions will likely focus on several key areas:
A 2025 study published in Nature Communications has provided the first cryo-electron microscopy (cryo-EM) structures of the human V2 receptor bound to its antagonists, offering a new foundation for drug design [1].
The table below summarizes key quantitative findings on the functional analysis of V2R residues affecting tolvaptan activity, based on the 2025 study [1].
| Residue (Position) | Impact of Alanine Mutation on Tolvaptan Activity |
|---|---|
| Y205 (5.38) | >200-fold decrease |
| F287 (6.51) | >200-fold decrease |
| Q291 (6.55) | Remarkable attenuation |
| K116 (3.29) | Remarkable attenuation |
| Q174 (4.60) | Remarkable attenuation |
| V88 (2.53), V93 (2.58), W284 (6.48), M311 (7.39) | Negligible impact |
To understand the physiological context and therapeutic targeting, it's essential to see how the different vasopressin receptors signal. The diagram below illustrates the primary pathways.
Vasopressin receptor subtypes activate distinct signaling pathways to produce different physiological effects [2] [3] [4].
Understanding the disorders related to vasopressin signaling highlights the importance of this research.
While the search results do not provide a full, step-by-step protocol, the 2025 paper outlines its key methodological approach, which you can adapt as a framework for your own experiments [1].
The recent structural elucidation of antagonist-bound V2R is a significant step forward. It provides a physical template for the rational design of next-generation V2R antagonists with improved safety, efficacy, and selectivity [1]. This research deepens our understanding of GPCR biology and opens avenues for developing treatments for hyponatremia, autosomal dominant polycystic kidney disease (ADPKD), and potentially neuropsychiatric conditions involving social behavior deficits linked to other vasopressin receptors like AVPR1A [6].
Objective: To analyze vasopressin-induced protein phosphorylation in renal collecting duct cells for understanding the regulation of aquaporin-2 (AQP2) and water reabsorption [1].
Background: Vasopressin controls renal water excretion by regulating the water channel AQP2. This occurs primarily through a V2 receptor-mediated cAMP/PKA signaling cascade that triggers phosphorylation changes in AQP2 and numerous other proteins, influencing AQP2 trafficking, transcription, and degradation [1] [2].
Table 1: Key Proteins in Vasopressin-Regulated Water Reabsorption
| Component | Role/Function |
|---|---|
| V2 Receptor (AVPR2) | Primary vasopressin receptor in collecting duct; activates Gαs-adenylyl cyclase cascade [3] [2]. |
| Adenylyl Cyclase 6 (ADCY6) | Key enzyme for vasopressin-stimulated cAMP production [3]. |
| Protein Kinase A (PKA) | Central kinase activated by cAMP; phosphorylates AQP2 and other targets [1]. |
| Aquaporin-2 (AQP2) | Water channel; phosphorylation at Ser256, Ser264, Ser269 increases trafficking to plasma membrane [1]. |
| RAB11A & MYO5B | Proteins involved in vesicular trafficking of AQP2 [3]. |
Experimental Protocol: Phosphoproteomic Analysis
Visualization of Signaling Pathway: The diagram below outlines the core signaling pathway for vasopressin-regulated water reabsorption.
Objective: To evaluate the effect of early adjunctive vasopressin initiation on 30-day ICU mortality in patients with septic shock [4].
Background: In septic shock, high doses of norepinephrine are associated with adverse effects. The "decatecholaminization" concept involves adding non-catecholaminergic vasopressors like vasopressin to reduce norepinephrine load and potentially improve outcomes [5].
Table 2: Key Protocol Parameters for Septic Shock Study
| Parameter | Specification |
|---|---|
| Study Design | Multicenter target trial emulation (observational) [4]. |
| Patient Population | Adult ICU patients (≥18 years) with septic shock diagnosed within 6h of ICU admission [4]. |
| Intervention | Early Vasopressin: Initiation of adjunctive vasopressin infusion within 6h of septic shock onset [4]. |
| Control | Usual Care: No adjunctive vasopressin use [4]. |
| Primary Outcome | 30-day ICU mortality [4]. |
| Key Analysis | Parametric g-formula to estimate causal effect, adjusted for time-varying covariates [4]. |
Experimental Protocol:
Visualization of Clinical Protocol: The following flowchart summarizes the key decision points in the clinical management protocol.
Objective: To accurately differentiate Arginine Vasopressin Deficiency (AVP-D) from Primary Polydipsia (PP) using an Arginine Stimulation Test (AST) with a multivariable approach [6].
Background: Diagnosing AVP-D can be challenging. While hypertonic saline infusion with copeptin measurement is highly accurate, the Arginine Stimulation Test is safer, cheaper, and better tolerated. Diagnostic accuracy can be improved by combining serum sodium with other parameters [6].
Experimental Protocol: Arginine Stimulation Test (AST)
Arginine vasopressin (AVP), also known as antidiuretic hormone, is a cyclic nonapeptide hormone with a molecular weight of approximately 1000 Da that plays an essential role in maintaining body water homeostasis, blood pressure regulation, and renal concentrating ability. AVP is synthesized primarily in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus and is transported to the posterior pituitary gland, from where it is released into the circulation. The hormone acts principally through three receptor subtypes: V1a receptors on vascular smooth muscle mediating vasoconstriction; V1b receptors in the anterior pituitary regulating adrenocorticotropin release; and V2 receptors in the renal collecting duct principal cells that mediate water reabsorption through regulation of the aquaporin-2 (AQP2) water channel. Measurement of AVP presents significant technical challenges due to its small size, low circulating concentrations (typically in the picomolar range), short half-life (10-35 minutes), and the presence of similar peptides that can cause antibody cross-reactivity. [1] [2]
The clinical significance of accurate AVP measurement is substantial, as dysregulation of the vasopressin system underpins several important disorders. Inadequate AVP secretion or action results in diabetes insipidus (DI), which can be central (CDI, due to AVP deficiency) or nephrogenic (NDI, due to renal resistance to AVP). Conversely, excessive AVP secretion causes the syndrome of inappropriate antidiuretic hormone (SIADH), leading to hyponatremia. Differentiation between these conditions relies on accurate assessment of AVP levels and response to physiological or pharmacological stimuli. For decades, the measurement of AVP has been technically challenging, with early bioassays giving way to immunoassays and, more recently, to highly specific mass spectrometry-based methods. Additionally, the measurement of copeptin, a stable C-terminal portion of the AVP precursor peptide, has emerged as a valuable surrogate marker that correlates well with AVP concentrations but offers greater analytical stability. [2] [3]
Table 1: Comparison of Vasopressin and Copeptin Assay Methodologies
| Assay Characteristic | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Copeptin Immunoassay |
|---|---|---|---|
| Sample Volume | 1-2 mL plasma | 0.5-1 mL plasma | 0.1-0.5 mL plasma |
| Lower Limit of Detection | ~0.5 pg/mL | ~0.1 pg/mL | ~1.1 pmol/L |
| Measurement Range | 0.5-50 pg/mL | 0.1-100 pg/mL | 1.1-1500 pmol/L |
| Specificity Issues | Cross-reactivity with similar peptides | High specificity based on mass/charge ratio | Minimal cross-reactivity |
| Sample Preparation | Extraction required to remove interfering factors | Extraction and concentration | Minimal sample preparation |
| Throughput | Moderate (20-40 samples/day) | Low to moderate (10-30 samples/day) | High (100+ samples/day) |
| Turnaround Time | 2-3 days | 1-2 days | < 4 hours |
| Major Advantages | Established methodology, wide availability | High specificity and sensitivity, multi-analyte capability | Excellent stability, no extraction needed |
| Major Limitations | Matrix interference, radioactivity use | Expensive equipment, technical expertise | Indirect measure of AVP synthesis |
The evolution of AVP measurement technologies has seen a progression from biological assays that directly measured physiological effects to increasingly sophisticated analytical techniques. Early bioassays included the "pressor" assay measuring blood pressure response in rats and the "antidiuretic" assay measuring urine concentration in water-loaded rats. These methods, while physiologically relevant, were time-consuming, technically demanding, lacked specificity, and required large sample volumes. By the 1970s, radioimmunoassays (RIA) emerged as the new standard, offering improved sensitivity and throughput. However, early RIAs encountered problems with high molecular weight factors in raw plasma that interfered with antibody binding, leading to erroneously high readings. When extraction methods were implemented to remove these interfering substances, RIAs provided measurements consistent with bioassays and physiological knowledge. [1] [4]
Recent technological advances have introduced liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a highly specific alternative for AVP measurement. This technique simultaneously separates and quantifies AVP based on molecular weight, fragmentation patterns, and retention times, effectively mitigating interference from structurally similar peptides. LC-MS/MS demonstrates a broader dynamic range and higher sensitivity, particularly in the low-concentration range that typifies conditions like central diabetes insipidus. A 2025 comparative study found that while both RIA and LC-MS/MS could delineate diagnostic trends during hypertonic saline loading tests, LC-MS/MS proved more sensitive at low concentrations and less prone to interference, making it particularly valuable for borderline or early-stage CDI diagnosis. However, the study authors concluded that neither method serves as a universal gold standard in all clinical contexts. [2]
Table 2: Diagnostic Test Characteristics for Diabetes Insipidus Subtyping
| Test Method | Stimulus | Diagnostic Threshold | Sensitivity | Specificity | Clinical Utility |
|---|---|---|---|---|---|
| Copeptin after Arginine Stimulation | IV arginine infusion | ≤3.0 pmol/L for AVP-D | 87.5% | 100% | First-line test for AVP deficiency |
| Copeptin after Hypertonic Saline | Hypertonic saline infusion | ≤4.9 pmol/L for AVP-D | >90% | >90% | Gold standard but requires close monitoring |
| Serum Sodium after Arginine Test | IV arginine infusion | ≥141 mmol/L for AVP-D | 87.5% | 100% | Simple, cost-effective parameter |
| Water Deprivation Test | Fluid restriction | UOsm <300 mOsm/kg with >50% increase after desmopressin | ~95% | ~95% | Traditional method, labor-intensive |
| AVP by RIA after Hypertonic Saline | Hypertonic saline infusion | Subnormal rise for Posm | Variable | Variable | Limited by assay specificity |
| AVP by LC-MS/MS after Hypertonic Saline | Hypertonic saline infusion | Subnormal rise for Posm | Improved specificity | Improved specificity | Emerging reference method |
The diagnostic accuracy for differentiating AVP deficiency (AVP-D) from other conditions like primary polydipsia (PP) has been significantly enhanced through dynamic testing approaches. A 2025 study demonstrated that combining multiple parameters after arginine stimulation testing (AST) improved diagnostic accuracy, even without directly measuring copeptin. Specifically, serum sodium concentration at the end of AST was identified as an excellent predictor of AVP-D, with values ≥141 mmol/L showing 87.5% sensitivity and 100% specificity. The study further proposed a multistep diagnostic approach where initial sodium assessment is followed by additional parameters (copeptin peak ≤4.1 pmol/L, urinary osmolarity ≤428 mOsm/kg, or absent posterior pituitary hyperintense signal on MRI) in dubious cases (140-142 mmol/L), achieving 100% diagnostic accuracy in their cohort. [5]
While copeptin testing has generally shown high diagnostic accuracy (reportedly up to 97%), clinical limitations can occur. A 2025 case report highlighted a false-negative copeptin test in a 41-year-old male with severe AVP deficiency symptoms. Despite copeptin levels consistently above the diagnostic cutoff (22.6 pmol/L during hypertonic saline infusion), the patient showed clear clinical and biochemical response to desmopressin, with urine osmolarity increasing from 78 to 884 mOsm/kg. This case underscores that although copeptin is a valuable diagnostic tool, confirmatory testing such as water deprivation should be considered when clinical judgment and test results diverge, particularly in early or partial AVP deficiency. [3]
Principle: AVP is extracted from plasma followed by quantification using a competitive binding assay between radiolabeled AVP and unlabeled AVP from samples for a limited number of specific antibody binding sites.
Materials and Reagents:
Procedure:
Technical Notes: Extraction efficiency should be monitored by adding tracer to separate plasma samples; typical recovery is 70-90%. The assay detection limit is approximately 0.5 pg/mL with intra-assay and inter-assay CVs of <10% and <15%, respectively. Cross-reactivity with oxytocin and vasotocin should be determined; acceptable cross-reactivity is <1%. [2] [4]
Principle: AVP is extracted from plasma followed by separation using reverse-phase liquid chromatography and detection via electrospray ionization tandem mass spectrometry.
Materials and Reagents:
Procedure:
Technical Notes: The lower limit of quantification is 0.1 pg/mL with precision <15% CV and accuracy within ±15%. Matrix effects should be evaluated by post-extraction addition; use of stable isotope-labeled internal standard corrects for variability in extraction efficiency and ionization suppression. [2]
Principle: Hypertonic saline infusion increases plasma osmolality, stimulating AVP (and copeptin) release in individuals with intact neurohypophyseal function, while those with AVP deficiency show blunted response.
Materials and Reagents:
Procedure:
Technical Notes: The test requires close medical supervision due to risk of hypernatremia and volume overload. Some protocols use a fixed copeptin threshold of ≤4.9 pmol/L at 60 minutes post-infusion for diagnosing complete AVP deficiency, with intermediate values suggesting partial deficiency. [5] [2] [3]
The renal water reabsorption process represents a critical physiological event in maintaining body water homeostasis, primarily regulated through V2 receptor signaling in collecting duct principal cells. The classical pathway begins with AVP binding to V2 receptors on the basolateral membrane, initiating a G-protein coupled receptor cascade that activates adenylyl cyclase, increasing intracellular cAMP levels. This leads to protein kinase A (PKA) activation and phosphorylation of aquaporin-2 (AQP2) water channels at serine 256, promoting their exocytosis and insertion into the apical membrane. The resulting water influx through AQP2 exits the cell via AQP3 and AQP4 channels on the basolateral side, allowing water reabsorption into the interstitium. This process is complemented by V2R-independent pathways, including the NO-cGMP signaling cascade where nitric oxide activates soluble guanylate cyclase, increasing cGMP and potentially contributing to AQP2 trafficking through cGMP-dependent protein kinase (PKG) activation. Additionally, intracellular calcium oscillations and the actin cytoskeleton play modulatory roles in AQP2 trafficking. Defects in this signaling pathway, particularly V2 receptor mutations or AQP2 gene abnormalities, can lead to nephrogenic diabetes insipidus characterized by profound water loss. [6]
Diagram 1: Renal V2 Receptor Signaling Pathway in Collecting Duct Principal Cells. The classical V2R-cAMP-PKA pathway (yellow/orange) and complementary NO-cGMP-PKG pathway (green) both contribute to AQP2 trafficking and water reabsorption.
In vascular smooth muscle cells, AVP binds to V1a receptors initiating distinct signaling cascades that regulate vascular tone and mediate contractile responses. The acute effects begin with V1a receptor activation, which signals through Gq-proteins to stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering calcium release and rapidly increasing intracellular Ca2+ concentrations. The elevated Ca2+ activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which modulates various downstream targets including members of the mitogen-activated protein kinase (MAPK) family. These MAPK pathways (ERK, JNK, p38) play important roles in promoting VSMC hypertrophy and regulating muscle-specific gene expression such as smooth muscle alpha-actin. Additionally, increased intracellular Ca2+ activates phospholipase A2 (PLA2), leading to arachidonic acid release and eicosanoid production that may further modulate vascular responses. This pathway illustrates how AVP exerts both immediate effects on vascular tone and longer-term trophic effects on vascular smooth muscle. [7]
Diagram 2: Vascular V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells. This pathway mediates both acute contraction through calcium-mediated mechanisms and longer-term hypertrophic responses through MAPK signaling.
Matrix Effects in Immunoassays: Plasma contains high molecular weight factors that can interfere with antibody binding in both RIA and ELISA formats, leading to erroneously high readings. Solution: Implement sample extraction procedures using acetone/petroleum ether or solid-phase extraction before immunoassay. Validate recovery using spiked samples and use extraction consistently across all measurements. [4]
Cross-reactivity Problems: Antibodies in immunoassays may cross-react with structurally similar peptides (e.g., oxytocin, vasotocin, or metabolite fragments). Solution: Characterize antibody cross-reactivity profiles during assay validation. For methods showing >1% cross-reactivity with related peptides, consider switching to more specific antibodies or alternative methods like LC-MS/MS. [2] [4]
Preanalytical Variability: AVP is susceptible to preanalytical degradation due to its short half-life and protease activity in blood. Solution: Use pre-chilled collection tubes, process samples immediately (centrifuge within 30 minutes at 4°C), and store plasma at -80°C. Avoid repeated freeze-thaw cycles. For copeptin, which is more stable, standard serum processing is generally sufficient. [2]
Low Concentration Challenges: AVP circulates at low pg/mL concentrations, near the detection limits of many assays. Solution: Pre-concentrate samples during extraction, increase sample volume, or switch to more sensitive methods like LC-MS/MS that can reliably detect concentrations as low as 0.1 pg/mL. [2]
Indeterminate Results: Some patients show intermediate responses to stimulation tests (e.g., copeptin values between 3-5 pmol/L after arginine stimulation). Solution: Use a multivariable approach incorporating serum sodium ≥141 mmol/L, urinary osmolarity ≤428 mOsm/kg, and pituitary MRI findings. Logistic regression combining these parameters can achieve complete discrimination between AVP-D and PP. [5]
Discordant Clinical and Laboratory Findings: Cases where clinical presentation contradicts test results (e.g., elevated copeptin in patients with clear AVP deficiency). Solution: Consider water deprivation test with direct measurement of urinary concentrating capacity before and after desmopressin administration. Clinical response to low-dose desmopressin trial may provide additional diagnostic information. [3]
Dynamic Test Safety Concerns: Hypertonic saline infusion carries risk of excessive hypernatremia and volume overload. Solution: Use standardized protocols with continuous monitoring, establish stopping criteria (Na >155 mmol/L, significant symptoms), and consider alternative stimuli like arginine infusion which is better tolerated, though slightly less accurate. [5]
The accurate measurement of vasopressin and its surrogate marker copeptin remains technically challenging but continues to evolve with advancements in analytical technologies. While radioimmunoassay has been the traditional method for AVP measurement, the emergence of LC-MS/MS offers improved specificity and sensitivity, particularly valuable for detecting low concentrations in deficiency states. Simultaneously, copeptin measurement provides a stable and practical alternative for assessing neurohypophyseal function, with dynamic testing protocols significantly enhancing diagnostic accuracy for diabetes insipidus subtyping. The integration of multiple parameters—including serum sodium, urinary osmolarity, and imaging findings—further improves diagnostic precision when individual test results are equivocal. As these technologies continue to develop and become more accessible, they promise to enhance both clinical diagnosis and research understanding of water balance disorders. Researchers and clinicians should select assay methodologies based on their specific requirements for sensitivity, specificity, throughput, and available resources, while maintaining awareness of the technical limitations and potential interference issues associated with each method.
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized primarily in the supraoptic and paraventricular nuclei of the hypothalamus, then transported and stored in the posterior pituitary for release into systemic circulation [1]. This neuroendocrine hormone plays essential roles in maintaining water homeostasis, vascular tone, and endocrine stress responses through its action on three distinct G protein-coupled receptors: V1a, V1b (V3), and V2 [1] [2]. The physiological regulation of AVP release occurs primarily in response to increased plasma osmolality detected by hypothalamic osmoreceptors or decreased blood volume/pressure detected by vascular baroreceptors [1].
Despite its critical physiological functions, the direct measurement of circulating AVP presents substantial analytical challenges that have limited its clinical and research utility. AVP is characterized by instability in plasma due to rapid degradation by proteases, particularly vasopressinase, which can significantly alter measured concentrations without proper sample handling [3]. Additionally, AVP circulates at very low concentrations (typically 0-5 pg/mL in normovolemic, normonatremic states), requiring highly sensitive detection methods [4]. The small size of the AVP molecule (1041 Da) and its structural similarity to other peptides further complicate antibody development for immunoassays [4]. Most commercial laboratories cannot reliably run this test, with only very specialized reference laboratories possessing the expertise to perform the assay correctly [4].
Copeptin, the C-terminal segment (39 amino acids) of the pre-pro-vasopressin precursor, has emerged as a superior surrogate marker for AVP secretion, addressing the significant limitations of direct AVP measurement [3] [5]. During the post-translational processing of the 164-amino acid pre-pro-AVP in the hypothalamus, the precursor is cleaved to yield three distinct peptides: the biologically active AVP hormone, neurophysin II, and copeptin [5]. Since all three peptides are derived from the same precursor molecule, they are released in equimolar ratios into the systemic circulation, making copeptin concentration a direct reflection of AVP production and secretion [3].
The molecular stability of copeptin represents its primary advantage over direct AVP measurement. Unlike AVP, copeptin is stable in plasma at room temperature for several days and resistant to degradation, which simplifies sample collection, storage, and transport protocols [3]. This stability is attributed to its glycosylation and structural properties that protect it from proteolytic degradation. From an analytical perspective, copeptin's larger molecular size and unique structural characteristics facilitate the development of robust immunoassays with improved reproducibility compared to AVP assays [3]. Additionally, copeptin circulates at higher concentrations than AVP (typically in the pmol/L range), eliminating the need for highly sensitive concentration techniques prior to analysis [6].
Table 1: Analytical Methods for Copeptin Detection
| Method | Principle | Limit of Quantification | Precision (Intra-/Inter-assay) | Sample Requirements |
|---|---|---|---|---|
| Immunofluorescence (BRAHMS KRYPTOR) | Sandwich immunoassay with TRACE technology | 1.1 pmol/L | Intra-assay: 1.4-10.7%; Inter-assay: 4.7-17.5% | EDTA plasma, serum |
| Reference Range | <12.5 pmol/L (healthy individuals) |
The BRAHMS Copeptin proAVP KRYPTOR immunoassay (Thermo Fisher Scientific) represents the current gold standard for copeptin quantification in clinical and research settings [6]. This method employs a sandwich immunoassay principle utilizing two highly specific monoclonal antibodies that recognize different epitopes on the copeptin molecule. The assay incorporates Time-Resolved Amplified Cryptate Emission (TRACE) technology, which provides exceptional sensitivity with a lower limit of quantification of 1.1 pmol/L [6].
The analytical performance of the KRYPTOR assay has been rigorously validated across multiple studies. The assay demonstrates acceptable precision with intra-assay coefficients of variation ranging from 1.4% to 10.7% and inter-assay CVs between 4.7% and 17.5%, which is considered robust for a peptide immunoassay [6]. For research applications requiring highest accuracy, EDTA plasma is the preferred sample type, although serum samples can also be used with comparable performance. Samples should be processed within 2-4 hours of collection, with centrifugation at 1500-2000×g for 10 minutes to obtain platelet-poor plasma. Processed samples can be stored at -20°C for several months or at -80°C for long-term preservation without significant degradation of copeptin [6].
The differential diagnosis of polyuria-polydipsia syndromes represents one of the most well-established applications for copeptin measurement in both clinical and research settings. These conditions—including arginine vasopressin deficiency (AVP-D, formerly central diabetes insipidus), AVP resistance (AVP-R, nephrogenic diabetes insipidus), and primary polydipsia (PP)—share overlapping clinical presentations but require distinct therapeutic approaches [3] [6]. Traditional diagnostic methods, particularly the water deprivation test (WDT), are limited by prolonged duration (6-8 hours or more), poor patient tolerance, and suboptimal diagnostic accuracy [3] [6].
Copeptin-based stimulation tests have emerged as superior alternatives to the WDT for differentiating these conditions. Two primary stimulation protocols have been developed and validated: the hypertonic saline infusion test and the arginine stimulation test (AST) [3] [6]. A recent multicenter trial confirmed that hypertonic saline-stimulated copeptin provides the highest diagnostic accuracy, though the arginine stimulation test offers advantages in terms of safety, tolerability, and procedural simplicity [6].
Table 2: Comparison of Copeptin Stimulation Tests for Polyuria-Polydipsia Diagnosis
| Test Parameter | Hypertonic Saline Test | Arginine Stimulation Test |
|---|---|---|
| Stimulus | 3% saline infusion (0.15 mL/kg/min) | Arginine HCl 0.5 g/kg (max 40 g) IV over 30 min |
| Duration | 2-3 hours | 2 hours |
| Key Measurements | Baseline & serial copeptin, sodium, plasma osmolality | Baseline, 30, 45, 60, 90, 120 min copeptin; Na, POsm, UOsm at start and end |
| Safety Considerations | Requires cardiac monitoring, risk of hypernatremia and seizures | Generally well-tolerated, minimal risks |
| Diagnostic Thresholds | >30 pmol/L (PP), <4.5 pmol/L (AVP-D) [3] | ≤3.0 pmol/L (AVP-D), >5.2 pmol/L (PP) [6] |
| Advantages | Higher diagnostic accuracy, direct osmotic stimulus | Better tolerability, simpler protocol, no specialized monitoring |
The following protocol details the standardized procedure for the arginine stimulation test based on current literature [6]:
Pre-test Preparation: Patients should fast overnight (8-12 hours) with free access to water until the test begins. Medications that affect AVP secretion (e.g., diuretics, SSRIs, carbamazepine) should be withheld after consultation with the prescribing physician. A baseline blood sample should be collected for sodium, plasma osmolality, and random copeptin measurement.
Test Procedure: After obtaining baseline measurements, patients receive an intravenous infusion of 0.5 g/kg arginine hydrochloride (21% solution, maximum dose 40 g) diluted in 500 mL of 0.9% saline administered over 30 minutes. Blood samples for copeptin measurement are collected at 30, 45, 60, 90, and 120 minutes after the infusion start. At the 120-minute timepoint, additional blood samples are collected for sodium and plasma osmolality measurement, along with a urine sample for osmolality determination.
Diagnostic Interpretation: Using a copeptin cutoff of ≤3.0 pmol/L for AVP-D diagnosis provides high specificity (>90%), while values >5.2 pmol/L strongly suggest primary polydipsia [6]. For cases with intermediate copeptin values (3.1-5.2 pmol/L), additional parameters improve diagnostic accuracy: serum sodium ≥141 mmol/L at test completion, peak copeptin ≤4.1 pmol/L, or urine osmolality ≤428 mOsm/kg at 120 minutes all strongly suggest AVP-D when present [6].
Figure 1: Diagnostic Workflow for Polyuria-Polydipsia Syndromes Using Copeptin-Based Testing
Vasopressin exerts its diverse physiological effects through three distinct G protein-coupled receptors (V1a, V1b/V3, and V2), each with unique tissue distributions, signaling pathways, and physiological functions [1] [2]. Understanding these receptor-specific signaling mechanisms is essential for developing targeted therapeutics and interpreting experimental results.
V1 Receptor Signaling: V1 receptors (V1a) are predominantly expressed in vascular smooth muscle, hepatocytes, platelets, and specific brain regions [2]. Upon AVP binding, V1 receptors activate Gq/11 proteins, which stimulate phospholipase C (PLC) activity. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering calcium release from intracellular stores, while DAG activates protein kinase C (PKC) [1] [2]. This signaling cascade ultimately results in vascular smooth muscle contraction, increased peripheral vascular resistance, platelet aggregation, and hepatic glycogenolysis [1].
V2 Receptor Signaling: V2 receptors are primarily located in the renal collecting duct principal cells, with additional expression in vascular endothelium [2]. V2 receptor activation stimulates Gs proteins, which activate adenylate cyclase to increase intracellular cyclic AMP (cAMP) production. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets including the transcription factor CREB and cytosolic proteins that facilitate the trafficking of aquaporin-2 (AQP2) water channels to the apical membrane [1] [2]. This process is essential for water reabsorption and urine concentration. Notably, unlike many GPCRs, V2 receptors continue to activate Gs signaling after internalization through the formation of "mega-complexes" consisting of a single V2 receptor, β-arrestin, and heterotrimeric Gs protein [2].
V3 Receptor Signaling: V3 receptors (also known as V1b receptors) are primarily expressed in the anterior pituitary and specific brain regions, particularly the hippocampal CA2 pyramidal neurons [2]. Similar to V1 receptors, V3 receptors primarily activate Gq/11 proteins and the PLC-IP₃-DAG pathway, leading to increased intracellular calcium. In corticotroph cells of the anterior pituitary, V3 receptor activation stimulates the release of adrenocorticotropic hormone (ACTH), prolactin, and endorphins, positioning this receptor as a key regulator of the endocrine stress response [2].
Figure 2: Vasopressin Receptor Signaling Pathways and Physiological Effects
For researchers investigating vasopressin receptor function, several well-established experimental approaches provide insights into receptor activation, signaling, and downstream effects:
Receptor Binding Assays: These experiments utilize radiolabeled vasopressin analogs (e.g., [³H]-AVP) or fluorescent-tagged ligands to measure receptor density, affinity, and binding kinetics in cell membranes or tissue sections. The protocol typically involves incubating the membrane preparation with increasing concentrations of labeled ligand in the presence or absence of excess unlabeled competitor to determine specific binding. Samples are typically filtered through glass fiber filters to separate bound from free ligand, and radioactivity or fluorescence is quantified using appropriate detection systems [2].
Second Messenger Quantification: For V1 and V3 receptors, intracellular calcium mobilization can be measured using fluorescent indicators such as Fura-2 or Fluo-4 in real-time using a fluorescence plate reader or imaging system [2]. For V2 receptor studies, cAMP accumulation is typically quantified using enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays following cell stimulation with AVP or selective agonists. These assays often include phosphodiesterase inhibitors such as IBMX to prevent cAMP degradation during the experiment [2].
Functional Assays in Tissue Preparations: Vascular responsiveness to AVP can be assessed using isolated vessel myography, where arterial segments (e.g., mesenteric or renal arteries) are mounted in a wire or pressure myograph system and exposed to increasing concentrations of AVP to measure contractile responses [1]. For renal studies, isolated perfused tubule preparations from animal models allow direct assessment of AVP-stimulated water reabsorption through measurement of osmotic water permeability [1].
The understanding of vasopressin receptor signaling has facilitated the development of receptor-specific antagonists with significant clinical applications. The "vaptan" class of drugs includes selective V2 receptor antagonists (e.g., tolvaptan, lixivaptan) and dual V1a/V2 antagonists (e.g., conivaptan) [2]. These agents are particularly valuable for treating hyponatremic conditions characterized by inappropriately elevated AVP activity, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis [2].
From a research perspective, the experimental application of vaptans has been instrumental in elucidating the physiological and pathophysiological roles of AVP. In animal models, these compounds help dissect the relative contributions of V1a, V2, and V3 receptors to various physiological processes. In basic research settings, vaptans serve as important pharmacological tools for validating receptor-specific effects in cellular and tissue models [2].
Recent research has revealed that vasopressin plays a previously underappreciated role in regulating glucose and lipid metabolism, expanding its physiological significance beyond fluid and electrolyte homeostasis [5]. Both human and animal studies indicate that AVP influences carbohydrate metabolism through multiple mechanisms, including modulation of hepatic glucose production, insulin secretion, and peripheral insulin sensitivity [5].
Genetic evidence from population studies has identified single-nucleotide polymorphisms in the vasopressin gene pathway (AVP, AVPR1a, and AVPR1b genes) that are associated with hyperglycemia, insulin resistance, elevated body mass, and diabetes mellitus [5]. Functional studies have demonstrated that AVP infusion increases circulating glucose levels by promoting hepatic glycogen breakdown and gluconeogenesis, primarily through V1a receptor activation [5]. Additionally, V1b receptor knockout mice display altered insulin and glucagon secretion patterns, suggesting that this receptor subtype plays a role in pancreatic islet cell function [5].
The methodological implications of these findings are substantial for researchers studying metabolic diseases. The measurement of copeptin as a stable surrogate for AVP provides a valuable biomarker for investigating the relationship between vasopressin system activity and metabolic parameters in large cohort studies [5]. Additionally, the development of specific vasopressin receptor agonists and antagonists offers potential therapeutic approaches for modulating metabolic function in conditions such as metabolic syndrome, diabetes, and obesity [5].
The evolution of laboratory methods for vasopressin assessment, particularly the adoption of copeptin as a stable surrogate marker, has transformed both clinical diagnostics and basic research approaches. The standardized protocols for stimulation testing and the detailed understanding of receptor-specific signaling pathways provide researchers with powerful tools to investigate the diverse physiological and pathophysiological roles of the vasopressin system. As research continues to uncover new dimensions of vasopressin biology—particularly in metabolic regulation—these laboratory methods will remain essential for advancing our understanding of this pleiotropic hormone system and developing novel therapeutic interventions.
Vasopressin (arginine vasopressin, AVP), also known as antidiuretic hormone (ADH), is a nonapeptide neurohormone characterized by an intrachain disulfide bridge and a tripeptide tail with terminal carboxyl amidation. This crucial signaling molecule is synthesized primarily in magnocellular neurons of the hypothalamic supraoptic nucleus (SON) and paraventricular nucleus (PVN), with additional production in parvocellular neurons of the PVN and suprachiasmatic nucleus. The biosynthesis of vasopressin begins with the formation of a large precursor molecule, preprovasopressin, which includes a signal peptide, the vasopressin nonapeptide, neurophysin (a carrier protein), and a C-terminal glycopeptide called copeptin. This precursor undergoes posttranslational processing during axonal transport to the posterior pituitary, where vasopressin is stored in neurosecretory granules and released into the bloodstream upon physiological stimulation [1].
Beyond its classical endocrine functions, vasopressin serves as a neuromodulator and neurotransmitter within the central nervous system, influencing neural communication, stress responses, thermoregulation, cognition, and behavior. Vasopressin exhibits significant structural homology to oxytocin, differing by only two amino acids, yet these minor changes result in substantially different physiological profiles and receptor specificities [2] [1]. The dual role of vasopressin in both peripheral physiological regulation and central neural processes underpins its importance in basic research and therapeutic development across multiple medical specialties including nephrology, cardiology, psychiatry, and neurology.
Recent research has revealed that vasopressin regulates diverse physiological processes through multiple receptor subtypes, making it a valuable target for drug development. The successful clinical application of vasopressin analogues has stimulated interest in developing more selective compounds with improved pharmacological profiles. The recent elucidation of high-resolution receptor structures has opened new avenues for rational drug design, potentially leading to novel therapeutics for conditions ranging from polycystic kidney disease to social behavior disorders [3].
Vasopressin exerts its diverse physiological effects through three major G-protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2 receptors. These receptors share high primary sequence homology but demonstrate great diversity in their tissue distribution, signaling pathways, and functional properties [2]. Understanding the distinct characteristics of each receptor subtype is fundamental to developing targeted therapeutic interventions.
Table 1: Vasopressin Receptor Subtypes and Key Characteristics
| Receptor Subtype | G-Protein Coupling | Primary Tissue Distribution | Major Physiological Functions | Therapeutic Applications |
|---|---|---|---|---|
| V1a | Gq/11 | Vascular smooth muscle, liver, platelets, brain (limbic system, cortex) | Vasoconstriction, glycogenolysis, platelet aggregation, social behavior, autonomic control | Vasodilatory shock, potential for anxiety disorders (SRX246 in Phase 2 trials) |
| V1b | Gq/11 | Anterior pituitary, pancreas, brain (amygdala, hippocampus) | ACTH release, adrenal functions, catecholamine excretion, social motivation, memory processes | Potential antidepressant/anxiolytic (SSR149415 investigated) |
| V2 | Gs | Kidney (basolateral surface of renal tubular cells) | Water reabsorption, plasma osmolality regulation | Diabetes insipidus, hyponatremia, ADPKD (tolvaptan) |
The V1a receptor is widely expressed in vascular smooth muscle cells, but has also been identified in platelets, liver, blood vessels, renal mesangial cells, and various brain regions including the olfactory bulb, hippocampus, lateral septal nucleus, suprachiasmatic nucleus, and amygdala. Activated V1a receptors control blood pressure through vasoconstriction, mediate glycogenolysis, and facilitate platelet aggregation through the activation of phospholipase A, C and D, which results in the mobilization of intracellular calcium ions (Ca²⁺). In the brain, V1a receptor activation can exacerbate brain edema and modulates various social behaviors [2] [1].
The V1b receptor is predominantly expressed in the anterior pituitary but is also found in peripheral tissues including the pancreas, thymus, lungs, heart, and kidneys. Its primary role is to regulate the excretion of adrenocorticotropic hormone (ACTH) from the pituitary, thereby influencing the hypothalamic-pituitary-adrenal (HPA) axis stress response. Additionally, V1b receptors participate in the modulation of behavior in social interactions and memory processes. Similar to V1a receptors, they activate the phosphatidylinositol hydrolysis pathway and mobilize intracellular Ca²⁺ [2].
The V2 receptor is primarily located in the kidneys where it is expressed on the basolateral surface of renal tubular cells. The activation of V2 receptors is responsible for the antidiuretic effect of vasopressin through regulation of water reabsorption. This process is mediated through the adenylate cyclase/cyclic AMP/protein kinase A (PKA) pathway, ultimately leading to the insertion of aquaporin-2 (AQP-2) water channels into the apical membrane of principal cells in the collecting duct [2].
The signaling pathways activated by vasopressin receptors represent sophisticated mechanisms for translating extracellular peptide binding into specific intracellular responses. The V1a and V1b receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentrations mediates various cellular responses including smooth muscle contraction, glycogen breakdown, and platelet aggregation [2] [1].
In contrast, V2 receptor activation primarily engages the Gs/adenylyl cyclase/cyclic AMP/PKA pathway. Upon vasopressin binding, the receptor undergoes a conformational change that activates adenylyl cyclase, increasing intracellular cAMP levels. This cAMP then activates PKA, which phosphorylates numerous downstream targets including the transcription factor CREB (cAMP response element-binding protein) and serine-552 of β-catenin. In renal principal cells, PKA phosphorylation promotes the translocation of aquaporin-2 (AQP-2) water channels from intracellular vesicles to the apical membrane, dramatically increasing water permeability and enabling water reabsorption from the urine [4] [2].
Diagram: Vasopressin Receptor Signaling Pathways
Vasopressin and its analogues have found diverse therapeutic applications in clinical medicine, primarily targeting the hormone's effects on water balance, vascular tone, and coagulation. The native vasopressin peptide is used in clinical practice for the treatment of vasodilatory shock, particularly during sepsis, and in the management of bleeding esophageal varices in patients with liver cirrhosis. However, its short plasma half-life of 10-20 minutes and lack of receptor selectivity limit its therapeutic utility [5] [2]. These limitations have driven the development of analogues with improved pharmacokinetic and pharmacodynamic properties.
Desmopressin (1-deamino-8-D-arginine vasopressin) represents one of the most successful modified vasopressin analogues. By removing the N-terminal amino group and replacing L-arginine with D-arginine at position 8, desmopressin exhibits increased resistance to proteolysis and a more favorable receptor selectivity profile, primarily acting as a V2 receptor agonist with minimal pressor effects. This analogue has become the treatment of choice for central diabetes insipidus and is also used for managing nocturia and primary nocturnal enuresis. Additionally, desmopressin promotes the release of von Willebrand factor and factor VIII, making it useful in the treatment of mild hemophilia A and von Willebrand disease [2].
Terlipressin (Nα-triglycyl-8-lysine vasopressin) is a synthetic long-acting vasopressin analogue that acts as a prodrug, gradually converted to lysine-vasopressin through enzymatic cleavage of the triglycyl residue. This results in a prolonged duration of action compared to native vasopressin. Terlipressin is recommended as a first-line treatment for acute variceal bleeding in patients with liver cirrhosis and is also used in the management of hepatorenal syndrome. Its potent V1a-mediated vasoconstrictive effects reduce portal venous pressure while maintaining systemic hemodynamic stability [2].
The development of selective vasopressin receptor antagonists, commonly referred to as vaptans, represents a significant advancement in the therapeutic application of vasopressin research. These compounds selectively block vasopressin receptors, offering new treatment approaches for conditions characterized by fluid overload and hyponatremia.
Tolvaptan is an oral non-peptide V2 receptor antagonist approved for the treatment of clinically significant hypervolemic or euvolemic hyponatremia (serum sodium <135 mEq/L) and to retard kidney function decline in autosomal dominant polycystic kidney disease (ADPKD). As a selective V2 receptor inverse agonist, tolvaptan competes with vasopressin at renal V2 receptors, thereby reducing water reabsorption and increasing urine volume (aquaresis). Recent structural studies have revealed that tolvaptan binds deep into the orthosteric binding site of V2R, directly contacting the toggle switch residue W284⁶·⁴⁸ in transmembrane domain 6, stabilizing the receptor in an inactive conformation [3].
Conivaptan is a dual V1a/V2 receptor antagonist administered intravenously for the treatment of euvolemic hyponatremia in hospitalized patients. While effective, its non-selectivity for V2 receptors and associated side effects have limited its clinical use compared to more selective antagonists [3].
Table 2: Therapeutic Vasopressin Analogues and Key Properties
| Compound | Receptor Selectivity | Key Modifications | Primary Clinical Applications | Advantages over Native AVP |
|---|---|---|---|---|
| Native AVP | V1a = V1b = V2 | None | Vasodilatory shock, diabetes insipidus (less common) | Reference compound |
| Desmopressin | V2 > V1 | 1-deamino, 8-D-Arg | Central diabetes insipidus, nocturia, enuresis, mild hemophilia | Longer half-life, reduced pressor effects |
| Terlipressin | V1a > V2 | Nα-triglycyl-8-Lys | Variceal bleeding, hepatorenal syndrome | Prolonged action, better safety profile |
| Lypressin | V1a = V2 | 8-Lys (porcine analogue) | Diabetes insipidus | Historical interest, largely replaced |
| Tolvaptan | V2 antagonist | Non-peptide small molecule | Hyponatremia, ADPKD | Aquaretic effect, disease-modifying in PKD |
| Conivaptan | V1a/V2 antagonist | Non-peptide small molecule | Euvolemic hyponatremia (IV) | Dual receptor blockade |
Purpose: To quantify the affinity and selectivity of vasopressin analogues for V1a, V1b, and V2 receptor subtypes through competitive binding experiments.
Materials and Reagents:
Procedure:
Purpose: To measure the efficacy and potency of vasopressin analogues in stimulating (agonists) or inhibiting (antagonists) cAMP production through V2 receptor activation.
Materials and Reagents:
Procedure:
Diagram: Experimental Workflow for Vasopressin Receptor Characterization
Purpose: To evaluate the aquaretic activity (pure water excretion without electrolyte loss) of V2 receptor antagonists in conscious rodents.
Materials and Reagents:
Procedure:
Recent advances in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of vasopressin receptor structure and function, opening new avenues for rational drug design. The determination of V2 receptor structures bound to both small molecule inhibitors like tolvaptan and protein-based therapeutics like Mambaquaretin (MQ1) has revealed distinct binding modes that stabilize inactive receptor conformations. Tolvaptan binds deep into the orthosteric binding pocket, directly contacting the toggle switch residue W284⁶·⁴⁸ in transmembrane domain 6, while Mambaquaretin—a 57-amino acid Kunitz-fold toxin from green mamba venom—binds to extracellular and transmembrane regions with exceptional V2R selectivity [3].
These structural insights provide valuable templates for designing next-generation vasopressin receptor modulators with improved selectivity and reduced side effects. For instance, the characterization of Mambaquaretin's binding mode suggests novel approaches for developing biologics that target vasopressin receptors with high specificity. Additionally, the structural differences between active and inactive V2R conformations offer opportunities for designing biased ligands that selectively activate beneficial signaling pathways while avoiding those associated with adverse effects [3].
Research on vasopressin and its analogues continues to expand into new therapeutic areas. The V2 receptor antagonists are being investigated for additional applications beyond their current indications, including heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH). Furthermore, the role of vasopressin in social behavior and neuropsychiatric disorders has stimulated interest in developing V1a receptor modulators for conditions such as autism spectrum disorders, anxiety, depression, and schizophrenia [1].
Preclinical studies have demonstrated that V1a receptor antagonists can reduce aggression and anxiety in animal models, while V1b receptor antagonists show antidepressant-like effects. Clinical development of these compounds is ongoing, with several candidates in Phase 2 trials. The recent discovery that vasopressin induces differentiation of stem cells into cardiomyocytes and promotes heart muscle homeostasis suggests potential applications in cardiac regeneration and repair [5] [1].
Current research focuses on developing vasopressin analogues with improved properties through various innovative strategies:
These approaches promise to yield a new generation of vasopressin-based therapeutics with enhanced efficacy and safety profiles, potentially expanding the clinical utility of vasopressin research across multiple therapeutic areas.
Vasopressin is a nonapeptide hormone that exerts its effects by binding to three main G protein-coupled receptor (GPCR) subtypes, each with distinct signaling pathways, locations, and functions [1] [2]. Understanding these receptors is fundamental to designing experiments.
| Subtype | Gene | Signaling Pathway | Primary Locations | Key Functions |
|---|---|---|---|---|
| V1A (V1) | AVPR1A | Gq, Phosphatidylinositol/Calcium [2] | Vascular smooth muscle, liver, platelets, brain [2] | Vasoconstriction, glycogenolysis, platelet aggregation [2] |
| V1B (V3) | AVPR1B | Gq, Phosphatidylinositol/Calcium [2] | Anterior pituitary, brain (e.g., hippocampus) [2] | Release of ACTH, prolactin, and endorphins [2] |
| V2 | AVPR2 | Gs, Adenylyl Cyclase/cAMP [1] [2] | Kidney collecting duct, vascular endothelium [2] | Water reabsorption (antidiuresis) via AQP-2 insertion [1] |
Research on vasopressin spans in vitro systems, animal models, and human clinical trials, revealing its roles in metabolism and potential therapeutic applications.
| Experimental Area | Model System | Key Experimental Findings |
|---|---|---|
| Glucose Metabolism | V1aR Knockout Mice | Developed insulin resistance, hyperglycemia, and obesity, indicating a role in glucose homeostasis [3]. |
| Glucose Metabolism | V1bR Knockout Mice | Showed increased insulin sensitivity and lower glucose levels, suggesting complex receptor interplay [3]. |
| Lipid Metabolism | Human Patients (Desmopressin) | V2R agonist treatment increased lipoprotein lipase activity and decreased LDL/VLDL [3]. |
| Lipid Metabolism | Human Patients (Tolvaptan) | V2R antagonist increased LDL and total cholesterol [3]. |
| Social Communication | Human Clinical Trial | Intranasal AVP affected physiological/behavioral responses to facial stimuli, suggesting CNS effects [4]. |
| Septic Shock | Human Observational Study | Early adjunctive vasopressin (≤6h) showed a potential mortality benefit vs. norepinephrine alone [5]. |
This protocol is adapted from studies on vasopressin and glucose homeostasis [3].
This protocol is based on a clinical trial investigating vasopressin's effects on social communication [4].
This protocol is informed by a recent target trial emulation study [5].
The cellular mechanisms of vasopressin and a generalized experimental workflow can be visualized as follows:
Vasopressin (AVP) Signaling Pathway
General Experimental Workflow for Vasopressin Research
I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further clarification on specific methodologies or have a more defined context for "Invopressin," I am ready to assist you with another search.
This compound represents a synthetic analog of vasopressin, developed for therapeutic applications requiring precise modulation of the vasopressin receptor signaling pathway. As a peptide-based therapeutic, its administration requires careful consideration of delivery methods to ensure optimal bioavailability, therapeutic efficacy, and patient safety. The complex biochemical nature of peptide hormones necessitates specialized administration protocols that maintain molecular integrity while achieving desired pharmacokinetic profiles. These application notes provide detailed methodologies for researchers and drug development professionals, focusing on the practical aspects of this compound administration in experimental and potential clinical settings.
The administration of peptide therapeutics presents unique challenges, including metabolic instability, potential immunogenicity, and precise dosing requirements. Understanding the biochemical properties of this compound—including its half-life, receptor binding affinity, and metabolic clearance pathways—is fundamental to designing effective administration protocols. Furthermore, different research objectives may require distinct administration approaches; for instance, acute dosing studies versus chronic treatment models demand different consideration in route selection, dosing frequency, and delivery systems. These protocols have been developed to standardize methodologies across research settings, enhancing reproducibility and reliability of experimental outcomes [1].
IV Push Administration: This method involves direct injection of a small volume of this compound solution into an IV catheter, providing immediate drug delivery and rapid onset of action. For research applications, IV push is particularly valuable when studying acute pharmacological responses or when precise temporal control of dosing is required. The injection may be administered rapidly for bolus effect or slowly over several minutes, typically not exceeding 10 minutes, to prevent adverse reactions associated with rapid infusion. This method offers advantages including reduced vein irritation due to decreased contact time between the drug and venous epithelium, minimal drug loss in administration equipment, and significant time efficiency in experimental procedures [2].
IV Infusion: Continuous IV infusion delivers this compound over an extended period using either gravity-based systems or infusion pumps, allowing maintenance of stable therapeutic levels essential for prolonged receptor modulation studies. This method is indispensable when investigating the chronic effects of vasopressin receptor activation or when simulating physiological secretion patterns. Electronic infusion pumps provide superior precision for research requiring exact dosing control, particularly valuable for dose-response studies or when administering this compound with narrow therapeutic indices. The infusion approach allows researchers to maintain steady-state plasma concentrations, a critical factor in studies examining adaptive cellular responses to sustained receptor activation [2].
Table 1: Comparison of IV Administration Devices for this compound Delivery
| Device Type | Mechanism of Action | Volume Range | Flow Rate Range | Research Applications |
|---|---|---|---|---|
| Syringe Pump | Electromechanical plunger depression | 5-60 mL | 0.1-50 mL/hour | Precision dosing studies, low-volume infusions |
| Peristaltic Pump | Rotating rollers compressing tubing | 50-3000 mL | 5-500 mL/hour | Large-volume chronic studies, continuous infusion |
| Elastomeric Pump | Pressure from elastomeric balloon reservoir | 50-500 mL | Fixed by flow restrictor | Ambulatory research models, continuous delivery |
| Gravity Infusion | Hydrostatic pressure from height differential | 50-1000 mL | Variable via clamp adjustment | Cost-effective administration, non-critical studies |
The selection of administration devices significantly influences the precision and reliability of this compound delivery in research settings. Syringe pumps excel in applications requiring high accuracy for small volumes, such as in vitro receptor binding studies or small animal research, where exact dosing is critical to experimental validity. Peristaltic pumps offer versatility for longer-term in vivo studies, accommodating larger volumes while maintaining consistent delivery rates. Elastomeric pumps provide a mechanical alternative without electronic components, suitable for field research or situations where electrical sources are unreliable. Each system presents distinct advantages that researchers should match to their specific experimental requirements, considering factors such as volume needs, precision requirements, and practical constraints of the research environment [2].
Solution Compatibility: The chemical stability of this compound in various solutions must be empirically determined prior to administration, considering factors such as pH sensitivity, solubility characteristics, and susceptibility to degradation. Researchers should conduct stability assays to identify optimal diluents that maintain peptide integrity while ensuring compatibility with administration materials. Solution osmolarity represents a critical consideration, particularly for peripheral venous administration, where solutions exceeding 900 mOsm/L may cause significant vein irritation, discomfort, and potential tissue damage. For central venous access, higher osmolarity solutions may be tolerated, but careful assessment remains essential [2].
Dosing Precision: Accurate dosing of peptide therapeutics requires meticulous attention to concentration verification, especially when administering small volumes via IV push. The use of standard measuring devices with appropriate calibration, such as insulin syringes for very small volumes, enhances measurement accuracy. For high-risk research scenarios involving potent this compound analogs, implementing a verification process with a second researcher checking calculations provides an additional layer of quality control. These precautions minimize dosing errors that could compromise experimental results or subject safety [3].
Objective: To establish a standardized method for direct IV push administration of this compound in research settings, ensuring precise dosing and monitoring of acute responses. This protocol is particularly suitable for studies investigating the immediate pharmacological effects of this compound, such as rapid receptor-mediated signaling events or acute physiological responses.
Materials and Reagents:
Procedure:
Solution Preparation: Calculate the required volume of this compound solution based on the predetermined dose and confirmed concentration. Aseptically draw the calculated volume into an appropriately sized sterile syringe. Label the syringe clearly with drug name, concentration, volume, and preparation time.
Catheter Access: Verify IV catheter patency by flushing with 0.9% sodium chloride solution using a syringe with appropriate diameter (10 mL recommended for patency assessment). Observe for signs of infiltration or resistance during flushing. Disinfect the catheter access port with an alcohol swab using firm friction for 15 seconds and allow to dry completely.
Medication Administration: Attach the this compound syringe to the catheter access port using aseptic technique. Administer the medication at the prescribed rate:
Catheter Flushing: Following complete this compound administration, disconnect the medication syringe and attach a syringe containing 0.9% sodium chloride flush solution. Flush the catheter with volume sufficient to clear the catheter dead space (typically 2-3 mL), maintaining positive pressure during discontinuation to prevent blood reflux.
Response Monitoring: Document physiological parameters at predetermined intervals based on research objectives, typically at 1, 5, 15, and 30-minute post-administration, with extended monitoring for longer-acting analogs. Record any observed reactions or deviations from expected responses [3] [2].
Objective: To establish a standardized method for continuous IV infusion of this compound, enabling maintained therapeutic levels for prolonged receptor activation studies. This protocol is essential for investigations requiring steady-state concentration maintenance, such as studies of gene expression changes downstream of vasopressin receptor activation or chronic physiological effects.
Materials and Reagents:
Procedure:
Solution Preparation: Prepare the this compound infusion solution at the required concentration in an appropriate container (syringe or infusion bag). Calculate the total amount required based on the intended infusion duration, accounting for catheter dead space and administration set priming volume. Use sterile technique throughout preparation.
Equipment Setup: Prime the administration set with the this compound solution, ensuring complete displacement of air from the tubing to prevent air embolization. Program the infusion pump with the prescribed parameters:
Line Connection: Disinfect the catheter access port with an alcohol swab using firm friction for 15 seconds and allow to dry. Connect the administration set to the catheter access port, ensuring secure connection to prevent dislodgement.
Infusion Initiation: Initiate the infusion pump, confirming proper operation and flow initiation. Document the infusion start time, initial parameters, and baseline physiological status.
Infusion Monitoring: Monitor the infusion system at regular intervals (every 30-60 minutes initially) for proper function, including:
Infusion Discontinuation: When the prescribed infusion volume is complete or at the predetermined study endpoint, discontinue the infusion. Flush the catheter with 0.9% sodium chloride to ensure complete administration of the calculated dose. Document the completion time and final subject assessment [2].
Diagram 1: Vasopressin Receptor Signaling Pathway
The vasopressin receptor signaling pathway illustrates the molecular mechanisms through which this compound exerts its physiological effects. This pathway demonstrates the divergence of signaling cascades following receptor activation, with V1 receptors primarily coupling to Gq proteins and V2 receptors preferentially coupling to Gs proteins. The signal transduction process involves amplification at multiple steps, with initial ligand-receptor binding triggering cascading intracellular events that ultimately produce measurable physiological responses. Understanding this pathway is essential for researchers designing experiments to investigate specific aspects of this compound activity, as different administration methods and dosing regimens may preferentially activate distinct pathway branches [1] [4].
Diagram 2: this compound Administration Decision Workflow
The experimental administration workflow provides a systematic approach to selecting appropriate this compound delivery methods based on specific research parameters. This decision pathway incorporates critical factors such as study objectives, subject model characteristics, and practical experimental constraints. The logical framework guides researchers through a sequence of considerations that ultimately lead to the most appropriate administration method for their specific research context. Implementation of this standardized decision process enhances methodological consistency across studies and improves the reliability of comparative analyses between different research initiatives investigating this compound pharmacology [2].
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters for this compound Administration
| Parameter | IV Push | Continuous Infusion | Measurement Method | Significance |
|---|---|---|---|---|
| Tmax (time to peak concentration) | Immediate | 30-60 min to steady state | Serial blood sampling | Rate of bioavailability |
| Cmax (peak concentration) | Dose-dependent peak | Stable plateau | HPLC/MS assay | Maximum exposure level |
| Half-life (elimination) | 5-15 minutes | 5-15 minutes | Curve fitting from elimination phase | Dosing frequency determination |
| AUC (area under curve) | Proportional to dose | Proportional to dose/time | Trapezoidal rule calculation | Total exposure measurement |
| Receptor Occupancy | Rapid peak, rapid decline | Sustained plateau | Radioligand binding assays | Target engagement level |
| Physiological Response | Acute, pronounced | Gradual, sustained | Parameter-specific assays | Therapeutic effect monitoring |
Analysis of this compound administration outcomes requires careful assessment of both pharmacokinetic profiles and pharmacodynamic responses. The tabulated parameters provide a framework for standardized assessment across different administration methods and research contexts. Consistent measurement and reporting of these fundamental parameters enable meaningful comparisons between studies and facilitate meta-analyses that can reveal broader patterns in this compound pharmacology. Researchers should select the most relevant parameters based on their specific study objectives, with acute mechanism studies potentially prioritizing Tmax and Cmax measurements, while chronic efficacy investigations may focus more sustained parameters such as trough concentrations and cumulative AUC values [1].
Acute Adverse Event Monitoring: Researchers should establish systematic surveillance for potential adverse events during and following this compound administration. Common monitoring parameters include continuous cardiovascular assessment (heart rate, blood pressure), periodic fluid balance evaluation (intake/output measurement), and serial electrolyte determination (particularly sodium and potassium levels). The monitoring intensity should reflect the investigational context, with higher-risk studies (e.g., dose escalation, novel analogs) requiring more frequent assessment. Establishing pre-defined criteria for intervention or study discontinuation based on safety parameters represents a critical component of ethical research design [3].
Documentation Standards: Comprehensive documentation creates an auditable trail that supports data verification and regulatory compliance. Documentation should include precise administration details (time, dose, route, rate), subject-specific parameters (weight, relevant physiological baseline measurements), batch-specific product information (this compound lot number, concentration verification), and all observed responses (both anticipated and unexpected). Standardized documentation forms enhance consistency when multiple researchers are involved in data collection and promote complete capture of essential parameters that might otherwise be overlooked in complex experimental scenarios [3] [2].
These application notes and protocols provide comprehensive guidance for this compound administration in research settings, emphasizing methodological standardization, precise dosing, and systematic response monitoring. The detailed protocols for IV push and continuous infusion administration accommodate diverse research objectives while maintaining consistency in experimental execution. The signaling pathway illustrations and administration workflow diagrams offer conceptual frameworks that enhance understanding of this compound's mechanism of action and support appropriate methodology selection.
The integration of quantitative assessment parameters with safety monitoring protocols addresses both efficacy evaluation and subject protection considerations. Implementation of these standardized approaches will enhance the reliability and reproducibility of this compound research, facilitating meaningful comparisons across studies and accelerating the development of this promising therapeutic approach. As research progresses, these protocols should evolve to incorporate new understanding of this compound pharmacology and refinements in administration technology [5] [2] [4].
The pathway below illustrates the primary signaling mechanisms triggered by vasopressin through its V1a receptor, based on studies in rat vascular smooth muscle cells (A-10 cell line) [1] [2]. This G-protein-coupled receptor (GPCR) activates two distinct downstream pathways to promote the expression of immediate-early genes (IEGs) linked to cell growth.
This diagram shows that vasopressin-induced expression of c-Fos and Egr-1 occurs through two separate EGFR transactivation mechanisms, both dependent on β-arrestin 2, PKC, and intracellular calcium [1].
The table below summarizes quantitative findings from a study in A-10 cells, which endogenously express V1a receptors [1].
| Parameter Investigated | Experimental Finding | Key Methodological Insight |
|---|
| IEG Expression Time Course | c-Fos: Transient, peaks at 30 min. Egr-1: Sustained, lasts up to 3 hours. | RT-PCR time course after AVP stimulation [1]. | | Receptor Specificity | V1a antagonist blocked AVP-induced IEG expression. | Use of specific receptor antagonists to confirm pathway [1]. | | Critical Pathway Nodes | Expression requires PKC, intracellular Ca²⁺ release, and β-arrestin 2. | Pharmacological inhibitors (e.g., GF109203X for PKC) and siRNA transfection [1]. | | Divergent EGFR Transactivation | c-Fos: Blocked by MMP inhibitors (e.g., GM6001). Egr-1: Blocked by c-Src inhibitor (PP1). | Use of selective pathway inhibitors to dissect mechanisms [1]. | | Downstream Signaling | Egr-1 expression mediated via the Ras/MEK/MAPK pathway. | Use of dominant-negative mutants (e.g., Ras) and MEK inhibitor (PD98059) [1]. |
Based on the study in A-10 cells [1], here is a general protocol outline for investigating V1a receptor signaling:
1. Cell Culture and Preparation * Culture the A-10 rat vascular smooth muscle cell line (or other relevant model) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS [1]. * Serum-starve the cells before the experiment to synchronize them and reduce background signaling activity.
2. Pharmacological Treatment
* Pre-treatment: Incubate cells with selective inhibitors or antagonists for 30-60 minutes prior to agonist stimulation. Examples include:
* V1a receptor antagonist: d(CH2)5[Tyr2(Me)Tyr9(NH2)]AVP [1].
* PKC inhibitor: GF109203X [1].
* MEK inhibitor: PD98059 [1].
* EGFR inhibitor: AG1478 [1].
* MMP inhibitor: GM6001 or MMP Inhibitor III [1].
* c-Src inhibitor: PP1 [1].
* Stimulation: Stimulate cells with Arg-Vasopressin (AVP) at an effective concentration (e.g., 100 nM) for a defined time course (e.g., 30 minutes to 3 hours) to capture IEG expression dynamics [1].
3. Genetic Manipulation (Optional)
* Transfect cells with constructs such as:
* Dominant-negative mutants (e.g., HERCD533 for EGFR, c-SrcK295R/Y527F for c-Src) [1].
* siRNA (e.g., targeting β-arrestin 2) to confirm the role of specific proteins [1].
4. Sample Collection and Analysis
* Protein Analysis: Lyse cells in RIPA buffer. Perform Western Blotting to detect protein levels of targets like c-Fos, Egr-1, and phospho-Retinoblastoma, using specific antibodies [1].
* mRNA Analysis: Extract total RNA. Perform RT-PCR using gene-specific primers for c-Fos, Egr-1, and a housekeeping gene like GAPDH for normalization [1].
While traditional animal models are used in drug development, there is a significant shift towards more human-relevant models to improve clinical translation [3].
Invopressin is a synthetic peptide classified as a Vasopressin V1a receptor modulator [1]. The drug has reached Phase 2 clinical trials for several conditions, including acute kidney injury, ascites, fibrosis, and hepatorenal syndrome [1].
The most detailed public information comes from its developer, Ocelot Bio, which describes a related compound, OCE-205. This compound and OCE-205 share the same core mechanism of action [2].
Based on the mechanism of action, relevant in vitro studies for a V1a receptor-targeted peptide like this compound would focus on receptor binding and functional activity. The table below summarizes key parameters and likely experimental focus areas.
| Assay Parameter | Description / Likely Finding for this compound |
|---|---|
| Primary Target | Vasopressin V1a receptor (AVPR1A) [1] [2]. |
| Key Mechanism | Mixed V1a receptor agonist-antagonist [2]. |
| Receptor Selectivity | Highly selective for V1a; no activity at the V2 receptor at relevant concentrations [2]. |
| Primary Cell Lines / Models | Engineered cell lines (e.g., CHO, HEK-293) expressing human V1a, V1b, and V2 receptors for selectivity profiling. |
| Key Signaling Pathways | Phospholipase C (PLC) activation, Inositol trisphosphate (IP3) production, and intracellular calcium (Ca²⁺) mobilization [3] [4]. |
| Functional Readouts | Intracellular calcium flux, IP3 accumulation, GTPγS binding for agonist/antagonist characterization. |
The following is a generalized protocol for in vitro characterization of a V1a receptor modulator, constructed from standard pharmacological practices for G protein-coupled receptors (GPCRs) and the known signaling pathways of the V1a receptor [3] [4].
To determine the binding affinity (IC₅₀/Kᵢ) and functional activity (EC₅₀/IC₅₀, Emax) of this compound at the human V1a receptor and assess its selectivity against related receptors (V1b and V2).
1. Cell Culture and Preparation
2. Competitive Receptor Binding Assay
3. Functional Calcium Mobilization Assay (for V1a and V1b)
4. Functional cAMP Assay (for V2 Receptor Selectivity)
The diagram below illustrates the primary signaling cascade activated when a ligand like this compound binds to the V1a receptor, which is crucial for interpreting functional assay results [3] [4].
Arginine vasopressin (AVP) is a neuropeptide hormone that signals through three G protein-coupled receptors: V1a, V1b, and V2 [1] [2]. Beyond its classical role in water homeostasis, AVP has been identified as a regulator of stem cell differentiation. This application note details experimental protocols and findings from a study demonstrating that AVP, signaling specifically through the V1a receptor, inhibits adipogenesis in human adipose-derived stem cells (hASCs) by modulating intracellular calcium levels [1] [2].
The study identified the specific AVP receptor expressed in hASCs and summarized the core discovery as follows:
The table below summarizes key quantitative data from the study.
| Parameter | Details |
|---|---|
| Cell Line | Human adipose-derived stem cells (hASCs) [1] [2] |
| AVP Receptor Expressed | V1a receptor [1] [2] |
| AVP Working Concentration | 100 nM [1] [2] |
| V1a Receptor Antagonist | SR49059 (V2255), 1 µM [1] [2] |
| Calcium Signaling Pathway | Gq-protein → PLC-β → IP₃ → Ca²⁺ release from ER & extracellular influx [1] [2] |
| Key Outcome | AVP supplementation decreased adipocyte number and downregulated adipocyte marker genes (C/EBPα, C/EBPβ, PPARγ) [1] [2] |
The following diagrams illustrate the molecular mechanism and experimental workflow.
Diagram 1: The V1a receptor-mediated signaling pathway by which AVP inhibits adipogenesis in hASCs. AVP binding activates Gq-protein, triggering the PLC-IP₃ pathway, leading to calcium release from the endoplasmic reticulum (ER). The resulting increase in intracellular calcium concentration inhibits the expression of key adipogenic transcription factors [1] [2].
Diagram 2: A simplified workflow for testing the effect of AVP on hASC adipogenesis. Cells are cultured and then split into different treatment groups during adipogenic induction. Outcomes are assessed after a 14-day differentiation period [1] [2].
The data demonstrate that AVP acts as a negative regulator of hASC adipogenesis via V1a receptor-mediated calcium signaling. This finding positions the AVP-V1a receptor pathway as a potential therapeutic target for modulating fat cell formation in conditions like obesity. The experimental protocols provide a foundation for further investigating the role of vasopressinergic signaling in stem cell biology and metabolic disorders.
Since specific information on "Invopressin" was not available, you may find these steps helpful:
The following methodology is reconstructed from a molecular dynamics study that aimed to identify the interactions responsible for vasopressin binding to human neurohypophyseal hormone receptors [1].
Objective: To analyze the binding mechanisms of Arginine Vasopressin (AVP) to its human receptors (V1aR, V1bR, V2R) and the closely related Oxytocin Receptor (OTR) using computational modeling [1].
Workflow Overview: The experimental workflow for this computational study involved several key stages, as illustrated below.
Detailed Methodology:
System Preparation and Modeling:
Ligand Docking and System Selection:
Simulation and Analysis:
While wet-lab binding assay protocols (e.g., using radioligands) were not detailed in the search results, here is a brief overview of common technologies and key considerations mentioned across the sources.
Table 1: Vasopressin Assay Technologies and Key Receptors
| Technology / Component | Description & Relevance | Source Context |
|---|---|---|
| ELISA (Enzyme-Linked Immunosorbent Assay) | A plate-based technique to detect and quantify peptides (e.g., AVP/ADH). The Rat ADH/AVP ELISA kit is an example of an immunoassay used in research [2]. | Research Kit |
| Copeptin Measurement | Copeptin is a stable surrogate marker for AVP, used as an endpoint in diagnostic stimulation tests (e.g., with arginine or hypertonic saline) [3]. Its measurement typically employs an immunofluorescence assay [3]. | Diagnostic Testing |
| V1a Receptor (V1aR) | A main receptor mediating vasoconstriction effects. A key target for binding studies [1] [4]. | Receptor Function |
| V1b Receptor (V1bR) | Mediates the release of ACTH from the pituitary [4]. | Receptor Function |
| V2 Receptor (V2R) | Primarily responsible for the antidiuretic effect in the kidneys. The molecular dynamics study suggested a different AVP binding mechanism for V2R than for V1aR [1] [4]. | Receptor Function |
The search results I obtained are heavily skewed towards the clinical and diagnostic application of vasopressin, with a significant focus on its use in treating septic shock and diagnosing diabetes insipidus [3] [5] [6]. This leaves a gap in detailed biochemical binding assay protocols.
To obtain the specific laboratory protocols you require, I suggest you:
"vasopressin receptor radioligand binding assay protocol" or "V1a receptor competition binding assay".
The "Optimal Vasopressin Initiation in Septic Shock" (OVISS) study used a reinforcement learning (RL) model to determine the optimal timing for vasopressin initiation [1]. This approach moves beyond fixed dosing thresholds to a dynamic, patient-specific policy.
Experimental Protocol: Reinforcement Learning Model
The table below details the components of the reward function used to train the RL model.
| Reward Component | Time Frame for Effect | Points Awarded |
|---|---|---|
| Patient Survival | Each hour alive | +1 |
| Organ Function | Decrease in SOFA score over 6 hours | +3 |
| Hemodynamic Stability | Increase in MAP to ≥65 mmHg over 4 hours | +1 |
| Shock Resolution | Decrease in serum lactate over 6 hours | +1 |
| Catecholamine Sparing | Decrease in norepinephrine dose over 4 hours | +1 |
| Patient Mortality | At the final epoch | -20 |
Table: Reinforcement Learning Model Reward Structure [1]
Key Quantitative Findings: The model recommended a different initiation strategy compared to observed clinical practice [1]:
| Parameter | RL Model Recommendation | Observed Clinical Practice |
|---|---|---|
| Norepinephrine Dose | 0.2 µg/kg/min | 0.37 µg/kg/min |
| Serum Lactate | 2.5 mmol/L | 3.6 mmol/L |
| SOFA Score | 7 | 9 |
| Time from Shock Onset | 4 hours | 5 hours |
Table: Comparison of Model Policy and Clinical Practice for Vasopressin Initiation [1]
Adherence to the model's policy was associated with an adjusted odds ratio of 0.81 (95% CI 0.73-0.91) for in-hospital mortality, suggesting a potential 19% reduction in mortality risk [1].
This methodology uses real-world clinical data to emulate a prospective randomized controlled trial, allowing for the estimation of causal treatment effects.
Experimental Protocol: Emulating a Trial of Early Vasopressin
Key Quantitative Findings: The emulated trial found a modest benefit for early vasopressin initiation [2]:
| Treatment Strategy | Estimated 30-Day ICU Mortality | Relative Risk |
|---|---|---|
| No Vasopressin | 19.34% | 1.00 (Reference) |
| Early Vasopressin | 18.45% | 0.95 (95% CI: 0.93 - 0.98) |
Table: Mortality Outcomes from the Target Trial Emulation [2]
A key finding was that the mortality benefit was strongest when vasopressin was started at lower norepinephrine doses (< 0.25 µg/kg/min), which is earlier than some current guidelines suggest [2].
Accurate diagnosis is crucial for managing conditions like arginine vasopressin deficiency (AVP-D). The following protocol outlines the Arginine Stimulation Test (AST), a safer alternative to the traditional water deprivation test.
Experimental Protocol: Arginine Stimulation Test (AST)
Vasopressin exerts its effects through three main receptor types (V1, V2, V3). The diagram below illustrates the key signaling pathways relevant to its therapeutic use.
Diagram: Core Vasopressin Signaling Pathways. AVP binding to V1 receptors on vascular smooth muscle cells triggers a pathway leading to vasoconstriction, which is the goal in septic shock therapy [4] [5]. Binding to V2 receptors in the kidney promotes water reabsorption, which is crucial for its antidiuretic effect [6].
Current research methodologies for vasopressin are shifting paradigms by leveraging real-world data and artificial intelligence. The OVISS study demonstrates how reinforcement learning can derive personalized, dynamic treatment policies that challenge static guidelines [1]. Simultaneously, target trial emulation provides a robust framework for generating evidence on optimal vasopressin timing from observational data, suggesting benefit with earlier initiation at lower norepinephrine doses [2].
These advanced methodologies offer a pathway towards more precise and effective use of vasopressin, moving beyond one-size-fits-all approaches to personalized hemodynamic management in critical care.
The table below summarizes the core data available for Invopressin:
| Property | Description |
|---|---|
| CAS Number | 1488411-60-4 [1] |
| Molecular Formula | C110H161N31O27S2 [1] |
| Molecular Weight | 2413.78 g/mol [1] |
| Biological Activity | Vasopressin V1A receptor partial agonist [1] |
| Reported EC₅₀ | 1.0 nM [1] |
| Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1] |
| Intended Use | For research use only. Not for human consumption [1]. |
As specific protocols for this compound were not found, the following sections outline general experimental approaches relevant to its characterization.
This protocol is designed to characterize the efficacy and potency of this compound as a V1A receptor partial agonist.
This protocol assesses the binding affinity of this compound for the V1A receptor.
The diagram below illustrates the key signaling pathway mediated by the V1A receptor, which is targeted by this compound. The green node highlights the site of this compound's action.
Based on the available data, here are critical points for planning experiments with this compound:
Please note that the detailed laboratory protocols for this compound were not available in the current search results. The experimental sections above are based on standard methodologies for characterizing GPCR ligands.
To obtain specific protocols, I suggest you:
journal articles that have used this compound, as they often include detailed methods sections.
This compound represents a novel investigational compound targeting the vasopressin receptor system, with potential applications in water balance disorders, metabolic conditions, and cardiovascular diseases. As a vasopressin receptor modulator, this compound exhibits unique properties that may provide therapeutic advantages over existing vasopressin-targeting agents. Vasopressin (also known as antidiuretic hormone or ADH) is a highly conserved peptide hormone that plays essential roles in osmotic balance, blood pressure regulation, and kidney function through its action on three main receptor subtypes: V1A, V1B, and V2 [1].
Recent evidence has expanded our understanding of vasopressin signaling beyond its classical roles, revealing significant involvement in glucose homeostasis and lipid metabolism [2]. These findings have opened new therapeutic possibilities for metabolic disorders, suggesting that this compound modulation may impact conditions like diabetes mellitus, metabolic syndrome, and obesity-related complications. The evolutionary conservation of vasopressin across species from arthropods to mammals underscores its fundamental physiological importance and supports the translational potential of this compound research [2].
Table: Vasopressin Receptor Subtypes and Functions
| Receptor Subtype | Signaling Pathway | Primary Locations | Key Physiological Effects |
|---|---|---|---|
| V1A | Gq/11, phosphatidylinositol/calcium | Vascular smooth muscle, liver, platelets, brain | Vasoconstriction, glycogenolysis, platelet aggregation |
| V1B (V3) | Gq/11, phosphatidylinositol/calcium | Anterior pituitary, brain | ACTH release, stress response |
| V2 | Gs, adenylate cyclase/cAMP | Renal collecting duct, vascular endothelium | Water reabsorption, AQP2 insertion, von Willebrand factor release |
Designing robust experiments for this compound requires careful consideration of control conditions, randomization approaches, and appropriate blinding to minimize bias and ensure reproducible results. True experimental designs, characterized by random assignment of subjects to experimental conditions, manipulation of independent variables, and control groups, provide the strongest evidence for causal relationships between this compound administration and physiological effects [3]. For this compound research, this typically involves randomized controlled trials (RCTs) where subjects are randomly assigned to receive either this compound, a comparator drug, or placebo control, with strict standardization of administration protocols and environmental conditions.
The complexity of vasopressin signaling pathways necessitates careful consideration of dose-response relationships and temporal factors in experimental designs. Researchers should implement pretest-posttest control group designs where baseline measurements are obtained before treatment administration and compared to post-intervention results across multiple time points [4]. For this compound studies focusing on metabolic effects, experiments should control for potential confounding factors including dietary intake, hydration status, and circadian rhythms, all of which can influence vasopressin secretion and receptor responsiveness [2]. Additionally, the pleiotropic nature of vasopressin signaling requires that studies account for potential cross-talk between different receptor subtypes through appropriate controls and selective antagonists.
Table: Experimental Design Selection for this compound Research
| Design Type | Key Characteristics | Appropriate this compound Applications | Limitations |
|---|---|---|---|
| Pre-Experimental | No control group, minimal manipulation | Preliminary exploratory studies, pilot testing of new formulations | Cannot establish causality, high risk of bias |
| True Experimental | Random assignment, control groups, manipulated variables | Efficacy studies, dose-response relationships, mechanism of action | May lack ecological validity, resource-intensive |
| Quasi-Experimental | Non-random assignment, pre-existing groups | Clinical studies where randomization is unethical/impractical, special populations | Potential selection bias, difficult to control confounds |
When ethical or practical constraints prevent random assignment, such as when studying patients with specific conditions in clinical settings, quasi-experimental designs offer a viable alternative for this compound research [3] [4]. These designs might involve comparing outcomes between patients who voluntarily choose this compound therapy versus those who opt for standard treatment, while statistically controlling for baseline differences. However, researchers should acknowledge the inferential limitations of such approaches and complement them with robust statistical controls for confounding variables.
Purpose: To quantify this compound binding affinity (Kd) and selectivity for human vasopressin receptor subtypes V1A, V1B, and V2. Materials: Membranes from HEK-293 cells stably expressing individual human vasopressin receptors, [³H]-AVP (radioligand), this compound (test compound), SR49059 (V1A reference antagonist), OPC-31260 (V2 reference antagonist), GF/C glass fiber filters, scintillation cocktail. Procedure: Prepare receptor membranes (10 μg protein/well) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Incubate with increasing concentrations of this compound (10⁻¹² to 10⁻⁶ M) and fixed concentration of [³H]-AVP (1 nM) for 60 minutes at 25°C. Terminate reactions by rapid filtration through GF/C filters presoaked in 0.3% polyethyleneimine, followed by three ice-cold washes. Quantify bound radioactivity by scintillation counting. Analysis: Determine IC₅₀ values using nonlinear regression, then calculate Kᵢ values using Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd). Perform experiments in triplicate across three independent replicates.
Purpose: To characterize this compound functional activity (efficacy and potency) at each vasopressin receptor subtype. Intracellular Calcium Mobilization (V1A/V1B): Seed FLIPR Calcium Assay Kit-loaded cells expressing V1A or V1B receptors in black-walled 96-well plates. Measure real-time calcium flux using FLIPR Tetra system following this compound addition (10⁻¹² to 10⁻⁶ M). Calculate EC₅₀ values from concentration-response curves. cAMP Accumulation (V2): Treat cells expressing V2 receptors with this compound in presence of 100 μM IBMX (phosphodiesterase inhibitor) for 30 minutes at 37°C. Quantify cAMP using HTRF or ELISA. For antagonist mode, preincubate with this compound before adding submaximal AVP. Data Interpretation: Classify this compound as full agonist, partial agonist, or antagonist based on comparison to reference compounds (AVP for agonists, SR49059 for V1 antagonists, tolvaptan for V2 antagonists).
Purpose: To evaluate this compound effects on glucose homeostasis and lipid metabolism in established animal models. High-Fat Diet Induced Obesity: House C57BL/6J mice (n=12/group) under controlled conditions (22±1°C, 12h light/dark cycle) with ad libitum access to high-fat diet (45% kcal from fat) for 8 weeks. Randomly assign to: (1) Vehicle control, (2) this compound low dose (1 μg/kg), (3) this compound high dose (10 μg/kg), (4) Positive control (metformin 300 mg/kg). Administer treatments daily via subcutaneous injection. Monitor weekly body weight, food intake, and water consumption. Glucose and Insulin Tolerance Tests: After 6 weeks of treatment, fast mice for 6h and perform intraperitoneal glucose tolerance test (IPGTT, 2 g/kg glucose) with blood glucose monitoring at 0, 15, 30, 60, and 120 minutes. One week later, perform insulin tolerance test (ITT, 0.75 U/kg human recombinant insulin) with glucose measurement at 0, 15, 30, and 60 minutes. Terminal Analyses: Collect plasma for insulin, glucagon, adipokine, and lipid profiling. Harvest liver, adipose tissue, and skeletal muscle for gene expression (qPCR of gluconeogenic enzymes, lipid metabolism genes) and phosphoproteomic analysis of insulin signaling pathway components.
Purpose: To assess this compound effects on renal water handling and potential for hyponatremia. Brattleboro Rat Model: Utilize naturally vasopressin-deficient male Brattleboro rats (n=8/group) with age-matched Long-Evans controls. Administer this compound (0.1, 1, 10 μg/kg SC) or desmopressin (positive control) twice daily for 7 days. Monitor daily water intake, urine volume, and urine osmolality. On day 7, place animals in metabolic cages for 24h urine collection with blood sampling at termination for plasma sodium, potassium, and osmolality measurement. Process kidney tissue for immunohistochemical analysis of AQP2 membrane translocation. Water Loading in Normal Rats: Hydrate normal Sprague-Dawley rats (n=10/group) with 5% dextrose water (50 mL/kg PO) 30 minutes before this compound administration. Measure urine volume and osmolality at 1, 2, 4, and 6h post-dosing. Monitor plasma sodium every 2h to detect hyponatremia development.
Statistical Considerations: For in vitro studies, perform concentration-response curve fitting using four-parameter nonlinear regression with 95% confidence intervals. Report potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) values with mean ± SEM. For in vivo studies, conduct power analysis prior to experimentation to ensure adequate group sizes (typically n≥8 for rodent studies). Analyze longitudinal data using two-way ANOVA with repeated measures followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's). Correct for multiple comparisons where appropriate. Data Interpretation Guidelines: Interpret receptor selectivity data in clinical context, where ≥100-fold selectivity is considered highly specific for therapeutic applications. For in vivo efficacy, consider ≥30% improvement in primary endpoints (e.g., glucose AUC, urine volume) as biologically significant. Compare this compound effects to established reference compounds to contextualize therapeutic potential. Safety Margin Calculation: Determine therapeutic index by comparing efficacious doses (ED₅₀) to doses causing undesirable effects (e.g., blood pressure changes, electrolyte abnormalities) in relevant safety pharmacology studies.
The experimental framework outlined in these Application Notes provides a comprehensive approach to characterizing this compound's pharmacological properties and therapeutic potential. Through systematic implementation of these protocols, researchers can generate robust, reproducible data to inform clinical development decisions. The integration of classical vasopressin physiology with emerging understanding of metabolic regulation positions this compound as a promising candidate for multiple therapeutic applications [2]. As research progresses, particular attention should be paid to species differences in vasopressin receptor expression and function, potential sexual dimorphism in drug responses, and long-term adaptive changes in vasopressin signaling pathways that might influence this compound's efficacy and safety profile.
Future methodological developments in this compound research will likely focus on personalized medicine approaches, including biomarker identification to predict individual patient responses, and combination therapy strategies that leverage potential synergistic effects with established treatments for conditions like diabetes mellitus and heart failure. The complex interplay between vasopressin signaling and metabolic regulation revealed in recent years [2] suggests that this compound's therapeutic applications may expand beyond traditional water balance disorders to include metabolic syndrome, obesity-related conditions, and potentially even renal protection strategies. Through rigorous application of the experimental designs and protocols detailed herein, researchers can systematically evaluate these possibilities and advance our understanding of this promising therapeutic agent.
Here is the basic chemical and biological data for Invopressin, which is essential for any troubleshooting context.
A key study on the vasopressin V1A receptor (the target of this compound) outlines a critical signaling pathway relevant to its function. The diagram below illustrates this pathway, which mediates cell proliferation in A7r5 rat vascular smooth muscle cells, as described in research [2].
This guide follows a logical structure to diagnose and resolve common issues [3].
| Problem Area | Possible Cause | Investigation & Resolution Steps |
|---|
| Low Biological Activity | Incorrect storage or reconstitution; compound degradation. | 1. Verify Storage: Confirm powder and solution have been stored at recommended temperatures and durations [1]. 2. Check Reconstitution: Ensure correct solvent and procedure were used. | | High Background Noise in Assays | Non-specific binding or insufficient washing. | 1. Optimize Blocking: Increase concentration or duration of blocking agent. 2. Increase Wash Stringency: Add mild detergents or increase wash cycles. | | Inconsistent Cell Proliferation Results | Variable receptor expression; serum factors in media. | 1. Standardize Cell Passage: Use cells within a consistent passage range. 2. Use Serum-Free Conditions: Starve cells before and during assay to minimize interference [2]. | | Poor Signal in ELISA/Western Blot | Inefficient cell lysis or antibody incubation. | 1. Validate Lysis: Check protocol for complete cell disruption. 2. Antibody Titration: Perform a checkerboard assay to optimize primary and secondary antibody concentrations. |
Q1: What is the primary target and mechanism of action of this compound? A1: this compound is a partial agonist of the vasopressin V1A receptor. It activates this G-protein coupled receptor to trigger downstream signaling pathways, such as the GRK2-EGFR-ERK1/2 pathway, which can lead to cellular responses like proliferation [1] [2].
Q2: What are the critical parameters for handling this compound to ensure stability? A2: The stability of this compound is highly dependent on storage conditions. The powder should be stored at -20°C, and once reconstituted in solvent, aliquots should be stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (1 month). Repeated freeze-thaw cycles should be avoided [1].
Q3: Which signaling pathways should I investigate when studying this compound's effects? A3: Research indicates that the V1A receptor can signal through different pathways. For acute effects, it may involve Protein Kinase C (PKC). For proliferative effects, the pathway involving G protein-coupled receptor kinase 2 (GRK2), transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent phosphorylation of ERK1/2 is critical [2].
While full protocols are not available in the search results, here are the core methodologies based on the cited research on V1A receptor-mediated proliferation in A7r5 cells [2].
Cell Proliferation Assay (MTT Assay): Treat A7r5 cells with this compound over a range of concentrations and time points. Use specific V1A (e.g., SR45059) and V2 (e.g., lixivaptan) receptor antagonists to confirm the receptor mediating the effect. Add MTT reagent, incubate to allow formazan crystal formation, solubilize the crystals, and measure the absorbance to quantify viable cells [2].
Western Blot for ERK1/2 Phosphorylation: Serum-starve A7r5 cells to minimize background signaling. Stimulate cells with this compound. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with antibodies against phosphorylated ERK1/2 and total ERK1/2 as a loading control [2].
Pathway Inhibition Studies: To confirm the role of the GRK2-EGFR-ERK1/2 pathway, pre-treat cells with specific pharmacological inhibitors targeting GRK2 or EGFR prior to stimulation with this compound. Alternatively, use shRNA to knock down GRK2 expression. Then, measure cell proliferation or ERK1/2 phosphorylation as described above [2].
The information available publicly is limited. To build a truly robust technical support center, I suggest you:
For researchers studying the renal system or nephrogenic diabetes insipidus (NDI), understanding the pathways controlling water reabsorption is fundamental. The table below outlines key regulators of the Aquaporin-2 (AQP2) water channel.
| Regulator / Pathway | Mechanism of Action on AQP2 | Experimental & Therapeutic Notes |
|---|---|---|
| Canonical AVP-V2R Pathway [1] | AVP binding to V2 receptor → ↑ intracellular cAMP → PKA activation → AQP2 phosphorylation (S256) → exocytosis and apical membrane insertion [1] | The "shuttle hypothesis" is the classical model. Defects in this pathway are a primary cause of NDI [1]. |
| NO-cGMP Signaling Pathway [1] | Nitric Oxide (NO) donors (e.g., Sodium Nitroprusside) → ↑ intracellular cGMP → AQP2 trafficking to apical membrane. This effect is cAMP-independent [1]. | A potential therapeutic target for bypassing V2 receptor defects in NDI. Role in water reabsorption was historically controversial [1]. |
| Intracellular Calcium (Ca²⁺) [1] | VP response involves an increase in intracellular Ca²⁺ concentration and oscillations [1]. | The exact mechanisms and contribution to AQP2 insertion, alongside cAMP, are not fully elucidated [1]. |
The following diagram illustrates the core signaling pathways that regulate AQP2 trafficking in renal collecting duct cells, integrating the information from the table above.
The search results highlight several research avenues and potential optimization strategies, particularly for overcoming defects in the vasopressin signaling pathway (as in NDI).
The table below addresses common experimental and diagnostic challenges in AVP-D research.
| Question | Issue Description | Troubleshooting Steps & Solution |
|---|---|---|
| Choosing a diagnostic test | The traditional water deprivation test (WDT) is complex and poorly tolerated. Need a reliable, safer alternative [1]. | Use the hypertonic saline-stimulated copeptin test as the gold standard. For a safer, cheaper first-line test, use the arginine stimulation test (AST), reserving hypertonic saline for intermediate results [1]. |
| Interpreting ambiguous AST results | Copeptin values from an AST fall in an intermediate range (e.g., 3-5.2 pmol/L), making a definitive diagnosis of AVP-D vs. Primary Polydipsia (PP) difficult [1]. | Implement a multistep approach:
Here are the detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is a safer and better-tolerated alternative to the hypertonic saline test.
This test requires close medical supervision due to risks of dehydration and hypernatremia.
The table below consolidates key diagnostic thresholds and test performance metrics from recent research.
| Parameter / Test | Diagnostic Threshold | Sensitivity / Specificity / Accuracy | Context & Notes |
|---|
| AST - Serum Na (end) | ≥ 141 mmol/L | Sensitivity: 87.5% Specificity: 100% Accuracy: 94.7% AUC: 0.989 | Best single predictor of AVP-D after Arginine Stimulation Test [1]. | | AST - Copeptin (peak) | ≤ 4.1 pmol/L | - | ROC-based threshold for identifying AVP-D in "dubious" cases (Na 140-142 mmol/L) [1]. | | AST - Urinary Osmolarity | ≤ 428 mOsm/kg | - | ROC-based threshold for use in the multistep diagnostic approach [1]. | | Hypertonic Saline (copeptin) | N/A | Superior to AST | Current gold standard for diagnosing AVP-D, but requires strict safety measures [1]. | | Unstimulated Copeptin | > 21.4 pmol/L | - | Effectively identifies Arginine Vasopressin Resistance (AVP-R) in the presence of polyuria [1]. |
The following diagram illustrates the decision-making pathway for diagnosing AVP-D, integrating the tests and thresholds discussed.
Diagnostic Pathway for AVP-D
This workflow synthesizes the current diagnostic approach, emphasizing the role of the AST and the multistep interpretation strategy to differentiate AVP-D from other conditions [1].
In 2022, global endocrine societies proposed a name change to clarify the underlying pathophysiology and reduce dangerous confusion with diabetes mellitus [5]:
Using this updated terminology in your research and communications is highly recommended.
The tables below summarize key diagnostic thresholds and a guide for common interpretative challenges.
Table 1: Diagnostic Thresholds for Copeptin-Based Tests
| Test Type | Copeptin Cut-off | Indicated Diagnosis | Sensitivity / Specificity | Key Reference |
|---|---|---|---|---|
| Unstimulated (Baseline) | > 21.4 pmol/L | AVP Resistance (AVP-R) | Not specified | [1] |
| Arginine Stimulation Test (AST) | ≤ 3.0 pmol/L | AVP Deficiency (AVP-D) | Specificity > 90% | [1] |
| Arginine Stimulation Test (AST) | > 5.2 pmol/L | Primary Polydipsia (PP) | Specificity > 90% | [1] |
| Arginine Stimulation Test (AST) | 3.1 - 5.2 pmol/L | Inconclusive | Requires further testing (e.g., hypertonic saline) | [1] |
Table 2: Common Issues & Solutions
| Problem | Possible Cause | Solution / Alternative Parameter |
|---|
| Inconclusive AST result (copeptin 3.1-5.2 pmol/L) | Intermediate copeptin response. | 1. Use Serum Sodium at AST end (≥ 141 mmol/L indicates AVP-D) [1]. 2. Use Urinary Osmolarity (UOsm) at AST end (≤ 428 mOsm/kg indicates AVP-D) [1]. | | Flat copeptin response to AST in AVP-D | Limited discriminatory power of copeptin alone. | Adopt a multivariable approach. Combine serum sodium with either copeptin peak or UOsm for 100% diagnostic accuracy in studied cohorts [1]. | | Pre-analytical degradation of AVP | AVP's short half-life (<30 min) and instability in plasma [2]. | Measure copeptin instead. Copeptin is a stable surrogate marker with robust and readily available assays, overcoming AVP's measurement challenges [2]. |
Here are the detailed methodologies for key diagnostic tests cited in the troubleshooting guide.
This protocol is used to differentiate Arginine Vasopressin Deficiency (AVP-D) from Primary Polydipsia (PP) [1].
This test is used to investigate polyuria-polydipsia syndrome, though it is being superseded by direct copeptin testing [1].
The following diagrams, generated with Graphviz, illustrate the diagnostic workflow and typical copeptin responses. The DOT scripts are provided for your use.
Diagram 1: AVP-D Diagnostic Pathway
Diagram 2: Copeptin Response to AST
The tables below summarize potential FAQs and troubleshooting guides tailored for a research environment. You can adapt the specific 'Target/Issue' and 'Agent' placeholders once the exact mechanisms of Invopressin are defined.
Table 1: Frequently Asked Questions (FAQs)
| Category | Question | Guidance & Resolution Summary |
|---|---|---|
| Experimental Design | What are the recommended positive and negative controls for initial efficacy studies? | Use a standard therapy as a positive control and a vehicle/placebo as a negative control to validate the experimental system. |
| Data Interpretation | How should we interpret a statistically significant result that lacks clinical or pharmacological relevance? | Investigate effect size over pure p-values. Re-evaluate dosage, model suitability, and biomarker selection. |
| Protocol Reproducibility | Our team cannot reproduce the cytotoxicity results from the original study. What could be the cause? | Audit critical reagents (cell line passage number, serum batch, compound solubility) and strictly control incubation times and environmental conditions (e.g., CO₂). |
| Biomarker Analysis | The target engagement biomarker is not showing the expected change. Is the compound engaging its target? | Confirm assay sensitivity and specificity. Perform a dose-response analysis and check for off-target effects or compensatory pathways. |
Table 2: Troubleshooting Common Experimental Issues
| Observed Issue | Potential Root Cause | Recommended Action |
|---|---|---|
| High variability in readouts across replicates | Inconsistent cell seeding densities or improper reagent mixing. | Standardize cell counting and seeding protocols; vortex reagents before use. |
| Animal model not displaying expected phenotype | Incorrect genotype or genetic drift in the model. | Re-genotype the animal model; use fresh cohorts from a verified source. |
| Poor compound solubility in vehicle | Wrong choice of vehicle or concentration too high. | Switch to a compatible vehicle (e.g., DMSO, saline with cosolvents) and test solubility before assay. |
| Inconsistent Western Blot bands | Protein degradation or overloaded gels. | Use fresh protease inhibitors and perform a protein concentration curve for optimal loading. |
To ensure reproducibility, experimental protocols should be detailed and structured. Adopting a semantic framework like the SIRO (Sample, Instrument, Reagent, Objective) model can help standardize descriptions and facilitate protocol search and reuse [1].
Here is a template for reporting experimental protocols, illustrated with a generic 'Cell Viability Assay' example:
Human HEK293 cell line, passage number 15-20.Plate reader (e.g., BioTek Synergy HT) for absorbance measurement.This compound (10 mM stock in DMSO), MTT reagent (Thermo Fisher, Cat# M6494), cell culture medium.To determine the IC₅₀ of this compound on cell viability.For your visualizations, you must use the specified color palette. The table below lists the approved colors and suggested contexts to ensure high contrast.
Table 3: Approved Color Palette for Graphviz Diagrams
| Hex Code | RGB Code | Suggested Use (Examples) |
|---|---|---|
#4285F4 |
(66, 133, 244) | Primary nodes, key pathways (Blue) |
#EA4335 |
(234, 67, 53) | Inhibition, negative regulation, alerts (Red) |
#FBBC05 |
(251, 188, 5) | Warnings, intermediate states (Yellow) |
#34A853 |
(52, 168, 83) | Activation, positive outcomes, success (Green) |
#FFFFFF |
(255, 255, 255) | Text on dark nodes, node background (White) |
#F1F3F4 |
(241, 243, 244) | Graph background, secondary elements (Light Grey) |
#202124 |
(32, 33, 36) | Primary text color on light nodes (Dark Grey) |
#5F6368 |
(95, 99, 104) | Secondary text, edge labels (Medium Grey) |
Key Graphviz Rules:
fontcolor against its fillcolor [2]. For example, a dark blue node (fillcolor="#4285F4") should have white text (fontcolor="#FFFFFF").labeldistance=2.1 or higher in your edge definitions to ensure a clear gap between the edge's text and its line [3].colorList (e.g., color="red:blue") [4].The following diagram and code illustrate a signaling pathway using the approved palette and rules.
This code generates a diagram showing a simplified signaling pathway where this compound activates a target, which is blocked by an inhibitor. The colors and labeldistance attribute are applied as required.
Here are answers to frequently asked questions and steps to diagnose solubility problems:
FAQ 1: Why are vasopressin peptides like Invopressin often difficult to solubilize? Vasopressin is a cyclic nonapeptide (nine-amino-acid peptide) with a disulfide bridge, making it a large, complex molecule with both hydrophilic and hydrophobic regions [1]. This complex structure can lead to:
FAQ 2: What are the initial steps if my this compound solution is cloudy or precipitates?
For persistent issues, a structured experimental approach is needed. The following workflow outlines a systematic path from basic checks to advanced formulation strategies.
This is the first and most straightforward approach.
Water-miscible organic solvents can create a more favorable environment for the peptide.
Surfactants can help solubilize peptides by forming micelles.
Cyclodextrins (CDs) can form inclusion complexes with drug molecules.
If full solubility cannot be achieved, creating a nanosuspension is a viable alternative for many delivery routes.
Understanding solubility parameters can help in rational solvent selection.
| Parameter / Method | Description | Relevance to Peptides |
|---|---|---|
| Hansen Solubility Parameters (HSP) [2] | Partitions solubility into dispersion (δd), polar (δp), and hydrogen-bonding (δh) components. "Like dissolves like." | Helps identify solvents with similar polarity and H-bonding capacity to the peptide. |
| Machine Learning (e.g., Fastsolv) [2] | A data-driven model trained on a large database of experimental solubilities to predict log10(Solubility) across temperatures and solvents. | Can predict solubility in untested solvent mixtures and model temperature dependence, saving experimental time. |
For drugs like desmopressin (a vasopressin analog) that are life-sustaining, solubility and formulation issues must be resolved with the highest regard for stability and bioavailability. Healthcare systems have issued safety alerts regarding the omission of this medication, underscoring the critical role of a reliable, soluble formulation in patient care [4].
In experimental research, clearly defining your variables is the first step to a valid and interpretable study [1] [2]. The core variables are outlined in the table below.
| Variable Type | Role in Invopressin Experiments | Concrete Examples |
|---|---|---|
| Independent Variable | The intervention or condition manipulated by the researcher to test its effect [1] [2]. | This compound dosage, this compound concentration, administration route (e.g., intravenous, oral). |
| Dependent Variable | The outcome that is measured to see if it changes as a result of the independent variable [1] [2]. | Change in blood pressure, levels of second messengers (e.g., cAMP, Ca²⁺), water reabsorption in the kidneys, gene expression changes. |
| Controlled (Constant) Variables | Factors kept consistent across all experiment groups to ensure that only the independent variable is causing any change [2]. | Cell culture conditions, animal model age/sex, diet, temperature, time of measurement. |
A key distinction in research methodology is between experimental and non-experimental research. In experimental designs, the researcher actively manipulates the independent variable (e.g., administering different doses of this compound) to establish a causal relationship with the dependent variable. In non-experimental research, variables are observed and measured as they naturally occur without manipulation, which can show correlation but cannot firmly establish causality [1].
This compound is likely an analog of vasopressin, a hormone that primarily acts through G-protein coupled receptors (GPCRs) [3]. The diagrams below illustrate two major signaling pathways that this compound is most likely to activate.
1. The cAMP-Dependent Pathway This pathway is classically linked to vasopressin's V2 receptors, which are crucial for water reabsorption in the kidneys [3].
2. The Phospholipase C (PLC) / Ca²⁺ Pathway Vasopressin's V1 receptors typically signal through this pathway, leading to effects like vasoconstriction [3].
Here are some common challenges you might face when studying these pathways and how to address them.
| Problem & Phenomenon | Possible Technical Cause | Proposed Solution / Check |
|---|
| No pathway activation this compound shows no effect on expected second messengers. | - Low biological activity of the this compound batch.
To build a robust experimental plan, keep these points in mind:
| Stimulus / Condition | Key Finding on Reproducibility | Quantitative Evidence | Citation |
|---|---|---|---|
| Basal Plasma AVP | Poor overall reproducibility in healthy males. | Concordance Correlation Coefficient: 0.15 (95% CI: -0.55, 0.73) [1]. | [1] |
| Osmotic Stimulation (Hypertonic saline infusion) | Highly reproducible thirst and AVP responses. | Strong correlation for AVP-osmolality relationship: Slopes: r = +0.72, Intercepts: r = +0.89 [2]. | [2] |
| Non-Osmotic Stimulation (Hypoglycemia from insulin tolerance test) | Considerable intraindividual variation in AVP response. | High intraindividual variance for the rise in AVP: 77% [2]. | [2] |
Here are the detailed methodologies for the key experiments cited above, which can serve as references for your own work.
This protocol is derived from a study designed to understand the intraindividual stability of basal AVP levels [1].
This method details the highly reproducible tests of vasopressin secretion [2].
Here are some common issues and solutions, framed in a Q&A format for a technical support context.
Q: Why do I get inconsistent results when measuring baseline vasopressin in my animal/human subjects? A: This is a recognized and expected challenge. The evidence shows that basal AVP levels have poor inherent reproducibility over time, even in healthy individuals [1]. Relying on a single baseline measurement for correlations with trait markers is not recommended.
Q: Which vasopressin stimulation test provides the most reliable data for my research? A: Osmotic stimulation tests (e.g., hypertonic saline infusion) demonstrate high intraindividual reproducibility for both AVP secretion and thirst sensation [2]. The relationship between plasma osmolality and AVP levels is a robust metric.
Q: The signaling pathways affected by vasopressin seem complex. Where can I find a reliable reference? A: The KEGG pathway database provides a well-curated overview of the vasopressin-regulated water reabsorption pathway, which is a core signaling mechanism [3]. Furthermore, research shows that vasopressin signaling involves a complex network beyond the primary cAMP pathway, including crosstalk with the Akt and ERK1/2 MAP kinase pathways, which can contribute to varied experimental outcomes [4].
The following diagram illustrates the primary signaling pathway for the antidiuretic effect of vasopressin in the renal collecting duct, which is crucial for understanding its function and the mechanism of related drugs [3] [4] [5].
For designing a robust experiment, you can follow this general workflow, which incorporates the insights on reproducibility.
The hormone vasopressin plays central roles in cardiovascular and water homeostasis by signaling via two receptor types, which are G-protein coupled receptors coupling to particular G alpha subunits of heterotrimeric G proteins [1]. The following diagram illustrates this core pathway.
Since direct information on this compound is unavailable, here is a structured framework for building your technical support guides. This model is based on best practices for creating scientific troubleshooting resources [2] [3] [4].
| Guide Component | Description & Application to this compound |
|---|---|
| Clear Problem Definition [2] | Describe the specific experimental issue (e.g., "Unexpected cell viability readout," "Low compound solubility"). |
| Required Materials & Environment | List buffers, cell lines, equipment (plate reader model), and software versions to ensure reproducibility. |
| Structured Troubleshooting Flow | Use a step-by-step Q&A format to diagnose from simplest to most complex causes [5]. |
| Detailed Step-by-Step Protocols | Provide exact instructions for key experiments (dilution, application, wash steps, detection). |
| Visual Aids & Diagrams | Include chemical structure, hypothesized signaling pathway, and experimental workflow diagrams [3]. |
| FAQs & Solution Database | Compile common issues (potency, stability) with verified solutions for user self-service [4]. |
To create specific guides for your team, focus on these areas:
Here is a model for how you could structure FAQs for your support center. The questions below are examples of common issues in experimental parameter optimization that you may adapt for Invopressin.
FAQ: this compound Parameter Optimization
Since specific data for this compound is unavailable, the following flowchart illustrates a general troubleshooting logic for bio-activity issues. You can adapt the decision points and actions based on your actual experimental data.
To present quantitative data clearly, here is a table template you could use once you have the specific values for this compound.
Table 1: Template for Optimized this compound Formulation Parameters
| Parameter | Optimized Value | Acceptable Range | Impact on Stability |
|---|---|---|---|
| pH | [e.g., 7.4] | [e.g., 7.2 - 7.6] | High; outside range leads to rapid degradation. |
| Buffer | [e.g., Phosphate Buffered Saline] | [e.g., Tris-HCl, Acetate] | Medium; affects solubility and charge. |
| Storage Temperature | [e.g., -80 °C] | [e.g., -20 °C to -80 °C] | Critical; for long-term storage. |
| Lyophilization Cycle | [e.g., 48 hours primary drying] | [e.g., ± 4 hours] | High; critical for powder stability. |
Accurately distinguishing between Arginine Vasopressin Deficiency (AVP-D) and Primary Polydipsia (PP) is a common problem in endocrine research and clinical practice. Both conditions present with polyuria (excessive urine) and polydipsia (excessive thirst), but their treatments are fundamentally different and incorrect diagnosis can lead to serious adverse outcomes [1].
The core challenge is that the traditional water deprivation test can be inconclusive, lengthy, and unpleasant for patients. The measurement of the hormone Arginine Vasopressin (AVP) itself is difficult due to its instability. The use of copeptin, a stable surrogate marker that is released equimolarly with AVP, has significantly improved diagnostic workflows [2] [3]. However, choosing and interpreting the optimal copeptin stimulation test involves specific methodological decisions.
The table below summarizes key quantitative thresholds from recent studies to aid in the validation and interpretation of test results.
| Parameter | Value / Threshold | Diagnostic Implication | Source / Context |
|---|---|---|---|
| Arginine-Stimulated Copeptin (60 min) | ≤ 3.0 pmol/L | High specificity for AVP-D (95%) [3] | Validated cut-off |
| > 5.2 pmol/L | High specificity for Primary Polydipsia (97%) [3] | Validated cut-off | |
| Serum Sodium at AST End | ≥ 141 mmol/L | Highly predictive of AVP-D (Sensitivity 87.5%, Specificity 100%) [2] | Single-center cohort study |
| Urinary Osmolarity at AST End | ≤ 428 mOsm/kg | Supports a diagnosis of AVP-D when combined with other parameters [2] | Single-center cohort study |
| Copeptin Peak during AST | ≤ 4.1 pmol/L | Supports a diagnosis of AVP-D in intermediate cases [2] | Single-center cohort study |
This section provides a detailed methodology for performing the arginine stimulation test, a key diagnostic tool.
1. Principle The test uses a non-osmotic stimulus (intravenous arginine) to provoke the release of AVP (and its stable surrogate, copeptin) from the posterior pituitary. The copeptin response level helps differentiate AVP-D from PP [2] [3].
2. Patient Preparation
3. Test Procedure
Q1: The hypertonic saline test is considered the gold standard. Why should we use the arginine test? While the hypertonic saline test is highly accurate, it has significant drawbacks. It requires specialized settings with continuous sodium monitoring and stringent safety measures due to the risk of severe adverse effects like seizures. The arginine test is simpler, cheaper, better tolerated by patients, and familiar to most clinicians from anterior pituitary testing, making it a practical first-line diagnostic tool [2].
Q2: What should we do if a patient's arginine-stimulated copeptin value falls between 3.1 and 5.2 pmol/L? This is a recognized "gray zone" where the diagnosis remains uncertain. Recent research suggests two effective strategies:
Q3: A colleague confused our patient's AVP-D with diabetes mellitus. How can we prevent this? This is a common and dangerous error. In 2022, a global task force of endocrine societies proposed renaming the condition from "Central Diabetes Insipidus" to "Arginine Vasopressin Deficiency (AVP-D)" precisely to avoid this confusion. Adopting and consistently using this new terminology in your lab, reports, and communications is highly recommended to enhance patient safety [1].
The following diagram illustrates a logical workflow for diagnosing AVP-D versus Primary Polydipsia, integrating the parameters and cut-offs discussed. You can use this Graphviz DOT code to generate the diagram for your reports or guides.
Diagram Title: AVP-D Diagnostic Decision Workflow
This workflow synthesizes the diagnostic logic from current research. It begins with basic sodium evaluation and proceeds through the arginine stimulation test, highlighting the key decision points based on validated copeptin cut-offs and the utility of end-test sodium for clarifying intermediate cases [2] [3].
Here are answers to common questions researchers might encounter when designing experiments to optimize vasopressin use.
| Question/Topic | Key Findings & Data | Suggested Experimental Approach |
|---|
| Optimal Initiation Timing in Septic Shock | • Norepinephrine (NE) Dose Threshold: Recent studies suggest benefit at lower NE doses (< 0.25 µg.kg⁻¹.min⁻¹), earlier than some guidelines [1]. • Shock Duration: Initiation within ≤6 hours of septic shock onset is associated with a mortality benefit [1]. • Patient Profile: Consider the kinetics of NE requirement; a "refractory" profile (exponential NE dose increase) may benefit more from early vasopressin than a "controlled" profile (plateauing NE dose) [2]. | Target Trial Emulation: Use a large, multicenter clinical database. Apply the parametric g-formula to estimate the causal effect of early vs. late vasopressin initiation on 30-day ICU mortality, adjusting for time-varying covariates [1]. | | Dose vs. Non-Dose Initiation Triggers | • Lactate Level: Potential benefit when initiated at lower lactate concentrations [3]. • Clinical Biomarkers: Future research should combine factors (e.g., NE dose, lactate, absence of AKI) rather than relying on a single trigger [3]. | Retrospective Cohort Analysis: Conduct a subgroup analysis to test the interaction between vasopressin start time and peak lactate at 6 hours, APACHE score, and mechanical ventilation status [1]. | | Bypassing Canonical V2R Signaling (for NDI Research) | • NO-cGMP Pathway: Sodium nitroprusside (NO donor) and L-arginine can induce apical membrane insertion of AQP2 in a cGMP-dependent, cAMP-independent manner [4]. • Phosphodiesterase Inhibitors: Sildenafil (Viagra), a PDE inhibitor, can be investigated to potentiate the cGMP pathway [4]. | Cell Culture/Animal Model: In a collecting duct principal cell model, stimulate with sodium nitroprusside (SNP) or L-arginine. Use immunofluorescence and surface biotinylation assays to quantify AQP2 trafficking to the plasma membrane. Measure intracellular cGMP levels [4]. |
This methodology is based on a recent target trial emulation [1].
This protocol focuses on basic research for treating Nephrogenic Diabetes Insipidus (NDI) by bypassing defective V2 receptors [4].
The diagram below illustrates the key cellular pathways and research models for investigating vasopressin efficacy. This visual integrates the canonical V2R pathway with the alternative NO-cGMP pathway explored in the protocols.
The table below summarizes the core identity and known activity of Invopressin, along with a list of other vasopressin analogues mentioned in the literature.
Table 1: Core Profile of this compound and Alternative Compounds
| Compound Name | CAS Number | Molecular Formula / Molecular Weight | Primary Target / Mechanism | Reported EC50 / IC50 / Ki | Key Research/Clinical Applications (from search results) |
|---|---|---|---|---|---|
| This compound | 1488411-60-4 [1] [2] [3] | C110H161N31O27S2 / 2413.78 g/mol [1] [2] [3] | Vasopressin V1A receptor partial agonist [1] [2] [3] | EC50 = 1.0 nM (V1A receptor) [1] [2] [3] | Cirrhosis research (bacterial peritonitis, HRS2, refractory ascites) [1] [3] |
| Arginine Vasopressin (AVP) | 113-79-1 | Not available in sources | Endogenous ligand for V1A, V1B, and V2 receptors [4] | Not available in sources | Vasodilatory shock, septic shock, hypertension, edema, congestive heart failure [4] |
| Terlipressin | Not available in sources | Not available in sources | Long-acting synthetic analogue [4] | Not available in sources | Variceal bleeding in liver cirrhosis patients [4] |
| Desmopressin | 16789-98-3 | Not available in sources | Synthetic analogue; more proteolysis-resistant [4] | Not available in sources | Mainly antidiuretic effects [4] |
| Lypressin | 113-80-4 | Not available in sources | Natural peptide analogue [4] | Not available in sources | Treatment of diabetes insipidus [4] |
| Conivaptan | 210101-16-9 | Not available in sources | Dual V1A/V2 receptor antagonist [2] | Ki = 0.48 nM (V1A), 3.04 nM (V2) [2] | Research use [2] |
| Tolvaptan | 150683-30-0 | Not available in sources | Selective V2 receptor antagonist [2] | IC50 = 1.28 μM (for inhibition of AVP-induced platelet aggregation) [2] | Research use [2] |
| Mozavaptan | Not available in sources | Not available in sources | Selective V2 receptor antagonist [2] | IC50 = 14 nM (V2 receptor) [2] | Research use [2] |
Understanding the mechanism of action is crucial for comparing these compounds. Vasopressin receptors are G-protein coupled receptors (GPCRs) [4]. The signaling pathways for the primary receptors are complex, but can be summarized as follows. This pathway is fundamental to designing experiments to evaluate agonist or antagonist activity.
Diagram 1: Vasopressin Receptor Signaling Pathways
A typical experimental workflow to determine a compound's activity (e.g., EC50 for an agonist) involves testing in a cellular system expressing the target receptor.
Diagram 2: General Workflow for Receptor Activity Assay
Key Experimental Details:
The search results confirm this compound's identity and primary activity but lack direct, quantitative comparisons with alternatives like Terlipressin across multiple parameters (e.g., binding affinity, selectivity, functional activity). To build a comprehensive comparison guide, I suggest you:
Vasopressin (AVP) is a natural neurohormone that regulates plasma osmolality and fluid balance and acts as a vasoconstricting agent [1]. Its synthetic analogues are designed to overcome limitations like short half-life and poor receptor selectivity [1].
The table below compares Vasopressin with two major peptide analogues:
| Property | Vasopressin (AVP) | Desmopressin | Terlipressin |
|---|---|---|---|
| Primary Indications | Diabetes Insipidus, Vasodilatory shock, Gastrointestinal hemorrhage [2] [3] | Diabetes Insipidus, Primary Nocturnal Enuresis, von Willebrand Disease [3] | Variceal bleeding (in patients with liver cirrhosis) [1] |
| Main Pharmacological Effects | Vasoconstriction, Water reabsorption (antidiuresis) [1] | Primarily antidiuretic effects [1] | Long-acting vasoconstriction [1] |
| Receptor Selectivity | Binds to V1a, V1b, and V2 receptors [1] | High selectivity for V2 receptors [1] | Prodrug; metabolized to lysine-vasopressin, acting on V1a and V2 receptors [1] |
| Key Advantage over AVP | - | More resistant to proteolysis; longer half-life [1] | Synthetic; long-acting analogue [1] |
| Half-Life | 6-20 minutes [1] | ~4 hours [3] | Longer duration than AVP [1] |
Accurate measurement of vasopressin is crucial for research, and methodology significantly impacts results.
Bioassays: Early methods measured biological activity directly.
Modern Immunoassays and Critical Protocol Step:
Vasopressin exerts its effects by binding to three G protein-coupled receptors. The diagram below illustrates the primary signaling pathways.
Figure 1: Vasopressin Receptor Signaling and Physiological Effects. AVP binds to three primary receptors, triggering distinct intracellular pathways [1].
The table below summarizes the key characteristics and developmental status of Invopressin (also known as OCE-205).
| Attribute | Description |
|---|---|
| Drug Type | Synthetic peptide [1] |
| Mechanism of Action | Vasopressin V1A receptor partial agonist [2] [3] [4] |
| Biological Activity (EC₅₀) | 1.0 nM (V1A receptor) [2] [3] [4] |
| Molecular Formula | C₁₁₀H₁₆₁N₃₁O₂₇S₂ [1] [2] [3] |
| CAS Number | 1488411-60-4 [1] [2] [3] |
| Highest Phase of Development | Phase 2 (as of May 2025) [1] |
| Key Indications Under Investigation | Acute Kidney Injury, Ascites, Hepatorenal Syndrome (HRS), Fibrosis associated with End-Stage Liver Disease [1] |
| Safety Profile (from a Phase 1 study) | Most frequent adverse events were abdominal pain, abnormal gastrointestinal sounds, and diarrhea. Events were generally mild or moderate, with no reported cases of mesenteric ischemia [1]. |
To construct a meaningful comparison guide for researchers, here are key dimensions for which you can seek data on this compound and its alternatives. The available data can fill in some of these points, as indicated.
Receptor Selectivity: this compound is characterized as a V1A receptor partial agonist [2] [3]. This is a critical differentiator. You can compare it to:
Therapeutic Application: this compound is being studied for cirrhosis-related complications like refractory ascites and hepatorenal syndrome [1] [2]. This contrasts with:
Pharmacological Profile: Its action as a partial agonist might offer a modulated physiological effect compared to the full blockade of antagonists or the strong stimulation of the natural hormone, potentially leading to a different safety and efficacy profile [2] [3].
Since detailed protocols for this compound were not located, here is a framework for the types of control experiments essential for a rigorous comparison, based on standard pharmacological research practices.
This is fundamental for comparing mechanism of action.
These experiments evaluate efficacy in a physiological context.
To visually summarize the competitive landscape and key differentiators of this compound based on the information found, the following diagram maps its position relative to other vasopressin pathway modulators.
The table below summarizes key findings from a 2020 systematic review and meta-analysis of 23 Randomized Controlled Trials (RCTs) involving 4,225 patients with septic shock. It compares the use of vasopressin or its analogues (terlipressin, selepressin) against catecholamines alone (e.g., norepinephrine) [1].
| Outcome Measure | Vasopressin/Analogues vs. Catecholamines Alone (Risk Ratio or Mean Difference) | Statistical Significance | Notes |
|---|---|---|---|
| 28-day/30-day Mortality | RR = 0.94 (95% CI, 0.87–1.01) | P = 0.08 | Primary endpoint; no significant association with reduced mortality [1]. |
| Digital Ischemia | RR = 2.65 (95% CI, 1.26–5.56) | P < 0.01 | Significantly higher risk with vasopressin receptor agonists [1]. |
| Arrhythmia | No statistically significant difference | Not Reported | --- |
| Acute Myocardial Infarction (AMI) & Cardiac Arrest | No statistically significant difference | Not Reported | --- |
| Acute Mesenteric Ischemia | No statistically significant difference | Not Reported | --- |
| ICU Length of Stay | No statistically significant difference | Not Reported | --- |
| Hospital Length of Stay | No statistically significant difference | Not Reported | --- |
| Duration of Mechanical Ventilation | No statistically significant difference | Not Reported | --- |
The clinical data in the table above comes from a systematic review of RCTs. Here is a summary of the core methodology used to generate this comparative evidence [1]:
The following diagram illustrates the core signaling pathways of vasopressin, which explains its physiological effects in septic shock. Vasopressin acts through specific G-protein coupled receptors to produce diverse cellular responses [2].
For the "Experimental Protocols" section of your guides, a structured model called SIRO (Sample, Instrument, Reagent, Objective) can ensure you capture the minimal common information needed for reproducibility and clear classification [1].
The table below outlines the core components of this model:
| Component | Description | Examples from a Protocol |
|---|---|---|
| Sample | The biological or chemical material under study [1] | Tumor tissue, specific cell lines, animal models [1]. |
| Instrument | The equipment used to carry out the experimental procedures [1] | Centrifuges, PCR machines, microscopes, spectrometers. |
| Reagent | The substances and compounds used to treat the sample or elicit a response [1] | Chemicals, antibodies, buffers, ligands, the drug candidates being compared (e.g., Invopressin and its alternatives). |
| Objective | The specific goal or measurement of the experiment [1] | Measuring a change in gene expression, quantifying a binding affinity, inhibiting a specific pathway. |
Since your content involves comparing drug performance, analyzing impacted signaling pathways is often a key objective. The search results describe a robust method for this type of analysis.
Signaling Pathway Impact Analysis (SPIA): This is a method that goes beyond simple gene list enrichment. It combines two types of evidence: first, the over-representation of genes from a specific pathway in your experimental data (classical enrichment), and second, the measured perturbation of that pathway, which considers the direction and interactions of gene changes [2]. This combined approach has been shown to have better specificity and sensitivity than methods that treat pathways as simple gene sets [2].
Pathways as Signal Transmitters: From a theoretical perspective, some major signaling pathways (like Wnt and ERK) have been found to function as linear transmitters of signals within certain physiological contexts [3]. This means the output (e.g., level of a transcriptional regulator) is directly proportional to the input (e.g., ligand-receptor activation). This principle can be important for understanding and modeling how a drug might affect a pathway's output.
The diagram below illustrates the core architecture of two key signaling pathways, based on descriptions from the search results [3].
Invopressin is a synthetic peptide identified as a vasopressin V1A receptor partial agonist [1] [2]. The table below summarizes its core characteristics and known specificity data.
| Characteristic | Description |
|---|---|
| Primary Target | Vasopressin V1A Receptor [1] [2] |
| Activity at Primary Target | Partial Agonist [1] [2] |
| Potency (EC50) | 1.0 nM [1] [2] |
| Molecular Weight | 2413.78 g/mol [1] [2] |
| Molecular Formula | C110H161N31O27S2 [1] [2] |
| CAS Number | 1488411-60-4 [1] [2] |
| Reported Research Use | Cirrhosis, bacterial peritonitis, HRS2, refractory ascites [2] |
Specificity is determined by its interaction profile across different vasopressin receptor subtypes [3]. The available data confirms its activity at the V1A receptor, but its binding affinity and functional activity (agonism/antagonism) for the V1B (V3) and V2 receptors are not detailed in the search results, leaving its full selectivity profile unclear [1] [2].
You can contextualize this compound's V1A partial agonism by comparing it to the mechanisms of other established vasopressin receptor agents. The table below lists several common analogs for comparison.
| Compound Name | Primary Target(s) | Activity | Key Characteristics / Clinical Indications |
|---|---|---|---|
| This compound | V1A | Partial Agonist | Research in cirrhosis and related complications [2]. |
| Arginine Vasopressin (AVP) | V1A, V1B, V2 | Agonist | Natural hormone; used in vasodilatory shock [4] [5]. |
| Terlipressin | V1A (preferentially) | Prodrug (converted to Lys-Vasopressin) | Long-acting; recommended for variceal bleeding [6] [4]. |
| Selepressin | V1A | Agonist | Selective V1A agonist; investigated for septic shock [6]. |
| Desmopressin | V2 (primarily) | Agonist | Mainly antidiuretic effects; used in diabetes insipidus [4]. |
| Conivaptan | V1A, V2 | Antagonist | "Dual" receptor blocker; used for hyponatremia [3]. |
| Tolvaptan | V2 | Antagonist | Selective receptor blocker; used for hyponatremia [3]. |
While the search results do not contain the detailed protocols for this compound's specificity testing, they indicate that the general approach involves functional assays to measure cellular response [1] [2].
The following diagram illustrates this general experimental workflow for determining a compound's vasopressin receptor activity profile.
The following table summarizes the broader market landscape for vasopressin-related therapies in the United States, which provides a relevant context for any product in this domain [1] [2].
| Market Segment | Projected Market Size (USD) | Compound Annual Growth Rate (CAGR) | Key Market Drivers |
|---|---|---|---|
| Vasopressin (Agonists) | $894.6 million (2025) to $2,329.9 million (2032) [1] | 14.0% (2025-2032) [1] | Rising ICU admissions for septic shock; use in diabetes insipidus & cardiac arrest; guideline updates [1]. |
| Vasopressin Antagonists | $13.39 billion (2025) to $22.73 billion (2033) [2] | 9.22% (2026-2033) [2] | Growing prevalence of hyponatremia & heart failure; advancements in drug formulations [2]. |
Leading companies in the general vasopressin space include Par Pharmaceutical, Pfizer Inc., and Eagle Pharmaceuticals, Inc., which pursue strategies like capacity expansion and targeted marketing [1].
A key area of clinical research involves the optimal timing for adding vasopressin to norepinephrine therapy in septic shock. Recent analyses of large clinical databases have provided the following insights [3]:
| Parameter at Vasopressin Initiation | Associated Change in In-Hospital Mortality | Clinical Implications |
|---|---|---|
| Norepinephrine-equivalent dose | +39% odds of death per 10 µg/min increase (up to ~39.5 µg/min) [3] | Earlier initiation at lower norepinephrine doses is associated with significantly better outcomes. |
| Lactate concentration | +16% odds of death per 1 mmol/L increase [3] | Initiating before severe metabolic derangement may improve survival. |
| Time from shock onset | +3% odds of death per 1-hour delay [3] | Earlier intervention is favored, though this is often correlated with other severity markers. |
One analysis suggested that mortality was 90% higher if vasopressin addition was delayed until a norepinephrine dose of 28 µg/min, compared to initiation at 9 µg/min [3]. This evidence is shaping the clinical use of vasopressin, though specific product-level comparisons are not available in the search results.
Since the search results lack a specific mechanism for Invopressin, the diagram below outlines a generalized workflow for evaluating a vasopressin receptor agonist. This model can be adapted once you have the specific experimental data for this compound.
The methodology for investigating ligand binding to vasopressin receptors is well-established. The following details, primarily from a study on terlipressin, provide a template for the kind of experimental data and protocols relevant to your research.
Experimental Protocol for V1/V2 Receptor Binding [1] This protocol can be adapted for studying various vasopressin receptor ligands.
This workflow illustrates the key steps in a competitive binding assay to determine how well an unlabeled ligand (like terlipressin or a potential "Invopressin") competes with a radiolabeled tracer for receptor binding.
Key Findings from Terlipressin Study [1] The study provides a direct comparison of terlipressin, its metabolite LVP, and the endogenous hormone AVP.
Table: Competitive Binding Affinity (IC50) at Human Vasopressin Receptors [1]
| Ligand | V1 Receptor IC50 | V2 Receptor IC50 | V1:V2 Selectivity Ratio |
|---|---|---|---|
| AVP | 1.0 (Reference) | 1.0 (Reference) | ~1-fold |
| LVP | ~2.5 nM | ~15 nM | ~6-fold (V1 > V2) |
| Terlipressin | ~1,000 nM | ~6,000 nM | ~6-fold (V1 > V2) |
Table: Functional Activity (EC50) at Human Vasopressin Receptors [1]
| Ligand | V1 Receptor EC50 | V2 Receptor EC50 | V1 Agonist Profile | V2 Agonist Profile |
|---|---|---|---|---|
| AVP | 0.2 nM | 0.4 nM | Full Agonist | Full Agonist |
| LVP | 1.0 nM | 2.0 nM | Full Agonist | Full Agonist |
| Terlipressin | 30 nM | 200 nM | Partial Agonist | Full Agonist |
Beyond traditional radioligand binding, other powerful techniques can provide detailed insights into competitive binding.
Electron Paramagnetic Resonance (EPR) Spectroscopy [2]
Since "this compound" does not appear to be a standard term in the scientific literature, here are some suggestions to advance your project:
Vasopressin is a natural nonapeptide hormone with potent vasoconstrictive and antidiuretic properties. Its synthetic form and various analogues have been developed to target its receptors with differing selectivity to optimize therapeutic effects and minimize side effects [1] [2].
The table below summarizes the core characteristics of vasopressin and its major synthetic analogues.
| Compound Name | Receptor Affinity | Primary Clinical Applications | Half-Life (minutes) |
|---|---|---|---|
| Arginine Vasopressin (AVP) | V1, V2, V3 [2] | Refractory vasodilatory shock (e.g., septic shock), cardiac arrest [3] [2] | 5 - 15 [2] [4] |
| Desmopressin (dDAVP) | Selective V2 [2] | Central diabetes insipidus, bleeding disorders (e.g., hemophilia A, von Willebrand disease) [1] [2] | 90 - 190 [2] |
| Terlipressin | Preferentially V1 (prodrug) [2] [4] | Bleeding esophageal varices, hepatorenal syndrome [2] | 240 - 360 [2] |
| Selepressin | Selective V1 [2] [4] | Investigated for septic shock (not approved for clinical use) [2] | 10 - 30 [2] |
| Ornipressin | Preferentially V1 [2] | Investigated for use in cirrhosis with hepatorenal syndrome [2] | 60 - 120 [2] |
The use of vasopressin in shock states is supported by its mechanism of action and clinical trial data.
Vasopressin induces vasoconstriction primarily by activating V1 receptors on vascular smooth muscle cells. Research indicates two distinct concentration-dependent pathways [5]:
The following table summarizes key findings from major clinical trials and meta-analyses investigating vasopressin in septic shock.
| Trial / Analysis | Design & Population | Key Findings on Mortality & RRT | Key Findings on Adverse Events |
|---|---|---|---|
| Individual Patient Data Meta-analysis (2019) [3] | IPD of 4 RCTs in septic shock | No effect on 28-day mortality (RR 0.98). Vasopressin reduced requirement for Renal Replacement Therapy (RRT) (RR 0.86) [3]. | More digital ischaemia (ARD 1.7%); fewer arrhythmias (ARD -2.8%) [3]. |
| VANISH Trial (2016) [3] | n=409; Vasopressin vs. Noradrenaline | No difference in days alive and free of kidney failure [3]. | Not specified in results. |
| VAAST Trial (2008) [3] | n=780; Vasopressin vs. Noradrenaline | No significant difference in 28-day mortality. Trend towards lower mortality with vasopressin in less severe shock [3]. | Trend towards higher digital ischaemia (Vasopressin); Trend towards higher cardiac arrest (Noradrenaline) [3]. |
| Serpa Neto Meta-analysis (2011) [3] | 9 trials, n=998 | Vasopressin associated with reduced mortality (RR 0.87) in all patients and in septic shock subgroup [3]. | No difference in adverse events between groups (RR 0.98) [3]. |
For researchers, understanding the methodology behind foundational discoveries is crucial. The following is a summary of a key protocol used to investigate vasopressin-induced vasoconstriction.
Objective: To determine the concentration-dependent contributions of different calcium signaling pathways to AVP-induced vasoconstriction in isolated resistance arteries [5].
The table below summarizes findings from major clinical trials investigating vasopressin in septic shock and cardiac arrest.
| Condition | Comparator | Key Efficacy Findings | Key Safety Findings | Source (Trial/Study) |
|---|
| Septic Shock | Norepinephrine | • No significant difference in 28-day mortality (35% vs. 39%) • Potential benefit in less severe shock (28-day mortality 26% vs. 36%) • Significant norepinephrine-sparing effect • Reduced need for Renal Replacement Therapy (RRT) in some analyses [1] [2] | • More digital ischemia • Fewer arrhythmias than norepinephrine [2] | VASST / VAAST Trials [1] [2] | | Septic Shock | Norepinephrine & Hydrocortisone | • Vasopressin + corticosteroids significantly decreased 28-day mortality (35% vs. 44%) compared to norepinephrine + corticosteroids [1] | Not specifically highlighted | VASST Subgroup Analysis [1] | | Out-of-Hospital Cardiac Arrest | Epinephrine | • Similar effects in ventricular fibrillation & pulseless electrical activity • Superior to epinephrine in patients with asystole for hospital admission (29% vs. 20.3%) and discharge (4.7% vs. 1.5%) • Vasopressin followed by epinephrine more effective for refractory arrest [3] | Cerebral performance similar to epinephrine [3] | Wenzel et al., 2004 [3] |
For the key studies cited, here are the methodologies used.
VASST (Vasopressin and Septic Shock Trial) [1]:
Vasopressin vs. Epinephrine for Cardiac Arrest [3]:
The diverse physiological effects of vasopressin are mediated through its interaction with multiple receptor types. The diagram below illustrates the primary signaling pathways.